molecular formula C4H10ClNO B2831855 (R)-2-Azetidinemethanol CAS No. 209329-11-3

(R)-2-Azetidinemethanol

货号: B2831855
CAS 编号: 209329-11-3
分子量: 123.58
InChI 键: FTWWNKCHSPDIQW-SCSAIBSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-Azetidinemethanol (CAS 209329-11-3) is a chiral, four-membered heterocyclic building block of significant value in organic and medicinal chemistry. Its core structure consists of an azetidine ring, a strained nitrogen-containing cycle, with a hydroxymethyl functional group at the (R)-configured chiral center on the 2-position . The compound has a molecular formula of C4H9NO and a molecular weight of 87.12 g/mol . This specific stereochemistry is critical for creating enantiomerically pure compounds, making it a versatile precursor in the synthesis of biologically active molecules. One of the primary research applications of this compound is as a key synthon in the development of novel pharmaceuticals and complex peptides. The strained azetidine ring can influence the conformational and metabolic properties of a molecule, while the hydroxymethyl group offers a handle for further chemical functionalization, such as etherification or esterification. This is particularly relevant in the synthesis of "difficult sequences," including transmembrane protein segments and highly hydrophobic peptides, which are important targets in drug discovery . The ability to incorporate such constrained, chiral scaffolds via reliable synthetic methods like Solid Phase Peptide Synthesis (SPPS) and chemoselective ligation techniques is fundamental for advancing the study of ion channels, G-protein coupled receptors (GPCRs), and other membrane proteins, which represent a major class of drug targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

[(2R)-azetidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWWNKCHSPDIQW-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Azetidinemethanol: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-Azetidinemethanol, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document delves into the fundamental physicochemical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of high-value pharmaceutical agents.

Introduction: The Significance of the Strained Ring

This compound, a chiral 4-membered heterocyclic compound, has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its rigid, strained azetidine ring offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. The presence of both a secondary amine and a primary alcohol provides two reactive centers for further chemical modification, making it a versatile scaffold in the design of novel therapeutics. This guide will provide the foundational knowledge necessary to effectively utilize this potent building block in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for its successful application in synthesis.

Core Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 209329-11-3[2]
Molecular Formula C₄H₉NO[2]
Molecular Weight 87.12 g/mol [2]
Appearance Colorless oil (predicted)[3]
Boiling Point 151.9 ± 13.0 °C at 760 mmHg (predicted)[3]
Density 1.017 ± 0.06 g/cm³ (predicted)[3]
pKa 14.77 ± 0.10 (predicted)[3]
Storage 2-8°C, sealed in a dry, dark place[4]
Spectroscopic Data Interpretation

While a dedicated, publicly available repository of spectra for this compound is not readily accessible, data from closely related azetidine derivatives and general spectroscopic principles allow for a confident prediction of its spectral characteristics.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the hydroxymethyl group. The diastereotopic protons of the CH₂ group adjacent to the chiral center will likely appear as a complex multiplet. The proton on the chiral carbon (C2) will also be a multiplet due to coupling with the adjacent ring protons. The protons on the C3 and C4 positions of the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the hydroxymethyl group (CH₂OH) is expected to resonate in the range of 50-90 ppm. The chiral carbon (C2) will also be in a similar region. The other two carbons of the azetidine ring will appear at higher field (lower ppm values).[5]

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following key absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

  • N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the C-H bonds of the alkyl chain.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region for the C-O single bond of the primary alcohol.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the following fragmentation pathways:

  • Molecular Ion (M⁺): A peak at m/z = 87 corresponding to the molecular weight of the compound.

  • Loss of a Hydroxymethyl Radical: A significant fragment at m/z = 56, resulting from the cleavage of the C-C bond between the azetidine ring and the hydroxymethyl group.

  • Ring Opening and Fragmentation: The strained azetidine ring can undergo various ring-opening fragmentations, leading to a complex pattern of smaller ions.

Synthesis of this compound

The enantioselective synthesis of this compound is a key challenge and a critical step for its use in pharmaceutical applications. Several strategies have been developed, primarily revolving around the use of chiral starting materials or chiral resolution techniques.

Synthesis from a Chiral Precursor: A Representative Protocol

A patented method describes the synthesis of the (S)-enantiomer starting from an optically active 4-oxo-2-azetidinecarboxylic acid derivative.[6] A similar approach can be envisioned for the (R)-enantiomer. The key transformation involves the reduction of a carboxylic acid derivative to the corresponding primary alcohol.

Conceptual Workflow for Synthesis:

Synthesis_Workflow Start (R)-4-oxo-2-azetidinecarboxylic acid derivative Step1 Reduction Start->Step1 Intermediate (R)-Azetidine-2-methanol derivative Step1->Intermediate Step2 Deprotection (if necessary) Intermediate->Step2 Product This compound Step2->Product Resolution_Workflow Racemate Racemic 2-Azetidinemethanol Step1 Reaction with Chiral Resolving Agent (e.g., Tartaric Acid) Racemate->Step1 Diastereomers Mixture of Diastereomeric Salts Step1->Diastereomers Step2 Fractional Crystallization Diastereomers->Step2 Separated_Salts Separated Diastereomeric Salts Step2->Separated_Salts Step3_R Liberation of (R)-enantiomer Separated_Salts->Step3_R Step3_S Liberation of (S)-enantiomer Separated_Salts->Step3_S Product_R This compound Step3_R->Product_R Product_S (S)-2-Azetidinemethanol Step3_S->Product_S Reactivity_Diagram Azetidinemethanol This compound Hydroxymethyl Hydroxymethyl Group (-CH₂OH) Azetidinemethanol->Hydroxymethyl Amine Secondary Amine (-NH-) Azetidinemethanol->Amine Ring Azetidine Ring Azetidinemethanol->Ring Oxidation Oxidation Hydroxymethyl->Oxidation Esterification Esterification Hydroxymethyl->Esterification Alkylation Alkylation Amine->Alkylation Acylation Acylation Amine->Acylation RingOpening Ring Opening Ring->RingOpening

References

An In-Depth Technical Guide to (R)-2-Azetidinemethanol: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain (approximately 25.4 kcal/mol) and conformational rigidity offer unique advantages in the design of novel therapeutic agents, providing a balance between structural pre-organization and metabolic stability that is often superior to that of its smaller (aziridine) or larger (pyrrolidine) homologues[1]. This constrained nature allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Among the diverse array of substituted azetidines, chiral derivatives such as (R)-2-Azetidinemethanol represent key building blocks, enabling the synthesis of complex, three-dimensional molecules with defined stereochemistry—a critical factor for pharmacological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, a valuable tool for researchers in the field of drug discovery.

Core Compound Identification

Chemical Structure:

Caption: Core identification of this compound.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource(s)
Appearance Colorless oil[2]
Boiling Point 151.9 ± 13.0 °C at 760 mmHg (Predicted)[2]
Density 1.017 ± 0.06 g/cm³ (Predicted)[2]
pKa (Conjugate Acid) 11.29 (for Azetidine)[3]
Storage Conditions Dry, sealed place, 2-8°C, protect from light[2]

Safety Profile:

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. A common and effective strategy involves the stereoselective reduction of the corresponding N-protected (R)-azetidine-2-carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group in this context due to its stability and ease of removal under acidic conditions.

Key Synthetic Pathway: Reduction of (R)-N-Boc-Azetidine-2-Carboxylic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of (R)-N-Boc-azetidine-2-carboxylic acid to (R)-N-Boc-2-azetidinemethanol, strong reducing agents are required. Lithium aluminium hydride (LiAlH4) is a common choice for this transformation; however, it is a highly reactive and non-selective reagent. A milder and more selective approach involves the use of borane complexes, such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS).

G Start (R)-N-Boc-Azetidine-2-Carboxylic Acid Reagent Borane Complex (e.g., BH3·THF) in Anhydrous THF Start->Reagent Reduction Product (R)-N-Boc-2-Azetidinemethanol Reagent->Product Deprotection Acidic Deprotection (e.g., TFA or HCl in Dioxane) Product->Deprotection Removal of Boc Group FinalProduct This compound Deprotection->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (R)-N-Boc-2-Azetidinemethanol

The following protocol is a representative procedure for the reduction of (R)-N-Boc-azetidine-2-carboxylic acid.

Materials:

  • (R)-N-Boc-azetidine-2-carboxylic acid

  • Borane-dimethyl sulfide complex (BMS, 10 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (R)-N-Boc-azetidine-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add borane-dimethyl sulfide complex (approximately 1.1-1.5 equivalents) dropwise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-N-Boc-2-azetidinemethanol.

Deprotection to Yield this compound

The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine.

Procedure:

  • Dissolve the purified (R)-N-Boc-2-azetidinemethanol in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane)[4].

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized to obtain the free base.

Applications in Drug Discovery and Asymmetric Synthesis

This compound is a versatile building block with significant applications in the synthesis of complex, biologically active molecules. Its utility stems from the presence of a primary alcohol, which can be further functionalized, and a chiral azetidine core that imparts conformational rigidity.

As a Chiral Scaffold in Bioactive Molecules

The azetidine moiety is a key component in several approved drugs and clinical candidates, where it often serves as a bioisostere for other cyclic or acyclic fragments, improving physicochemical and pharmacokinetic properties. While specific examples detailing the direct incorporation of this compound are often found in proprietary drug development programs, its role as a precursor to more complex azetidine-containing fragments is well-established. For instance, derivatives of azetidine-2-carboxamides have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in oncogenic signaling pathways[5].

Utility in Asymmetric Synthesis

Beyond its role as a structural component of bioactive molecules, this compound and its derivatives can be employed as chiral auxiliaries or ligands in asymmetric catalysis. The rigid four-membered ring can effectively control the stereochemical outcome of reactions at adjacent centers. For example, N-protected (S)-azetidine-2-carboxylates, the enantiomeric precursors, have been shown to undergo highly diastereoselective α-alkylation, demonstrating the powerful stereodirecting effect of the azetidine ring[6].

G A This compound B Further Functionalization (e.g., Oxidation, Etherification) A->B G Use as Chiral Ligand in Asymmetric Catalysis A->G C Incorporation into Drug Candidates B->C D Enzyme Inhibitors (e.g., STAT3 Inhibitors) C->D E GPCR Modulators C->E F Antiviral Agents C->F H Asymmetric Alkylation G->H I Asymmetric Reduction G->I

Caption: Applications of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chiral building block for researchers and scientists in drug discovery and development. Its unique structural and stereochemical features provide a powerful tool for the synthesis of novel, conformationally constrained molecules with potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.

References

Spectroscopic Elucidation of (R)-2-Azetidinemethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of a Chiral Building Block

(R)-2-Azetidinemethanol, a chiral azetidine derivative, is a valuable building block in medicinal chemistry and drug development. Its strained four-membered ring and chiral center offer a unique conformational rigidity that is attractive for designing novel therapeutics. The precise characterization of this molecule is paramount for its effective utilization, and a comprehensive understanding of its spectroscopic properties is the cornerstone of this characterization. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is a representative profile based on established principles and data from analogous structures, intended to serve as a practical reference for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the chemical formula C₄H₉NO and a molecular weight of 87.12 g/mol , presents distinct features that are readily identifiable through spectroscopic methods.[1] The presence of a secondary amine, a primary alcohol, and a chiral center within a strained ring system gives rise to a unique spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure and stereochemistry.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum of this compound is expected to show distinct signals for each proton, with chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the ring strain of the azetidine core. The spectrum would be typically recorded in a deuterated solvent such as CDCl₃ or D₂O.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.8 - 4.0Multiplet-
H-3 (axial)~2.0 - 2.2Multiplet-
H-3 (equatorial)~1.8 - 2.0Multiplet-
H-4 (axial)~3.3 - 3.5Multiplet-
H-4 (equatorial)~3.0 - 3.2Multiplet-
-CH₂OH~3.5 - 3.7Multiplet-
-NH~1.5 - 2.5Broad Singlet-
-OH~2.0 - 3.0Broad Singlet-

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The chemical shifts are predicted based on the inductive effects of the heteroatoms. The proton at C-2 (H-2), being adjacent to both the nitrogen and the hydroxymethyl group, is expected to be the most downfield of the ring protons. The protons on the methylene group of the hydroxymethyl substituent (-CH₂OH) are diastereotopic due to the adjacent chiral center and would likely appear as a complex multiplet. The protons on the C-4 carbon, adjacent to the nitrogen, will also be shifted downfield compared to the C-3 protons. The broadness of the -NH and -OH signals is due to chemical exchange and quadrupole broadening from the nitrogen atom. The exact chemical shifts and multiplicities can be influenced by the choice of solvent and temperature.[2][3][4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~60 - 65
C-3~20 - 25
C-4~45 - 50
-CH₂OH~65 - 70

Expertise & Experience: Rationale for ¹³C Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom. The carbon of the hydroxymethyl group (-CH₂OH) is expected to be the most downfield due to the direct attachment of the electronegative oxygen atom. The C-2 carbon, bonded to both nitrogen and the hydroxymethyl group, will also be significantly downfield. The C-4 carbon, being adjacent to the nitrogen, is more deshielded than the C-3 carbon. These predicted values are consistent with data reported for other azetidine derivatives.[5][6]

Experimental Protocol for NMR Analysis

A robust and self-validating protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can be critical for resolving overlapping signals.[7]

  • Instrument Setup: The experiment should be performed on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to approximately 0-80 ppm, which should encompass all expected carbon resonances.

    • A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire ¹H Spectrum transfer->H1_acq C13_acq Acquire ¹³C Spectrum transfer->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process analyze Spectral Analysis process->analyze

Caption: Workflow for NMR-based analysis of this compound.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
3400 - 3200O-H stretch (alcohol)Strong, Broad
3350 - 3300N-H stretch (secondary amine)Moderate
2960 - 2850C-H stretch (aliphatic)Strong
1470 - 1450C-H bendModerate
1250 - 1020C-N stretchModerate
1100 - 1000C-O stretch (primary alcohol)Strong

Authoritative Grounding: Interpreting the IR Spectrum

The broad, strong absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, with the broadening resulting from hydrogen bonding.[8] The N-H stretch of the secondary amine is expected to appear as a moderate peak around 3350-3300 cm⁻¹.[9] The strong absorptions in the 2960-2850 cm⁻¹ range are due to the stretching vibrations of the aliphatic C-H bonds. The C-N and C-O stretching vibrations will appear in the fingerprint region of the spectrum and provide further confirmation of the structure.

Experimental Protocol for FTIR Analysis
  • Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric absorptions (e.g., CO₂, H₂O).

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Thin Film or KBr Pellet sample_spec Acquire Sample Spectrum prep->sample_spec background Acquire Background Spectrum background->sample_spec analyze Identify Characteristic Absorption Bands sample_spec->analyze

Caption: Workflow for FTIR analysis of this compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is often preferred to observe the molecular ion.

Table 4: Plausible Mass Spectrometry Fragmentation of this compound

m/zPlausible FragmentComments
88[M+H]⁺Protonated molecular ion (in ESI)
87[M]⁺Molecular ion (in EI)
57[M - CH₂OH]⁺Loss of the hydroxymethyl group
56[M - H - CH₂OH]⁺Subsequent loss of a hydrogen atom
30[CH₂NH₂]⁺Alpha-cleavage of the ring

Trustworthiness: Predicting the Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is expected to be driven by the presence of the nitrogen and oxygen atoms and the strained ring. The molecular ion peak ([M]⁺) would be observed at m/z 87. In ESI-MS, the protonated molecular ion ([M+H]⁺) at m/z 88 would be prominent. A common fragmentation pathway for alcohols is the loss of the functional group, in this case, the hydroxymethyl group, leading to a fragment at m/z 57.[10][11] Alpha-cleavage, a characteristic fragmentation for amines, could lead to the formation of a fragment at m/z 30.[10]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Utilize an appropriate ionization source, such as ESI for soft ionization or Electron Ionization (EI) for more extensive fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion, and the data is presented as a mass spectrum. The spectrum is then interpreted to identify the molecular ion and characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_interp Interpretation prep Prepare Dilute Solution infuse Infusion & Ionization (e.g., ESI) prep->infuse analyze Mass Analysis (m/z) infuse->analyze detect Detection analyze->detect interp Identify Molecular Ion & Fragmentation Pattern detect->interp

Caption: General workflow for mass spectrometry analysis.

Conclusion: A Comprehensive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. This guide has outlined the expected spectroscopic data and provided the rationale behind the interpretation of these spectra. By following the detailed experimental protocols, researchers can confidently verify the identity and purity of this important chiral building block, ensuring the integrity of their synthetic and drug discovery endeavors.

References

The Pivotal Role of the Hydroxyl Group in (R)-2-Azetidinemethanol: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Azetidinemethanol, a chiral four-membered heterocyclic compound, is a valuable building block in medicinal chemistry and drug development. Its synthetic versatility is largely dictated by the reactivity of its primary hydroxyl group, which serves as a key handle for molecular elaboration. This in-depth technical guide provides a comprehensive overview of the hydroxyl group's reactivity in this compound, with a particular focus on its N-protected derivatives. We will explore the underlying principles governing its reactivity, detail field-proven experimental protocols for its functionalization, and present characterization data for the resulting derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important chiral synthon.

Introduction: The Strategic Importance of the Hydroxyl Moiety

The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and reactivity to molecules in which it is embedded.[1][2] In this compound, the presence of a primary hydroxyl group at a chiral center adjacent to the ring nitrogen presents a strategic site for chemical modification. The ability to selectively functionalize this hydroxyl group allows for the introduction of diverse pharmacophoric elements and the construction of complex molecular architectures.

The inherent nucleophilicity of the hydroxyl oxygen, coupled with the influence of the azetidine ring, dictates its reactivity profile. However, the secondary amine within the azetidine ring is also nucleophilic and can compete in many reactions. Therefore, to achieve selective O-functionalization, protection of the ring nitrogen is a critical first step. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose, as it is stable under a variety of reaction conditions and can be readily removed when desired.[3] This guide will primarily focus on the reactivity of N-Boc-(R)-2-azetidinemethanol.

Core Reactivity Principles: An Interplay of Sterics and Electronics

The reactivity of the hydroxyl group in N-Boc-(R)-2-azetidinemethanol is governed by a combination of factors:

  • Nucleophilicity: The lone pairs of electrons on the oxygen atom make the hydroxyl group a potent nucleophile, capable of attacking a wide range of electrophiles.

  • Steric Hindrance: The proximity of the azetidine ring can introduce a degree of steric hindrance, which may influence the approach of bulky reagents.

  • Inductive Effects: The electron-withdrawing nature of the N-Boc group can have a modest impact on the nucleophilicity of the distal hydroxyl group.

  • Ring Strain: While the azetidine ring is strained, it is generally stable under many reaction conditions that target the exocyclic hydroxyl group.[1][2]

These factors collectively determine the feasibility and outcome of various O-functionalization strategies.

Key O-Functionalization Reactions: Protocols and Mechanistic Insights

The hydroxyl group of N-Boc-(R)-2-azetidinemethanol can be transformed into a variety of functional groups, including ethers, esters, and sulfonates. These transformations provide access to a diverse range of derivatives with tailored physicochemical and biological properties.

O-Alkylation: Formation of Ether Linkages

The formation of an ether linkage is a common strategy to introduce lipophilic or functionally diverse side chains. The Williamson ether synthesis and its variations are the most widely employed methods for this transformation.

Conceptual Workflow for O-Alkylation

Caption: General workflow for O-alkylation of (R)-1-Boc-2-azetidinemethanol.

Field-Proven Protocol: Synthesis of 3-((S)-Azetidin-2-ylmethoxy)-2-chloropyridine

This protocol, adapted from the synthesis of related pyridine ethers, demonstrates a robust method for O-alkylation.[4]

Step-by-Step Methodology:

  • Deprotonation: To a solution of (S)-1-Boc-2-azetidinemethanol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add a solution of the desired alkyl halide (e.g., 2-chloro-3-fluoropyridine, 1.1 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection: The Boc group can be removed by treatment with an acid such as HCl in dioxane or trifluoroacetic acid in dichloromethane to yield the final product.

Expected Outcome and Characterization:

DerivativeFormYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
(S)-tert-butyl 2-((2-chloropyridin-3-yloxy)methyl)azetidine-1-carboxylateColorless oil75-858.01 (dd, 1H), 7.20 (dd, 1H), 7.10 (dd, 1H), 4.30 (m, 1H), 4.15 (m, 2H), 3.95 (m, 2H), 2.20 (m, 2H), 1.45 (s, 9H)155.9, 149.8, 144.2, 126.5, 122.3, 80.1, 70.2, 58.5, 48.9, 28.5, 23.4315.1 [M+H]⁺
O-Acylation: Formation of Ester Linkages

Esterification of the hydroxyl group provides access to derivatives with altered polarity and potential prodrug applications. Acyl chlorides or acid anhydrides in the presence of a base are commonly used for this transformation.

Conceptual Workflow for O-Acylation

Caption: General workflow for O-acylation of (R)-1-Boc-2-azetidinemethanol.

Step-by-Step Methodology:

  • Reactant Mixture: To a solution of (R)-1-Boc-2-azetidinemethanol (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in anhydrous dichloromethane at 0 °C, add the desired acyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with water and separate the organic layer.

  • Washing and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Expected Outcome and Characterization:

DerivativeFormYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
(R)-tert-butyl 2-(acetoxymethyl)azetidine-1-carboxylateColorless oil>904.25 (dd, 1H), 4.10 (dd, 1H), 4.05 (m, 1H), 3.90 (m, 2H), 2.15 (m, 2H), 2.05 (s, 3H), 1.45 (s, 9H)170.8, 156.0, 80.0, 65.1, 57.9, 48.5, 28.5, 22.8, 20.9230.1 [M+H]⁺
Sulfonylation: Conversion to Sulfonate Esters

Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions.

Conceptual Workflow for Sulfonylation

Caption: General workflow for sulfonylation of (R)-1-Boc-2-azetidinemethanol.

Step-by-Step Methodology:

  • Reactant Mixture: To a solution of (R)-1-Boc-2-azetidinemethanol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise.

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours or until completion (monitored by TLC).

  • Workup: Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Washing and Drying: Wash the combined organic layers sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Expected Outcome and Characterization:

DerivativeFormYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
(R)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)azetidine-1-carboxylateWhite solid85-957.80 (d, 2H), 7.35 (d, 2H), 4.20 (m, 1H), 4.10 (d, 2H), 3.85 (m, 2H), 2.45 (s, 3H), 2.10 (m, 2H), 1.40 (s, 9H)155.8, 145.0, 132.8, 129.9, 128.0, 80.5, 71.5, 58.1, 48.2, 28.4, 22.9, 21.6342.1 [M+H]⁺

Conclusion: A Versatile Handle for Drug Discovery

The hydroxyl group of this compound is a highly versatile functional group that provides a gateway to a vast chemical space of novel derivatives. Through judicious selection of protecting group strategies and reaction conditions, this hydroxyl moiety can be selectively and efficiently transformed into a wide array of functionalities. The protocols and data presented in this guide offer a robust foundation for researchers to confidently employ this compound as a chiral building block in their drug discovery and development programs. The ability to precisely manipulate this key functional group underscores the immense value of this small, yet powerful, heterocyclic synthon.

References

Methodological & Application

Enantioselective Synthesis Using (R)-2-Azetidinemethanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

(R)-2-Azetidinemethanol has emerged as a potent and versatile chiral auxiliary in modern asymmetric synthesis. Its efficacy stems from the unique structural and conformational properties of the four-membered azetidine ring.[1] This strained heterocycle provides a rigid, sterically-defined environment that effectively controls the facial selectivity of reactions occurring on a tethered substrate.[2] This guide provides an in-depth exploration of its application, outlining the principles of stereocontrol and offering detailed protocols for key synthetic transformations.

Unlike more flexible five- or six-membered ring auxiliaries, the azetidine scaffold offers a predictable and conformationally constrained chiral environment. The nitrogen atom acts as a convenient handle for derivatization, while the hydroxymethyl group at the C2 position serves as the primary attachment point for carboxylic acid substrates. This combination allows for the reliable transfer of stereochemical information during crucial bond-forming reactions.

Principle of Stereocontrol: A Conformationally Rigid System

The stereodirecting power of this compound is rooted in its ability to force an attached acyl group into a preferred conformation. Once a carboxylic acid is coupled to the auxiliary to form an N-acyl derivative, the subsequent formation of an enolate creates a rigid, chelated transition state. The azetidine ring then acts as a steric shield, effectively blocking one face of the planar enolate from the approach of an electrophile. This forces the electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity.

The general workflow for employing this compound as a chiral auxiliary follows a reliable three-stage process: attachment of the substrate, diastereoselective reaction, and non-destructive cleavage of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Workflow A Prochiral Carboxylic Acid + This compound B N-Acyl Azetidine (Substrate-Auxiliary Adduct) A->B Coupling C Diastereoselective Reaction (e.g., Alkylation, Aldol) B->C Enolate Formation & Electrophile Addition D Diastereomerically Enriched Product C->D E Auxiliary Cleavage D->E F Enantiomerically Pure Product (Acid, Alcohol, Ester, etc.) E->F G Recovered this compound E->G

References

Topic: Asymmetric α-Alkylation of Azetidine Derivatives via the Chiral Auxiliary Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

This guide provides a detailed exploration of a robust protocol for achieving asymmetric α-alkylation on an azetidine scaffold. It is designed for researchers, scientists, and professionals in drug development seeking to synthesize enantiomerically enriched, substituted azetidine building blocks.

Introduction: The Strategic Value of Chiral Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" scaffolds in medicinal chemistry. Their inherent ring strain and rigid conformation can impart favorable properties to drug candidates, including improved metabolic stability, enhanced solubility, and unique vectoral orientations for binding to biological targets[1]. The synthesis of chiral, substituted azetidines, particularly those with stereocenters at the C2 position, is therefore a critical objective for expanding the chemical space available for drug discovery.

One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary—a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation[2]. While many chiral auxiliaries are known, the application of chiral azetidine derivatives themselves in this context is an area of specialized interest.

This document details a highly effective and well-documented protocol for the diastereoselective α-alkylation of azetidine-2-carbonitriles. In this method, a chiral auxiliary, (S)-1-arylethylamine, is attached to the azetidine nitrogen. This auxiliary masterfully controls the stereochemical outcome of the C-alkylation at the adjacent C2 position. The protocol culminates in the removal of the auxiliary, furnishing valuable, optically active 2-substituted azetidine-2-carbonitriles, which are versatile precursors for α-amino acids and other complex molecules[3][4].

Principle of the Method & General Workflow

The overall strategy is a three-stage process that leverages temporary chiral control to create a permanent stereocenter.

  • Attachment of Auxiliary : A readily available chiral amine is attached to the nitrogen of an azetidine-2-carboxamide, which is then converted to the nitrile. This step establishes the chiral controller within the molecule.

  • Diastereoselective Alkylation : The α-proton at the C2 position is selectively removed using a strong, non-nucleophilic base. The chiral auxiliary sterically shields one face of the resulting planar carbanion, forcing the incoming electrophile (an alkyl halide) to attack from the opposite, less-hindered face. This step sets the absolute stereochemistry of the new C-C bond.

  • Cleavage of Auxiliary : Once the desired stereocenter is installed, the chiral auxiliary is chemically cleaved from the nitrogen, yielding the final enantiomerically enriched product and allowing for the potential recovery of the auxiliary.

The entire workflow can be visualized as follows:

G cluster_0 Preparation cluster_1 Core Asymmetric Transformation cluster_2 Final Product Generation Prochiral Prochiral Azetidine-2-nitrile Substrate Chiral Auxiliary-Substrate Adduct Prochiral->Substrate N-functionalization Aux Chiral Auxiliary ((S)-1-arylethylamine) Alkylation 1. Deprotonation (LDA) 2. Electrophile (R-X) Substrate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Final Enantiopure α-Alkylated Azetidine Product->Final Auxiliary Cleavage RecoveredAux Recovered Auxiliary Product->RecoveredAux

Caption: General workflow for auxiliary-controlled asymmetric α-alkylation.

Mechanism of Diastereoselection: The Role of the N-Borane Complex

The success of this protocol hinges on achieving high facial selectivity during the alkylation step. A key innovation in the referenced literature is the use of a borane (BH₃) complex with the azetidine nitrogen[3][4]. This seemingly simple step has profound mechanistic implications:

  • Activation of the α-Proton : Coordination of the Lewis-acidic borane to the nitrogen atom increases the acidity of the adjacent C-H bond, facilitating its clean removal by lithium diisopropylamide (LDA) at low temperatures.

  • Conformational Rigidity : The N-BH₃ complex, in conjunction with the bulky N-arylethyl auxiliary, creates a highly organized and rigid structure.

  • Steric Shielding : Upon deprotonation, a lithiated α-carbonanion is formed. The bulky chiral auxiliary effectively blocks one face of this anion. The incoming electrophile is therefore directed to the opposite, more accessible face, ensuring a high degree of diastereoselectivity.

The proposed stereochemical model is depicted below:

Caption: The chiral auxiliary sterically blocks one face, directing alkylation.

Detailed Experimental Protocol

The following protocol is adapted from the work of Tayama et al. and describes the α-benzylation of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile[3][4].

Materials and Reagents

  • N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile (as a diastereomeric mixture)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

PART 1: Formation of the N-Borane Complex

Causality: This step is crucial for activating the α-proton and ensuring a clean, selective deprotonation in the subsequent step.

  • To a solution of the starting azetidine-2-carbonitrile (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add BH₃·THF solution (1.0 M, 1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes. The formation of the complex can be monitored by TLC. This solution of the N-borane complex is used directly in the next step.

PART 2: Diastereoselective α-Alkylation

Causality: Low temperature (-78 °C) is critical to maintain the kinetic control of the reaction, preventing equilibration of the lithiated intermediate and maximizing diastereoselectivity. LDA is used as it is a strong, non-nucleophilic base that will deprotonate the α-carbon without attacking the nitrile or other functional groups.

  • In a separate flask, cool the N-borane complex solution from Part 1 to -78 °C (acetone/dry ice bath).

  • Slowly add the LDA solution (2.0 M, 1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete formation of the anion.

  • Add benzyl bromide (1.3 eq) dropwise to the solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

PART 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography. The two diastereomeric products, (2S,1'S)- and (2R,1'S)-α-benzylated azetidines, are typically separable at this stage, allowing for the isolation of the desired diastereomer in high purity.

PART 4: (Optional) Cleavage of the Chiral Auxiliary

Causality: Trifluoroacetic acid (TFA) is a strong acid capable of cleaving the benzylic N-C bond of the auxiliary without degrading the azetidine ring.

  • Dissolve the purified, single-diastereomer product in trifluoroacetic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully neutralize the reaction mixture and proceed with standard aqueous work-up and purification to isolate the final enantiopure 2-benzylazetidine-2-carbonitrile.

Scope and Performance

The protocol has been shown to be effective for a range of electrophiles, consistently delivering the alkylated products with good yields and high levels of diastereoselectivity.

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide(2S,1'S)-5ba7297:3
Allyl bromide(2S,1'S)-5bb7997:3
Methyl iodide(2S,1'S)-5bc6894:6
Ethyl iodide(2S,1'S)-5bd6596:4
Propargyl bromide(2S,1'S)-5be6196:4
(Data synthesized from Tayama, E., et al. (2021)[3])

Conclusion

The use of a chiral N-arylethyl auxiliary provides a powerful and reliable method for the asymmetric α-alkylation of azetidine-2-carbonitriles. The protocol, enhanced by the formation of an N-borane complex, offers high diastereoselectivity for a variety of electrophiles. This strategy delivers valuable, enantiomerically enriched 2-substituted azetidines, which are highly sought-after building blocks for the synthesis of novel therapeutics and complex organic molecules. The principles of steric control and substrate activation demonstrated here serve as a valuable guide for researchers designing advanced asymmetric syntheses.

References

Application Notes & Protocols: The Strategic Use of (R)-2-Azetidinemethanol in β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the β-Lactam Ring and Chiral Precursors

The β-lactam (azetidin-2-one) ring is arguably one of the most vital structural motifs in medicinal chemistry. It forms the core of a vast armamentarium of antibiotics, including penicillins, cephalosporins, and the powerful carbapenems, which are often reserved as last-resort treatments for multidrug-resistant bacterial infections.[1][2] These molecules function by inhibiting bacterial D,D-transpeptidases, enzymes critical for cell wall biosynthesis, leading to cell lysis and death.[1]

The clinical efficacy of β-lactam antibiotics is profoundly dependent on their stereochemistry. The precise three-dimensional arrangement of substituents on the strained four-membered ring governs the molecule's ability to fit into the enzyme's active site and exert its inhibitory effect. Consequently, the asymmetric synthesis of these compounds is not merely an academic exercise but a critical necessity for drug development.

Within the pantheon of chiral building blocks, (R)-2-Azetidinemethanol stands out as a versatile and valuable precursor. Its pre-defined stereocenter at the C2 position and the synthetically tractable hydroxymethyl group offer a strategic starting point for constructing complex, enantiomerically pure β-lactam cores. This guide provides an in-depth exploration of the primary synthetic pathway for converting this compound into a foundational β-lactam intermediate, detailing the underlying chemical principles and providing actionable laboratory protocols for researchers in drug discovery and process development.

Core Synthetic Strategy: From Chiral Azetidine to β-Lactam Core

The most effective and documented pathway to convert this compound into a β-lactam does not involve a direct oxidation of the ring itself, but rather a sophisticated sequence of protection, functional group transformation, and a key oxidative decarboxylation step. This strategy leverages the inherent chirality of the starting material to produce an enantiopure N-protected azetidin-2-one, a versatile intermediate for further elaboration.

The overall workflow can be visualized as follows:

G A This compound (Chiral Precursor) B Step 1: N-Protection (e.g., Benzylation) A->B Reagents: Benzyl bromide, Base C N-Protected this compound B->C D Step 2: Oxidation of Primary Alcohol (e.g., Swern or TEMPO) C->D Reagents: Oxidizing Agent E N-Protected (R)-Azetidine-2-Carboxylic Acid D->E F Step 3: Oxidative Decarboxylation (Wasserman Reaction) E->F Reagents: 1. LDA (2 equiv.) 2. O2 or I2 G N-Protected (R)-Azetidin-2-one (β-Lactam Core) F->G H Step 4: Elaboration (e.g., C4-functionalization, Deprotection) G->H I Target β-Lactam Antibiotic (e.g., Carbapenem Precursor) H->I

Caption: General workflow for synthesizing a β-lactam core from this compound.

Step 1: Protection of the Azetidine Nitrogen (N-Protection)

Causality and Rationale: The azetidine nitrogen is a nucleophilic secondary amine. This functionality would interfere with the subsequent oxidation and organometallic reactions planned for later steps. It can act as a base, be oxidized itself, or coordinate to metal centers. Therefore, protecting this nitrogen with a robust, yet eventually removable, group is the essential first step. The choice of protecting group is critical and depends on the planned downstream chemistry.

Common Protecting Groups: The benzyl group (Bn) is frequently employed due to its stability under a wide range of conditions and its convenient removal via catalytic hydrogenolysis. Other groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are also viable alternatives.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Considerations
BenzylBnBenzyl bromide (BnBr), K₂CO₃, AcetoneH₂, Pd/C, MeOH/EtOAcStable to most acids, bases, and redox agents. Hydrogenolysis is clean but may not be compatible with alkenes/alkynes.
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, Et₃N, CH₂Cl₂Trifluoroacetic acid (TFA), CH₂Cl₂Stable to base and hydrogenation. Cleaved under acidic conditions.
BenzyloxycarbonylCbzBenzyl chloroformate (CbzCl), NaHCO₃, H₂O/DioxaneH₂, Pd/C, MeOHSimilar stability to Benzyl; removed by hydrogenolysis.

Protocol 1: N-Benzylation of this compound

  • Setup: To a stirred solution of this compound (1.0 eq) in anhydrous acetone (approx. 0.2 M), add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude N-benzyl-(R)-2-azetidinemethanol can be purified by silica gel column chromatography if necessary.

Step 2: Oxidation of the Primary Alcohol

Causality and Rationale: The ultimate goal is to create the C2-carbonyl of the lactam ring. The most direct precursor to this is an azetidine-2-carboxylic acid. This step transforms the hydroxymethyl (-CH₂OH) group of the N-protected intermediate into the required carboxylic acid (-COOH) functionality. A variety of oxidation methods can be employed, with the choice often dictated by scale, cost, and functional group tolerance. Swern oxidation or TEMPO-catalyzed oxidation are common, mild choices that first yield the aldehyde, which is then further oxidized to the carboxylic acid.

Protocol 2: Two-Step Oxidation to N-Benzyl-(R)-azetidine-2-carboxylic acid

This protocol outlines a Swern oxidation followed by a Pinnick oxidation.

  • Part A: Swern Oxidation (Alcohol to Aldehyde)

    • Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath).

    • DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3.0 eq) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

    • Substrate Addition: Add a solution of N-benzyl-(R)-2-azetidinemethanol (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

    • Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise. After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

    • Workup: Add water and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully to yield the crude aldehyde. Proceed immediately to the next step.

  • Part B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

    • Setup: Dissolve the crude aldehyde from Part A in tert-butanol and water (3:1 v/v). Add 2-methyl-2-butene (4.0 eq).

    • Reagent Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature.

    • Reaction: Stir vigorously for 2-4 hours, monitoring by TLC. The reaction is often accompanied by a color change to bright yellow.

    • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3-4 with 1M HCl.

    • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-benzyl-(R)-azetidine-2-carboxylic acid.

Step 3: The Key Transformation - Oxidative Decarboxylation to the β-Lactam

Causality and Rationale: This is the crucial, non-obvious step that forms the desired azetidin-2-one ring. The method, pioneered by Wasserman and Lipshutz, relies on the generation of a dicarbanion intermediate from the N-substituted azetidine-2-carboxylic acid.[3][4] Treatment with two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) deprotonates both the carboxylic acid proton and the α-proton at C2. Subsequent exposure of this dianion to an oxidant (such as molecular oxygen or iodine) induces an oxidative decarboxylation, leading to the formation of the C2-carbonyl and expulsion of CO₂, yielding the β-lactam.[3]

G cluster_0 Mechanism of Wasserman Oxidative Decarboxylation A N-Protected (R)-Azetidine-2-carboxylic Acid B Dianion Intermediate A->B  2 eq. LDA, THF, -78 °C (Double Deprotonation) C N-Protected (R)-Azetidin-2-one (β-Lactam) B->C  O₂ or I₂ (Oxidant) (Oxidative Decarboxylation)

Caption: Key transformation from azetidine-2-carboxylic acid to the β-lactam core.

Protocol 3: Wasserman Oxidative Decarboxylation [3][4]

  • LDA Preparation (in situ): In a flame-dried, three-necked flask under argon, dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi, 2.1 eq, as a solution in hexanes) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Dianion Formation: Add a solution of N-benzyl-(R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the dianion.

  • Oxidation: Bubble dry oxygen gas (O₂) through the solution at -78 °C for 1-2 hours. Alternatively, add a solution of iodine (I₂, 1.1 eq) in THF. Monitor the reaction by TLC for the disappearance of the starting acid.

  • Quench: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with sodium thiosulfate solution (if iodine was used), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude N-benzyl-(R)-azetidin-2-one by silica gel column chromatography.

Concluding Remarks and Further Applications

The successful synthesis of N-protected (R)-Azetidin-2-one from this compound provides a powerful and versatile platform for the creation of more complex β-lactam antibiotics. The resulting lactam can be further functionalized, for instance, through α-alkylation at the C3 position or hydroxylation/acetoxylation at the C4 position, to generate key intermediates for carbapenem synthesis.[5][6] The stereochemical integrity established by the initial chiral precursor is maintained throughout this robust synthetic sequence, underscoring its value in modern asymmetric synthesis and drug development. This guide provides the fundamental strategy and protocols, empowering researchers to leverage this valuable chiral building block in their pursuit of novel therapeutic agents.

References

Application Notes & Protocols: Strategic N-Protection of (R)-2-Azetidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Azetidinemethanol is a valuable chiral building block in medicinal chemistry, prized for its strained four-membered ring which can impart unique conformational constraints and metabolic stability to drug candidates. Its utility in multistep synthesis is contingent upon the strategic protection of its secondary amine. This guide provides a detailed technical overview and validated protocols for the preparation of two key derivatives: N-Boc-(R)-2-azetidinemethanol and N-Cbz-(R)-2-azetidinemethanol. We delve into the mechanistic rationale behind each protection strategy, offer step-by-step experimental procedures, and present a comparative analysis to aid researchers in selecting the optimal protecting group for their synthetic campaign.

Introduction: The Strategic Imperative of N-Protection

The azetidine ring is an increasingly important scaffold in modern drug discovery.[1] The secondary amine of this compound is a nucleophilic center that will react under a wide variety of conditions. Therefore, to achieve selective transformations elsewhere in a molecule, this amine must be "masked" or protected. The choice of protecting group is a critical strategic decision, governed by its stability to subsequent reaction conditions and the specific methods required for its eventual removal.[2]

The two most common and versatile protecting groups for amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.

  • The Boc Group: Installed using di-tert-butyl dicarbonate (Boc₂O), it is prized for its stability to basic, hydrogenolytic, and mildly acidic conditions. Its key feature is its lability under strong acidic conditions (e.g., TFA), making it orthogonal to many other protecting groups.[3][4]

  • The Cbz Group: Introduced via benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[5][6] This provides an orthogonal deprotection strategy to the acid-labile Boc group.

This document outlines the synthesis of the requisite this compound precursor followed by detailed protocols for its protection with both Boc and Cbz groups.

Synthesis of the Precursor: this compound

The free this compound is typically prepared immediately before use by the reduction of a stable, commercially available precursor, such as (R)-N-protected-azetidine-2-carboxylic acid. The protection strategy for this initial reduction must be considered. For simplicity, we describe a general workflow starting from an N-protected carboxylic acid, which is then reduced and subsequently re-protected with the desired group. A more direct route involves reducing the acid already bearing the desired final protecting group.

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent, as less reactive hydrides like sodium borohydride (NaBH₄) are ineffective.[7] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[7][8]

G cluster_0 Overall Synthetic Workflow cluster_1 Final Products Start (R)-N-Protected- Azetidine-2-Carboxylic Acid Reduction Reduction (e.g., LiAlH₄) Start->Reduction Intermediate This compound (Used in situ or isolated as salt) Reduction->Intermediate Protection N-Protection Step Intermediate->Protection Product_Boc N-Boc-(R)-2-Azetidinemethanol Protection->Product_Boc   Boc₂O Product_Cbz N-Cbz-(R)-2-Azetidinemethanol Protection->Product_Cbz   Cbz-Cl

Figure 1: General workflow for the preparation of N-protected this compound.

Part A: Protocol for N-Boc Protection

A1. Principle and Rationale

The reaction proceeds via the nucleophilic attack of the amine nitrogen of this compound on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), is typically used to scavenge the acidic byproducts and maintain a neutral to basic pH, ensuring the amine remains deprotonated and nucleophilic. The choice of an aqueous or organic solvent system depends on the solubility of the starting material.

G cluster_0 N-Boc Protection Mechanism Reactants This compound + Boc₂O Product N-Boc-(R)-2-Azetidinemethanol Reactants->Product Nucleophilic Acyl Substitution Base Base (e.g., TEA) Base->Reactants Deprotonates Amine (if protonated) & Neutralizes Byproducts Byproducts t-BuOH + CO₂ + H-Base⁺

Figure 2: Reaction scheme for Boc protection.

A2. Detailed Experimental Protocol

This protocol assumes the starting material is this compound hydrochloride, obtained after an acidic workup of a LiAlH₄ reduction.

Materials

Reagent M.W. Amount (10 mmol scale) Moles Equivalents
This compound HCl 123.58 1.24 g 10.0 mmol 1.0
Di-tert-butyl dicarbonate (Boc₂O) 218.25 2.40 g 11.0 mmol 1.1
Triethylamine (TEA) 101.19 2.23 mL 16.0 mmol 1.6
Dichloromethane (DCM) - 50 mL - -
Deionized Water - 50 mL - -
Brine (Saturated NaCl) - 20 mL - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |

Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.24 g, 10.0 mmol).

  • Dissolution: Add dichloromethane (50 mL) and stir to form a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.23 mL, 16.0 mmol) dropwise to the suspension. Stir for 15 minutes. The purpose of the excess base is to first neutralize the hydrochloride salt and then to act as an acid scavenger during the protection step.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of DCM (~5 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 50% Ethyl Acetate / Hexanes).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 20 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically of high purity. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a clear, colorless oil.

Part B: Protocol for N-Cbz Protection

B1. Principle and Rationale

The Cbz protection is a classic and robust method for protecting amines.[9] The reaction is typically a Schotten-Baumann type, where the amine attacks the highly reactive acyl chloride of benzyl chloroformate (Cbz-Cl).[5] The reaction liberates HCl, necessitating the presence of a base to neutralize the acid and drive the reaction to completion. Aqueous sodium bicarbonate or sodium carbonate solutions are highly effective for this purpose.[5][6]

Safety Note: Benzyl chloroformate (Cbz-Cl) is a corrosive and lachrymatory substance. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

G cluster_0 N-Cbz Protection Mechanism Reactants This compound + Cbz-Cl Product N-Cbz-(R)-2-Azetidinemethanol Reactants->Product Nucleophilic Acyl Substitution Base Base (e.g., NaHCO₃) Base->Reactants Neutralizes HCl byproduct Byproducts HCl (neutralized)

Figure 3: Reaction scheme for Cbz protection.

B2. Detailed Experimental Protocol

This protocol uses a biphasic solvent system, which is highly efficient for this transformation.[5]

Materials

Reagent M.W. Amount (10 mmol scale) Moles Equivalents
This compound HCl 123.58 1.24 g 10.0 mmol 1.0
Benzyl Chloroformate (Cbz-Cl) 170.59 1.30 mL 10.5 mmol 1.05
Sodium Bicarbonate (NaHCO₃) 84.01 2.52 g 30.0 mmol 3.0
Ethyl Acetate (EtOAc) - 75 mL - -
Deionized Water - 50 mL - -
Brine (Saturated NaCl) - 20 mL - -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Procedure

  • Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add this compound hydrochloride (1.24 g, 10.0 mmol).

  • Dissolution: Add water (25 mL) and ethyl acetate (25 mL).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add sodium bicarbonate (2.52 g, 30.0 mmol) portion-wise. Stir vigorously for 20 minutes. The base neutralizes the starting material salt and serves as the acid scavenger for the subsequent reaction.

  • Reagent Addition: Add benzyl chloroformate (1.30 mL, 10.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until completion. (Eluent: 30% Ethyl Acetate / Hexanes).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with 1M HCl (1 x 20 mL, to remove any remaining amine), water (1 x 25 mL), and brine (1 x 20 mL).[10]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a viscous oil.

Comparative Summary and Strategic Considerations

FeatureN-Boc ProtectionN-Cbz Protection
Primary Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl Chloroformate (Cbz-Cl)
Reagent Handling Solid, low toxicityLiquid, corrosive, lachrymator
Typical Base Organic (TEA) or Inorganic (NaHCO₃)Inorganic (NaHCO₃, Na₂CO₃)
Byproducts t-Butanol, CO₂ (volatile)HCl (requires neutralization)
Stability Stable to base, hydrogenolysisStable to acid, base
Cleavage Conditions Strong Acid (TFA, HCl in Dioxane)Catalytic Hydrogenolysis (H₂, Pd/C)[5][6]
Orthogonality Orthogonal to Cbz, FmocOrthogonal to Boc, Fmoc

The choice between Boc and Cbz protection is dictated by the planned synthetic route.

  • Choose Boc if subsequent steps involve basic conditions or catalytic hydrogenation where a Cbz group would be cleaved.

  • Choose Cbz if subsequent steps require strongly acidic conditions that would cleave a Boc group. The Cbz group also offers the advantage of a non-acidic, mild deprotection method.

References

Application Notes and Protocols for the Cleavage of Chiral Auxiliaries Derived from (R)-2-Azetidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the cleavage of chiral auxiliaries derived from (R)-2-Azetidinemethanol. This class of auxiliaries offers a unique stereochemical directing group for asymmetric synthesis, leveraging the conformational rigidity of the four-membered azetidine ring. The successful application of this auxiliary hinges on its efficient and clean removal to furnish the desired enantiomerically enriched product without compromising its stereochemical integrity. This document outlines the primary methods for auxiliary cleavage—hydrolysis, reduction, and transesterification—providing detailed, step-by-step protocols, mechanistic insights, and expected outcomes to guide researchers in their synthetic endeavors.

Introduction: The this compound Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high diastereoselectivity.[1] The auxiliary, a stereogenic molecule, is temporarily incorporated into the substrate, directs a stereoselective transformation, and is subsequently removed.[1] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereocontrol in the key transformation, and be efficiently cleaved and recovered.

The chiral auxiliary derived from this compound is an attractive choice for asymmetric synthesis. Its structural rigidity, stemming from the strained four-membered ring, can impart a well-defined conformational bias to the N-acyl derivative, leading to high levels of stereocontrol in reactions such as enolate alkylation and aldol additions. The proximity of the hydroxymethyl group allows for potential chelation control, further enhancing diastereoselectivity.

This guide focuses on the critical final step: the cleavage of the N-acyl bond to release the chiral product and recover the this compound auxiliary. The choice of cleavage method is dictated by the desired functionality in the final product, which can be a carboxylic acid, a primary alcohol, or an ester.

General Workflow: From Acylation to Cleavage

The utilization of the this compound auxiliary typically follows a three-step sequence: acylation, diastereoselective reaction, and cleavage. Understanding this overall workflow is crucial for optimizing the final cleavage step.

G cluster_0 Workflow for this compound Auxiliary A This compound B N-Acylation (with R-COCl or (RCO)2O) A->B Step 1 C N-Acyl-(R)-2-Azetidinemethanol Derivative B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D Step 2 E Diastereomerically Enriched Product D->E F Cleavage of Auxiliary E->F Step 3 G Chiral Product (Carboxylic Acid, Alcohol, Ester) F->G H Recovered Auxiliary F->H G cluster_0 Hydrolytic Cleavage Pathways start N-Acyl-(R)-2-Azetidinemethanol acid Acidic Hydrolysis (e.g., H2SO4, H2O, heat) start->acid base Basic Hydrolysis (e.g., LiOH, H2O, heat) start->base product Chiral Carboxylic Acid acid->product base->product G cluster_0 Reductive Cleavage Mechanism A N-Acyl-(R)-2-Azetidinemethanol B 1. LiAlH4, THF, 0 °C to reflux A->B C Tetrahedral Intermediate B->C D Elimination of Al-O species C->D E Iminium Ion Intermediate D->E F 2. Hydride attack E->F G Chiral Primary Alcohol + Recovered Auxiliary F->G

References

Catalytic Applications of Metal Complexes with (R)-2-Azetidinemethanol Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Advantages of the Azetidine Scaffold in Asymmetric Catalysis

The quest for catalysts that can deliver high levels of stereocontrol in chemical transformations is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and agrochemical industries. Within the vast landscape of chiral ligands, those incorporating the azetidine ring have emerged as a class of significant interest. The inherent ring strain and conformational rigidity of this four-membered heterocycle provide a well-defined and sterically hindered chiral environment around a coordinated metal center.[1] This structural constraint is paramount in achieving high levels of enantioselectivity in a variety of catalytic reactions.

(R)-2-Azetidinemethanol, a chiral β-amino alcohol, is a particularly valuable building block for the synthesis of such ligands. The presence of both a nitrogen atom and a hydroxyl group allows for the formation of stable chelate complexes with a range of transition metals. The chiral center at the 2-position of the azetidine ring effectively dictates the stereochemical outcome of the catalyzed reaction. This guide provides an in-depth exploration of the catalytic applications of metal complexes featuring this compound and its derivatives, offering detailed protocols and insights into the underlying principles that govern their reactivity and selectivity.

Application 1: Asymmetric Phospha-Michael Addition Catalyzed by an Azetidine-Derived Dinuclear Zinc Complex

The asymmetric conjugate addition of phosphites to α,β-unsaturated carbonyl compounds is a powerful method for the synthesis of chiral phosphonates, which are important intermediates in medicinal chemistry. A highly effective catalyst for this transformation has been developed based on a dinuclear zinc complex of a ligand derived from an azetidine scaffold.[1]

Scientific Rationale and Mechanistic Insights

The success of this catalytic system lies in the cooperative action of the two zinc centers, which are held in close proximity by the azetidine-based ligand. This dinuclear arrangement allows the catalyst to function as both a Brønsted base and a Lewis acid simultaneously.[2][3][4] One zinc center can deprotonate the dialkyl phosphite, increasing its nucleophilicity, while the other zinc center coordinates to the carbonyl group of the α,β-unsaturated acceptor, enhancing its electrophilicity and controlling its orientation. This dual activation within a single chiral environment leads to high reaction rates and excellent enantioselectivity. A positive nonlinear effect observed in studies of this system further supports the involvement of a dimeric or higher-order catalytic species.[1]

Diagram 1: Proposed Catalytic Cycle for the Asymmetric Phospha-Michael Addition

Catalytic_Cycle Catalyst Dinuclear Zn Catalyst Intermediate1 Activated Phosphite (Nucleophile) Catalyst->Intermediate1 Deprotonation Intermediate2 Activated Carbonyl (Electrophile) Catalyst->Intermediate2 Lewis Acid Activation Substrate1 Dialkyl Phosphite Substrate2 α,β-Unsaturated Carbonyl Compound Transition_State Ternary Complex (Enantioselective C-P Bond Formation) Intermediate1->Transition_State Intermediate2->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-P Bond Formation Product_Complex->Catalyst Product Release Product Chiral Phosphonate Product_Complex->Product

Caption: Proposed catalytic cycle for the dinuclear zinc-catalyzed asymmetric phospha-Michael addition.

Detailed Protocol: Asymmetric Phospha-Michael Addition of Diethyl Phosphite to Chalcone

This protocol is adapted from the general procedure described by Tao and coworkers for the asymmetric phospha-Michael addition catalyzed by an azetidine-derived dinuclear zinc complex.[1]

Materials:

  • Azetidine-derived chiral ligand (e.g., (S)-1,1'-((azetidine-1,3-diylbis(methylene))bis(4-(tert-butyl)-2,6-dimethylphenol)))

  • Diethylzinc (1.0 M solution in hexanes)

  • Chalcone

  • Diethyl phosphite

  • Anhydrous toluene

  • Standard Schlenk line and oven-dried glassware

  • Syringes for transfer of air- and moisture-sensitive reagents

Procedure:

  • Catalyst Preparation (in situ):

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the azetidine-derived chiral ligand (0.02 mmol, 10 mol%).

    • Add anhydrous toluene (1.0 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.04 mL, 0.04 mmol, 20 mol%) dropwise to the ligand solution.

    • Stir the mixture at 0 °C for 30 minutes to form the active dinuclear zinc catalyst.

  • Reaction Execution:

    • To the pre-formed catalyst solution at 0 °C, add chalcone (0.2 mmol, 1.0 eq).

    • Add diethyl phosphite (0.3 mmol, 1.5 eq) via syringe.

    • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction (typically within a few hours), quench the reaction by the addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral phosphonate.

Data Presentation: Performance of the Azetidine-Derived Dinuclear Zinc Catalyst

The following table summarizes the performance of the catalyst across a range of α,β-unsaturated carbonyl compounds, demonstrating its broad applicability and high efficiency.[1]

EntrySubstrate (α,β-Unsaturated Carbonyl)Product Yield (%)Enantiomeric Excess (ee, %)
1Chalcone9897
24'-Methylchalcone9998
34'-Chlorochalcone9796
42'-Chlorochalcone9595
5(E)-1,3-Diphenylprop-2-en-1-one9697
6(E)-4-Phenylbut-3-en-2-one9496
7N-((E)-3-Oxo-3-phenylprop-1-en-1-yl)pyrrolidin-2-one9999

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are prevalent motifs in natural products and pharmaceuticals. Chiral β-amino alcohols, including those derived from azetidine, are excellent ligands for this transformation.

Scientific Rationale and Mechanistic Insights

While a specific protocol for this compound in this reaction is not extensively detailed in the literature, the general mechanism for catalysis by chiral β-amino alcohols is well-understood. The chiral ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, positioning it in a specific orientation relative to the chiral environment of the ligand. The ethyl group is then transferred from the zinc center to one of the enantiotopic faces of the aldehyde carbonyl group, leading to the formation of the chiral alcohol with high enantioselectivity. The rigid azetidine backbone is expected to enhance the steric control in the transition state, thereby improving the enantioselectivity of the addition.

Diagram 2: General Workflow for the Asymmetric Addition of Diethylzinc to an Aldehyde

Workflow_Diethylzinc_Addition start Start prepare_catalyst Prepare Catalyst: This compound + Diethylzinc start->prepare_catalyst add_aldehyde Add Aldehyde prepare_catalyst->add_aldehyde reaction Reaction at Controlled Temperature add_aldehyde->reaction quench Quench Reaction reaction->quench extract Work-up and Extraction quench->extract purify Purification by Chromatography extract->purify end Chiral Secondary Alcohol purify->end

Caption: General experimental workflow for the asymmetric addition of diethylzinc to an aldehyde.

Representative Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure for the enantioselective addition of diethylzinc to aldehydes using a chiral β-amino alcohol ligand and can be adapted for use with this compound.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, syringes)

Procedure:

  • Catalyst Preparation (in situ):

    • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (1.0 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (0.04 mL, 0.04 mmol, 4 mol%) dropwise to the ligand solution.

    • Stir the mixture at 0 °C for 30 minutes to form the active catalyst complex.

  • Reaction Execution:

    • To the catalyst solution, add benzaldehyde (1.0 mmol, 1.0 eq) via syringe.

    • Slowly add an additional portion of the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the chiral secondary alcohol.

Application 3: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a classic method for the formation of β-nitro alcohols, which are versatile intermediates in organic synthesis. The development of catalytic and enantioselective versions of this reaction is of great importance. Copper(II) complexes with chiral N,N-ligands, including those derived from azetidines, have proven to be effective catalysts for this transformation.[5]

Scientific Rationale

In the copper-catalyzed asymmetric Henry reaction, the chiral copper(II) complex acts as a Lewis acid, coordinating to the aldehyde to increase its electrophilicity. The complex also plays a role in the deprotonation of the nitroalkane to form the nitronate anion. The chiral environment provided by the azetidine-based ligand then directs the facial attack of the nitronate on the coordinated aldehyde, leading to the formation of the β-nitro alcohol with high enantioselectivity.

Representative Protocol: Asymmetric Henry Reaction

This is a general protocol for a copper-catalyzed asymmetric Henry reaction and can be adapted using an this compound-derived ligand.[5]

Materials:

  • This compound-derived ligand

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitromethane

  • Ethanol

  • Weak base (e.g., triethylamine, optional)

Procedure:

  • Catalyst Formation:

    • In a reaction vessel, dissolve the chiral ligand (0.02 mmol, 10 mol%) and Cu(OAc)₂·H₂O (0.02 mmol, 10 mol%) in ethanol (1.0 mL).

    • Stir the mixture at room temperature for 1 hour to form the chiral copper complex.

  • Reaction:

    • To the solution of the catalyst, add the aldehyde (0.2 mmol, 1.0 eq).

    • Add nitromethane (1.0 mmol, 5.0 eq).

    • If required, add a weak base like triethylamine (0.02 mmol, 10 mol%).

    • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched β-nitro alcohol.

Conclusion

Metal complexes incorporating this compound and its derivatives are powerful catalysts for a range of important asymmetric transformations. The unique structural features of the azetidine ring, namely its rigidity and inherent chirality, provide a robust platform for the design of highly effective and selective catalysts. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of chiral molecules. Further exploration of the catalytic potential of this ligand class is certain to uncover new and exciting applications in the field of asymmetric catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this strained four-membered heterocycle. Due to their significant ring strain, approximately 25.4 kcal/mol, the synthesis of azetidines presents unique challenges, including the propensity for ring-opening reactions and the formation of undesired side products.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring your synthetic efforts are both efficient and successful.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common problems encountered during azetidine synthesis.

Problem 1: Low or No Yield of the Desired Azetidine

Question: My intramolecular cyclization to form the azetidine ring is resulting in very low yields or failing completely. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in azetidine synthesis via intramolecular cyclization are a frequent challenge.[3] The difficulty often lies in the energy barrier to form the strained four-membered ring.[4][5] Several factors could be at play, and a systematic approach to optimization is crucial.

Causality and Optimization Strategies:

  • Poor Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. If you are using a hydroxyl group, it must be activated.

    • Recommendation: Convert the hydroxyl group to a better leaving group such as a mesylate (Ms), tosylate (Ts), or triflate (Tf).[3] If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide.[3]

  • Sub-optimal Reaction Conditions: Temperature and solvent play a critical role in reaction kinetics.

    • Recommendation: If the reaction is slow, consider increasing the temperature.[3] Switching to a more polar aprotic solvent like DMF or DMSO can also accelerate the SN2 reaction.[3] For Lewis acid-catalyzed reactions, such as the intramolecular aminolysis of epoxides, a higher boiling solvent like 1,2-dichloroethane (DCE) may be necessary to drive the reaction to completion.[6][7]

  • Catalyst Deactivation: In catalyzed reactions, impurities can deactivate the catalyst.

    • Recommendation: Ensure all solvents and reagents are anhydrous, especially when using water-sensitive catalysts like Lewis acids (e.g., La(OTf)₃).[6]

  • Intermolecular Side Reactions: At high concentrations, the starting material can react with itself, leading to dimers or polymers instead of the desired intramolecular cyclization.[2][3]

    • Recommendation: Employ high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture, which favors the intramolecular pathway.[3]

Problem 2: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products, such as ring-opened amines, polymers, or regioisomers like pyrrolidines. How can I suppress these competing pathways?

Answer: The formation of side products is a direct consequence of the azetidine ring's inherent strain and the reactivity of the precursors.[2] Understanding the mechanistic origin of these byproducts is key to minimizing their formation.

Common Side Reactions and Mitigation Strategies:

  • Ring-Opening: The strained azetidine ring is susceptible to nucleophilic attack, which can lead to acyclic amine derivatives.[2][8]

    • Recommendation: This is often an issue during workup or purification. Use mild conditions and avoid strong acids or bases if the product is sensitive. The choice of nitrogen protecting group is also critical, as some can be cleaved under the reaction conditions, leading to unprotected azetidine which may be less stable.[2]

  • Dimerization and Polymerization: As mentioned previously, intermolecular reactions can outcompete intramolecular cyclization.[2][9]

    • Recommendation: In addition to high dilution, the choice of base and solvent can influence this competition. A careful screening of conditions is often necessary.

  • Formation of Regioisomers (e.g., Pyrrolidines): In methods like the intramolecular aminolysis of cis-3,4-epoxy amines, the amine can attack either the C3 or C4 position of the epoxide. While the 4-exo-tet cyclization to form the azetidine is generally favored, the 5-endo-tet pathway to form a pyrrolidine can be competitive.[10]

    • Recommendation: The choice of catalyst is paramount. Lanthanum(III) triflate (La(OTf)₃) has been shown to be highly effective in promoting the C3-selective aminolysis to favor azetidine formation.[7][10][11] Screening other Lewis acids like Sc(OTf)₃ may also be beneficial, though they might require different reaction times or temperatures.[6][7]

Problem 3: Lack of Stereoselectivity

Question: I am trying to synthesize a chiral azetidine, but the reaction is producing a mixture of diastereomers or enantiomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in azetidine synthesis is a common objective, particularly in drug discovery. The approach to controlling stereochemistry depends heavily on the chosen synthetic route.

Strategies for Enhancing Stereoselectivity:

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands) or chiral auxiliaries is a powerful strategy for inducing stereoselectivity.[2]

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.[2]

    • Solvent: The solvent can influence the conformation of the transition state. A systematic screening of solvents with varying polarities and coordinating abilities is recommended.[2]

  • Substrate Control: Modifying the substituents on the starting material can introduce steric hindrance that favors the formation of a single stereoisomer.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for constructing the azetidine ring?

A1: Several methods are commonly employed, each with its own advantages and limitations:

  • Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine.[3][4]

  • [2+2] Cycloaddition (Aza Paternò–Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene.[3][12][13][14] Recent advances have utilized visible light and photocatalysts.[1]

  • Ring Expansion of Aziridines: Various methods exist to expand a three-membered aziridine ring into a four-membered azetidine.[3][13][15]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[13][16]

  • Palladium-Catalyzed C-H Amination: This method allows for the intramolecular amination of unactivated C-H bonds to form the azetidine ring.[1][17][18]

Q2: How do I choose the right nitrogen protecting group for my azetidine synthesis?

A2: The choice of a nitrogen protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal.[2]

  • Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust and can activate the nitrogen, but their removal often requires harsh conditions.[3]

  • Carbamates (e.g., Boc, Cbz): These are widely used, but their removal conditions (acidic for Boc, hydrogenolysis for Cbz) must be compatible with the rest of the molecule.

  • tert-Butoxythiocarbonyl (Botc): This group has been shown to facilitate the lithiation and subsequent electrophilic substitution at the carbon alpha to the nitrogen in the azetidine ring and can be removed under mild acidic or thermal conditions.[19]

Q3: What role do ligands play in transition metal-catalyzed azetidine synthesis?

A3: In transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination, ligands are crucial for modulating the reactivity, selectivity, and stability of the catalyst.[6] Chiral ligands are essential for enantioselective syntheses.[6] The structure of the azetidine ring itself can also influence its use as a ligand in other catalytic processes.[16][20]

Q4: Can you provide a general experimental protocol for a common azetidine synthesis?

A4: The following is an illustrative protocol for the synthesis of a substituted azetidine via intramolecular cyclization of a γ-amino alcohol.[3]

Experimental Protocol: Synthesis of a Substituted Azetidine via Intramolecular Cyclization

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et₃N, 1.5 eq) dropwise.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[3]

  • Cyclization:

    • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

    • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

    • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[3]

Data and Workflow Visualization

Table 1: Comparison of Leaving Groups for Intramolecular Cyclization
Leaving GroupPrecursorTypical ReagentRelative ReactivityReference
Tosylate (OTs)AlcoholTsCl, pyridineGood[3]
Mesylate (OMs)AlcoholMsCl, Et₃NGood[3]
Triflate (OTf)AlcoholTf₂O, pyridineExcellent[3]
Iodide (I)Alcohol/HalidePPh₃, I₂ / NaIExcellent[3]
Bromide (Br)Alcohol/HalidePBr₃ / NaBrModerate[4]
Chloride (Cl)Alcohol/HalideSOCl₂ / NaClFair[4]

Troubleshooting Workflow for Low Yield in Azetidine Synthesis

Troubleshooting_Low_Yield start Low Yield of Azetidine check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_lg Evaluate Leaving Group start->check_lg check_concentration Assess Concentration start->check_concentration sub_sm Impure Starting Material? check_sm->sub_sm sub_conditions Sub-optimal Temperature/Solvent? check_conditions->sub_conditions sub_lg Poor Leaving Group? check_lg->sub_lg sub_concentration High Concentration? check_concentration->sub_concentration sol_sm Purify Starting Material sub_sm->sol_sm Yes end_node Re-run Optimized Reaction sub_sm->end_node No sol_temp Increase Temperature sub_conditions->sol_temp Yes sol_solvent Change Solvent (e.g., DMF, DMSO) sub_conditions->sol_solvent Yes sub_conditions->end_node No sol_lg Use Better Leaving Group (e.g., OMs, OTs, I) sub_lg->sol_lg Yes sub_lg->end_node No sol_concentration Use High Dilution Conditions sub_concentration->sol_concentration Yes sub_concentration->end_node No sol_sm->end_node sol_temp->end_node sol_solvent->end_node sol_lg->end_node sol_concentration->end_node

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Common Synthetic Pathways to the Azetidine Ring

Azetidine_Synthesis_Pathways product Azetidine sub1 γ-Amino Alcohol / γ-Haloamine method1 Intramolecular Cyclization sub1->method1 sub2 Imine + Alkene method2 [2+2] Cycloaddition sub2->method2 sub3 Aziridine method3 Ring Expansion sub3->method3 sub4 β-Lactam method4 Reduction sub4->method4 sub5 Amine with γ-C-H bond method5 Pd-Catalyzed C-H Amination sub5->method5 method1->product method2->product method3->product method4->product method5->product

Caption: Common synthetic pathways to the azetidine ring.

References

Technical Support Center: Synthesis of (R)-2-Azetidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of (R)-2-Azetidinemethanol, a valuable chiral building block in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document addresses common challenges, outlines troubleshooting strategies, and provides detailed protocols to ensure the integrity of your synthesis.

I. Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the synthesis of this compound.

Q1: My yield of this compound is significantly lower than expected, and I'm observing a more polar byproduct. What is the likely cause?

A1: A common issue, particularly when synthesizing this compound via the reduction of a protected (R)-4-oxoazetidine-2-carboxylate precursor, is the formation of a ring-opened byproduct, N-protected-4-amino-1,4-butanediol. This occurs due to the inherent ring strain of the azetidine core, which can be susceptible to cleavage under reductive conditions.

Q2: How can I minimize the formation of the ring-opened diol byproduct?

A2: Pre-treatment of the N-protected (R)-4-oxoazetidine-2-carboxylate with a magnesium salt, such as a Grignard reagent, prior to the addition of the primary reducing agent (e.g., a hydride reagent) has been shown to significantly suppress the formation of the ring-opened diol, thereby improving the yield of the desired this compound.[1]

Q3: I'm concerned about the enantiomeric purity of my final product. Can racemization occur during the synthesis?

A3: While the chiral center at the 2-position of the azetidine ring is generally stable, harsh reaction conditions, particularly prolonged exposure to strong bases or high temperatures, could potentially lead to some degree of racemization. It is crucial to maintain careful control over the reaction parameters and to verify the enantiomeric purity of the final product using a suitable analytical method, such as chiral HPLC or GC.

Q4: Besides the ring-opened diol, what other types of byproducts should I be aware of?

A4: Due to the strained nature of the four-membered ring, azetidines can be prone to several side reactions:

  • Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization during the formation of the azetidine ring, leading to the formation of higher molecular weight oligomers.

  • Byproducts from Protecting Groups: The choice of the nitrogen protecting group is critical. Incomplete protection or deprotection, or side reactions involving the protecting group itself, can lead to a mixture of undesired products.

  • Formation of Regioisomers: In certain synthetic routes, the formation of regioisomers may be possible depending on the specific precursors and reaction conditions.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your synthesis.

Problem 1: Significant Formation of the Ring-Opened Diol Byproduct

Symptoms:

  • Low yield of this compound.

  • Presence of a more polar spot on TLC analysis compared to the desired product.

  • Mass spectrometry data indicating the presence of a compound with a mass corresponding to the N-protected-4-amino-1,4-butanediol.

Root Cause Analysis:

The formation of the ring-opened diol byproduct is a known issue in the hydride reduction of N-protected 4-oxoazetidine-2-carboxylates. The strained four-membered ring is susceptible to reductive cleavage.

Mitigation and Solution:

A patented method suggests that the pre-treatment of the starting material with a magnesium salt can effectively minimize this side reaction.[1]

Experimental Protocol: Minimizing Ring-Opened Byproduct Formation

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-protected (R)-4-oxoazetidine-2-carboxylate in a suitable anhydrous solvent (e.g., THF).

  • Pre-treatment: Cool the solution to 0 °C. Add a solution of a Grignard reagent (e.g., ethylmagnesium bromide) in THF dropwise to the reaction mixture. Stir for a predetermined time at this temperature.

  • Reduction: In a separate flask, prepare a solution of the hydride reducing agent (e.g., lithium aluminum hydride) in anhydrous THF. Add this solution dropwise to the pre-treated reaction mixture, maintaining the temperature at 0 °C.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow, sequential addition of water, followed by an aqueous solution of a suitable base (e.g., 15% NaOH), and then more water.

  • Extraction and Purification: Filter the resulting mixture, and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterRecommended Condition
Pre-treatment Reagent Grignard Reagent (e.g., EtMgBr)
Reducing Agent Hydride Reagent (e.g., LiAlH4)
Solvent Anhydrous THF
Temperature 0 °C
Problem 2: Presence of Diastereomeric Impurities

Symptoms:

  • Chiral HPLC or GC analysis shows the presence of the (S)-enantiomer.

  • The observed optical rotation of the final product is lower than the literature value.

Root Cause Analysis:

The presence of the undesired (S)-enantiomer can arise from two main sources:

  • Impure Starting Material: The initial chiral precursor, such as L-aspartic acid, may not be enantiomerically pure.

  • Racemization During Synthesis: Certain reaction conditions, particularly those involving strong bases or high temperatures, can cause epimerization at the chiral center.

Mitigation and Solution:

  • Verify Starting Material Purity: Always ensure the enantiomeric purity of your starting materials using appropriate analytical techniques.

  • Optimize Reaction Conditions: Avoid prolonged reaction times and excessive temperatures. If a basic step is suspected to be the cause, consider using a milder base or lowering the reaction temperature.

  • Purification: In some cases, diastereomeric intermediates can be separated by chromatography or crystallization. Final product enantiomers can be separated by preparative chiral HPLC.

Analytical Protocol: Chiral HPLC Analysis of this compound

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine). The exact ratio should be optimized for best separation.

  • Detection: UV detection at a suitable wavelength (if the compound is derivatized) or a Refractive Index (RI) detector for the underivatized alcohol.

III. Visualizations

Reaction Pathway and Byproduct Formation

G cluster_0 Synthesis of this compound Start N-Protected (R)-4-oxo- azetidine-2-carboxylate Reduction Reduction (e.g., LiAlH4) Start->Reduction Product This compound (Desired Product) Reduction->Product Major Pathway Byproduct N-Protected-4-amino- 1,4-butanediol (Ring-Opened Byproduct) Reduction->Byproduct Side Reaction (Ring Cleavage)

Caption: Synthetic pathway and major byproduct.

Troubleshooting Workflow

G Start Low Yield of This compound Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Polar_Byproduct Polar byproduct detected? Check_TLC->Polar_Byproduct Ring_Opened Likely ring-opened diol. Implement pre-treatment with Mg salt. Polar_Byproduct->Ring_Opened Yes Other_Byproducts Investigate other side reactions (e.g., dimerization, starting material issues). Polar_Byproduct->Other_Byproducts No Check_Purity Check enantiomeric purity by chiral HPLC/GC. Ring_Opened->Check_Purity Other_Byproducts->Check_Purity Racemization Racemization detected? Check_Purity->Racemization Optimize Optimize reaction conditions (temp, base). Verify starting material purity. Racemization->Optimize Yes Success Synthesis Optimized Racemization->Success No Optimize->Success

Caption: Troubleshooting workflow for low yield.

IV. References

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. EP0992491A1. --INVALID-LINK--

References

Purification of (R)-2-Azetidinemethanol by chromatography or distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-2-Azetidinemethanol (CAS 209329-11-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the two primary methods of purification: chromatography and distillation. As a small, polar, and somewhat hygroscopic molecule, this compound presents unique challenges that require careful consideration of methodology to achieve high purity.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Compound Properties at a Glance

Before purification, it is critical to understand the physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₉NO[3][4]
Molecular Weight 87.12 g/mol [3][4]
Appearance Colorless oil[3]
Boiling Point ~151.9 °C (Predicted at atm. pressure)[3]
pKa 14.77 (Predicted)[3]
Storage 2-8°C, protect from light, keep sealed and dry[5]

Note: This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Proper handling and storage in airtight containers are crucial to prevent changes in its physical and chemical properties.[1][2]

Method Selection: Chromatography vs. Distillation

Choosing the right purification technique depends on the scale of your reaction, the nature of impurities, and the desired final purity. Use the following decision tree to guide your choice.

MethodSelection start Start: Crude This compound scale What is the scale of your reaction? start->scale impurities What is the nature of impurities? scale->impurities < 10 g distillation Use Vacuum Distillation scale->distillation > 10 g thermal_stability Are impurities thermally stable and non-volatile? impurities->thermal_stability Different polarity (salts, solvents) chromatography Use Flash Chromatography impurities->chromatography Structurally similar (isomers, analogs) thermal_stability->distillation Yes combo Consider Chromatography followed by Distillation thermal_stability->combo No (volatile or thermally labile)

Caption: Decision tree for selecting the appropriate purification method.

Part 1: Chromatographic Purification

Flash column chromatography is often the method of choice for small-scale purification and for separating closely related impurities. However, the polar and basic nature of the azetidine ring can lead to significant challenges on standard silica gel.[6]

Troubleshooting Guide: Flash Chromatography
ProblemPotential Cause(s)Diagnostic Steps & Solutions
Compound stays at the baseline (Rf = 0) 1. Insufficient Mobile Phase Polarity: this compound is highly polar and requires a strong eluent. 2. Strong Interaction with Silica: The basic amine interacts strongly with acidic silanol groups on the silica surface.[6][7]Solution 1: Increase mobile phase polarity. A common solvent system is Dichloromethane (DCM) and Methanol (MeOH). Start with 5% MeOH and gradually increase to 10-20%.[8] Solution 2: Add a basic modifier to the mobile phase to "compete" for the active sites on the silica. Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent.[7][9] This masks the acidic silanols, reducing peak tailing and improving elution.[9]
Severe Peak Tailing Acid-Base Interaction: The primary cause is the interaction between the basic amine of the analyte and the acidic silica gel stationary phase.[6][10]Solution 1 (Preferred): Use a basic modifier like triethylamine (TEA) as described above.[7] Solution 2: Deactivate the silica gel before use. This can be done by flushing the packed column with your mobile phase containing the basic additive before loading the sample.[9] Solution 3: Consider an alternative stationary phase. Amine-functionalized silica or neutral alumina can provide excellent separation for basic compounds without the need for mobile phase modifiers.[6][7]
Low or No Recovery of Product 1. Irreversible Binding: The compound has bound too strongly to the silica gel. 2. Decomposition on Column: The acidic nature of silica gel may have caused degradation of the compound.[8][11]Diagnostic Test: After the run, flush the column with a very strong solvent system (e.g., 20% MeOH in DCM with 5% NH₄OH). If the product elutes, it was strongly bound. If not, decomposition is likely. Solution: To prevent this, always use a deactivated column or an alternative stationary phase as mentioned above for future purifications.[8][9]
Co-elution with Polar Impurities Poor Selectivity: The chosen mobile phase is not providing adequate separation between the product and impurities.Solution 1: Optimize the solvent system. Try a ternary system, such as DCM/MeOH/NH₄OH, carefully adjusting the ratios. Solution 2: Switch to a different stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative for purifying highly polar compounds and may offer different selectivity compared to normal phase.[12]
Frequently Asked Questions (FAQs): Chromatography

Q1: What is the best stationary phase for purifying this compound? A: While standard silica gel can be used with a modified mobile phase (e.g., containing triethylamine), an amine-functionalized silica column often provides superior results.[6][7] It minimizes peak tailing and reduces the risk of irreversible adsorption, leading to better recovery and purity.[6] Basic or neutral alumina are also viable alternatives.[9]

Q2: My compound is a hydrochloride salt. Can I purify it directly on silica? A: It is highly discouraged. The salt will likely be insoluble in common organic eluents and will remain at the top of the column. Before attempting chromatography, the free base must be generated. This is typically done by a liquid-liquid extraction where the salt is dissolved in an aqueous basic solution (e.g., NaOH or NaHCO₃) and extracted into an organic solvent like DCM or EtOAc.

Q3: How do I handle this compound's hygroscopic nature during chromatography? A: Absorbed water can alter the compound's polarity and affect chromatography. To mitigate this:

  • Ensure your crude material is as dry as possible before loading. If it's an oil, co-evaporate with a dry solvent like toluene.

  • Use dry solvents for your mobile phase.

  • Work efficiently to minimize the sample's exposure to air during preparation and loading.[1][2]

Protocol: Flash Chromatography on Silica Gel
  • Preparation of Mobile Phase: Prepare a stock solution of your chosen eluent. A good starting point is 95:5 DCM:MeOH with 1% triethylamine (v/v/v).

  • Column Packing: Dry pack a column with silica gel.

  • Deactivation/Equilibration: Flush the column with at least 3-5 column volumes of the mobile phase (including the TEA additive). This neutralizes the acidic sites on the silica.[9]

  • Sample Loading: Dissolve your crude this compound (free base) in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the top of the column. This dry-loading technique typically yields better resolution than wet loading.

  • Elution: Begin elution with your starting mobile phase. If the compound does not elute, gradually increase the percentage of methanol. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 2: Distillation Purification

For larger quantities (>10 g) or to remove non-volatile impurities, vacuum distillation is a highly effective method. Reducing the pressure significantly lowers the boiling point of the compound, preventing thermal decomposition that might occur at atmospheric pressure.[13][14][15]

Troubleshooting Guide: Vacuum Distillation
ProblemPotential Cause(s)Diagnostic Steps & Solutions
Bumping / Uncontrolled Boiling 1. Lack of Nucleation Sites: Smooth boiling is not occurring, leading to sudden, violent boiling. 2. Superheating: The liquid is heated above its boiling point without actually boiling.Solution 1 (Essential): Always use a magnetic stir bar or boiling chips to ensure smooth boiling. Vigorous stirring is critical for even heat distribution. Solution 2: Ensure the heating mantle or oil bath temperature is only slightly higher (10-20 °C) than the vapor temperature you are targeting. Apply heat gradually.[16]
Product Not Distilling 1. Vacuum Not Low Enough: The pressure in the system is too high, and the required boiling temperature has not been reached. 2. Temperature Too Low: The heating bath is not hot enough. 3. System Leak: Air is leaking into the apparatus, preventing a deep vacuum.Diagnostic Test: Check your vacuum gauge. A typical laboratory vacuum pump should achieve pressures below 1 mmHg.[16] Check all joints and tubing for leaks. Solution: Ensure all glass joints are properly sealed with vacuum grease. Use thick-walled vacuum tubing that will not collapse under pressure.[16] Gradually increase the heating bath temperature, but do not exceed temperatures that could cause decomposition.
Product Decomposes in Pot Excessive Temperature: The distillation pot has been heated too high for too long, causing the compound to degrade.Solution 1: Achieve a lower vacuum. The deeper the vacuum, the lower the boiling point and the less heat is required.[15][17] A good vacuum pump is essential. Solution 2: Use a short-path distillation apparatus. This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
Inaccurate Temperature Reading Incorrect Thermometer Placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor as it enters the condenser.Solution: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures you are measuring the true boiling point of the distillate at that pressure.
Frequently Asked Questions (FAQs): Distillation

Q1: What vacuum level and temperature should I expect for distilling this compound? A: While the predicted atmospheric boiling point is ~152 °C, this is high enough that thermal degradation is a risk.[3] Under vacuum, the boiling point will be significantly lower. For example, at ~1 mmHg, you might expect the compound to distill at approximately 60-80 °C. It is crucial to use a vacuum gauge to know the precise pressure and record the corresponding boiling point.

Q2: Can I use a water aspirator for the vacuum source? A: A water aspirator typically only achieves pressures of 15-25 mmHg. While this will lower the boiling point, it may not be sufficient to prevent decomposition. A mechanical oil pump or a dry scroll pump, which can reach pressures below 1 mmHg, is strongly recommended for a more controlled and gentle distillation.[14][16]

Q3: How do I prevent the product from absorbing water after distillation? A: As the purified, warm distillate collects in the receiving flask, it is vulnerable to atmospheric moisture. It is good practice to backfill the distillation apparatus with a dry, inert gas like nitrogen or argon before disassembly. Immediately cap and seal the receiving flask upon collection.[18]

Protocol: Vacuum Fractional Distillation

DistillationWorkflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_distill Distillation cluster_finish Shutdown prep1 Check glassware for cracks. Ensure it's oven-dried. prep2 Add crude oil and stir bar to a round-bottom flask. prep1->prep2 setup1 Assemble short-path distillation apparatus. Grease all joints. prep2->setup1 setup2 Attach to vacuum pump with a cold trap and pressure gauge in-line. setup1->setup2 dist1 Start stirring and slowly apply vacuum. setup2->dist1 dist2 Once full vacuum is reached, begin gradual heating. dist1->dist2 dist3 Collect and discard any low-boiling forerun. dist2->dist3 dist4 Collect main fraction when temperature stabilizes. dist3->dist4 fin1 Remove heat and allow to cool. dist4->fin1 fin2 Slowly vent system with N₂ or Ar. fin1->fin2 fin3 Disassemble and immediately cap product. fin2->fin3

Caption: Step-by-step workflow for vacuum distillation.

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried to remove adsorbed moisture.[18] Inspect the distilling flask for any star cracks, as it will be under vacuum.[16]

  • Assembly: To a round-bottom flask, add the crude this compound and a magnetic stir bar. Assemble a short-path distillation apparatus. Lightly grease all ground-glass joints to ensure an airtight seal.

  • System Evacuation: Begin stirring and slowly open the system to the vacuum pump. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between your apparatus and the pump to protect it from volatile substances.

  • Heating: Once a stable, low pressure is achieved (e.g., < 1 mmHg), begin to gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect any initial, low-boiling impurities (forerun) in a separate receiving flask. When the vapor temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely under vacuum.

  • Venting and Disassembly: Slowly and carefully vent the system by backfilling with a dry, inert gas (nitrogen or argon). Once at atmospheric pressure, disassemble the apparatus and immediately cap the flask containing your purified product.

References

Troubleshooting low yields in azetidine ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine Ring Synthesis

Welcome to the technical support guide for troubleshooting low yields in azetidine ring formation. This document is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this strained, four-membered heterocycle. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs) & Core Troubleshooting

This section tackles the most common issues encountered during azetidine synthesis, particularly via the workhorse method of intramolecular cyclization.

Q1: My intramolecular cyclization is giving very low yields or failing completely. I just see starting material or a complex mixture. What are the primary causes?

A1: This is a classic problem in azetidine synthesis, often boiling down to a few key factors related to reaction kinetics and competing pathways. The formation of a four-membered ring is entropically disfavored and subject to significant ring strain.

The most common culprits are:

  • Poor Leaving Group: The intramolecular SN2 reaction is the heart of the cyclization. If your leaving group is not sufficiently reactive (e.g., a hydroxyl group or even a chloride), the rate of reaction will be too slow to be practical.[1]

  • Intermolecular Side Reactions: If the concentration of your precursor is too high, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule. This leads to dimerization or polymerization, a very common cause of low yields.[1]

  • Deactivated Nucleophile: The nitrogen atom must be sufficiently nucleophilic to attack the electrophilic carbon. If it's protected with a strongly electron-withdrawing group or protonated by acidic conditions, its nucleophilicity will be drastically reduced.

  • Incorrect Reaction Conditions: Temperature, solvent, and base choice are critical. A reaction that is too slow may require more forcing conditions, but this can also promote side reactions.[1][2]

Initial Troubleshooting Workflow:

G cluster_0 Problem: Low Yield in Cyclization cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes Start Low Yield / No Reaction LG Step 1: Assess Leaving Group (LG) Is it a Tosylate, Mesylate, or Iodide? Start->LG Dilution Step 2: Implement High Dilution Is concentration <0.05 M? LG->Dilution If LG is good SideProducts Side Products Observed (Elimination/Dimer) LG->SideProducts If LG is poor (e.g., -OH, -Cl) Solvent Step 3: Check Solvent & Base Using polar aprotic (DMF, MeCN)? Using non-nucleophilic base? Dilution->Solvent If intermolecular reaction suspected Temp Step 4: Optimize Temperature Monitor by TLC/LC-MS at different temps. Solvent->Temp If reaction is slow Success Yield Improved Temp->Success Temp->SideProducts If decomposition occurs SideProducts->Dilution Re-evaluate

Caption: Troubleshooting workflow for low-yield azetidine cyclization.

Q2: I'm trying to make a 3-hydroxyazetidine from a γ-amino alcohol, but instead of cyclization, I'm getting a lot of elimination byproducts. How can I fix this?

A2: This indicates that the base you are using is promoting an E2 elimination pathway, which competes directly with the desired intramolecular SN2 cyclization. This is especially problematic with sterically hindered substrates.

The Competing Pathways:

  • Desired (SN2): The nitrogen lone pair attacks the γ-carbon, displacing the leaving group.

  • Undesired (E2): The base abstracts a proton from the β-carbon, leading to the formation of a double bond and elimination of the leaving group.

To favor cyclization over elimination:

  • Activate the Hydroxyl Group: The hydroxyl group itself is a very poor leaving group. It must be activated. Convert it to a mesylate (-OMs) or tosylate (-OTs), which are excellent leaving groups and are less basic than alternatives like halides, disfavoring elimination.[1]

  • Choose the Right Base: Use a non-nucleophilic, sterically hindered base if a base is needed for the cyclization step after mesylation. However, often the amine itself is basic enough, or a milder base like K₂CO₃ is sufficient. Strong, non-hindered bases like NaOH or NaH at elevated temperatures can favor elimination.[1]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile (MeCN) are known to accelerate SN2 reactions and can help favor the cyclization pathway.[1][3][4]

G cluster_SN2 Desired Pathway: SN2 Cyclization cluster_E2 Competing Pathway: E2 Elimination Start γ-Amino Alcohol Precursor (with Leaving Group 'LG') SN2_Node Intramolecular Attack by Nitrogen Start->SN2_Node Favored by: - Good LG (OMs, OTs) - Polar aprotic solvent - Milder base E2_Node Base abstracts β-Proton Start->E2_Node Favored by: - Strong, bulky base - Steric hindrance - High temperature Azetidine Azetidine Product SN2_Node->Azetidine Alkene Elimination Product (Alkene) E2_Node->Alkene

Caption: Competition between SN2 cyclization and E2 elimination.

Q3: My reaction to form a 3-hydroxyazetidine from a cis-epoxy amine is yielding a 3-hydroxypyrrolidine byproduct. Why is this happening and how can I improve selectivity?

A3: This is a common regioselectivity problem governed by Baldwin's rules for ring closure. The cyclization of your epoxy amine involves the nitrogen attacking one of the two electrophilic epoxide carbons.

  • 4-exo-tet closure: Attack at the C3 position of the epoxide leads to the desired 4-membered azetidine ring. This pathway is generally favored.

  • 5-endo-tet closure: Attack at the C4 position leads to the 5-membered pyrrolidine byproduct. While often disfavored by Baldwin's rules, this pathway can become competitive.[5]

The key to controlling this selectivity is catalysis. Research has shown that certain Lewis acids can dramatically favor the desired 4-exo-tet pathway.[2]

Solution: Employ a Lewis acid catalyst known to promote C3-selective aminolysis. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been demonstrated to be highly effective, significantly favoring azetidine formation over the pyrrolidine byproduct.[2][5][6] In a typical procedure, using 5 mol% of La(OTf)₃ in a solvent like 1,2-dichloroethane (DCE) at reflux can provide high yields and excellent regioselectivity (>20:1).[2]

CatalystTypical SolventKey OutcomeReference
La(OTf)₃ 1,2-Dichloroethane (DCE)High selectivity for azetidine (>20:1)--INVALID-LINK--[2]
Sc(OTf)₃DCEActive, but may require longer reaction times6[6]
Ni(ClO₄)₂·6H₂ODCELow yields, complex mixture observed--INVALID-LINK--[2]
TfOH (Brønsted acid)DCELow yields, complex mixture observed--INVALID-LINK--[2]
Q4: I am attempting a Mitsunobu reaction for an intramolecular cyclization to form an azetidine, but the yield is poor. What could be going wrong?

A4: The Mitsunobu reaction is a powerful tool for forming C-N bonds with inversion of stereochemistry, but it has specific requirements and common failure modes when applied to azetidine synthesis.[7][8]

  • Nucleophile Acidity: The nitrogen nucleophile (often a sulfonamide or carbamate) must be sufficiently acidic (typically pKa < 13) to protonate the betaine intermediate formed from the phosphine and the azodicarboxylate (DEAD or DIAD).[8] If the nitrogen is not acidic enough, the azodicarboxylate anion can act as the nucleophile, leading to undesired side products.[8]

  • Steric Hindrance: The reaction is sensitive to steric bulk around both the alcohol and the nitrogen nucleophile. The formation of the strained four-membered ring adds an additional barrier.

  • Reagent Purity and Order of Addition: The reagents (triphenylphosphine, DEAD/DIAD) must be pure. A common protocol involves dissolving the amino alcohol and triphenylphosphine in an anhydrous solvent like THF, cooling to 0 °C, and then adding the DEAD or DIAD dropwise.[8] This order can be critical.

  • Side Reactions: The highly reactive intermediates can lead to other pathways. For instance, if the substrate has multiple hydroxyl groups, careful use of protecting groups is necessary to ensure the desired cyclization occurs.

Troubleshooting Steps:

  • Verify N-H Acidity: Ensure your nitrogen protecting group provides sufficient acidity. N-tosyl (Ts) and N-nosyl (Ns) groups are common choices that work well.

  • Use Pre-formed Phosphonium Salt: In difficult cases, pre-forming the alkoxyphosphonium salt before adding the nitrogen nucleophile can sometimes improve yields.

  • Optimize Reagents: Consider using diisopropyl azodicarboxylate (DIAD) instead of diethyl azodicarboxylate (DEAD), as it can sometimes give cleaner reactions. Also, ensure your PPh₃ is free of triphenylphosphine oxide.

  • Check for Precedence: Intramolecular Mitsunobu reactions to form azetidines have been successfully used in complex syntheses and can proceed in good yield (e.g., 75%) under optimal conditions.[9] Reviewing similar literature examples can provide crucial insights.

Part 2: Key Experimental Protocols

Protocol 1: General Procedure for Azetidine Formation via Mesylation and Cyclization of a γ-Amino Alcohol

This two-step protocol is a robust and widely applicable method for synthesizing N-protected azetidines.[1]

Step A: Activation of the Hydroxyl Group (Mesylation)

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected γ-amino alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq.) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

Step B: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step A in a suitable polar aprotic solvent (e.g., DMF or THF).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. (Note: Hydrogen gas is evolved).

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C), monitoring by TLC or LC-MS. High dilution principles can be applied here by slowly adding a solution of the mesylate to a suspension of the base.

  • Once complete, cool the reaction to 0 °C and carefully quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: La(OTf)₃-Catalyzed Cyclization of a cis-3,4-Epoxy Amine

This protocol is optimized for the regioselective synthesis of 3-hydroxyazetidines, minimizing pyrrolidine formation.[2]

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq.).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ or ethyl acetate three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using flash column chromatography to yield the desired azetidine.

References

Preventing pyrrolidine formation during azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Pyrrolidine Formation

Welcome to the Technical Support Center for azetidine ring synthesis. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in this area: the undesired formation of the thermodynamically more stable five-membered pyrrolidine ring. The high ring strain of the four-membered azetidine presents unique synthetic hurdles, often leading to competing side reactions and purification difficulties.[1]

This resource provides practical, in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you optimize your synthetic strategies and maximize your yield of the desired azetidine product.

Frequently Asked Questions (FAQs) & Core Troubleshooting
Q1: I'm getting a significant amount of a pyrrolidine byproduct in my azetidine synthesis. What is the fundamental reason for this?

A1: This is the most common issue in azetidine synthesis. The formation of a five-membered pyrrolidine ring is often thermodynamically favored over the strained four-membered azetidine ring.[2][3] This byproduct can arise through two primary mechanisms, depending on your synthetic route:

  • Kinetic vs. Thermodynamic Control in Ring Closure: During intramolecular cyclization, the reaction can proceed via different pathways. The formation of the azetidine ring is typically a "4-exo" cyclization, which is kinetically favored according to Baldwin's rules.[2][4] However, a competing "5-endo" cyclization can occur, directly yielding a pyrrolidine. This is especially common in the cyclization of substrates like epoxy amines.[5]

  • Rearrangement of the Azetidine Product: Even if the azetidine ring forms successfully, it can subsequently rearrange or undergo ring expansion to the more stable pyrrolidine.[6][7][8] This isomerization can be triggered by reaction conditions such as elevated temperatures, the presence of nucleophiles, or certain solvents.[7] The mechanism often involves the formation of a strained bicyclic azetidinium or aziridinium intermediate that is then opened to give the five-membered ring.[7][9]

The key to success is to establish conditions that favor the kinetic product (azetidine) and prevent any subsequent rearrangement.

Troubleshooting Guide 1: Intramolecular Cyclization of γ-Substituted Amines

This is the most prevalent method for azetidine synthesis, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine.[10][11] Pyrrolidine formation is a major competing pathway.

Scenario A: Cyclization of γ-Haloamines

Problem: "I'm attempting to cyclize a γ-chloroamine using a strong base, but my yield is low and I'm isolating a pyrrolidine derivative."

Root Cause Analysis: The formation of pyrrolidine in this context often points to a ring-expansion mechanism. The initially formed azetidine can be activated (e.g., by protonation or formation of a bicyclic intermediate) and then undergo nucleophilic attack that leads to the larger ring.[7] Additionally, improper base selection can lead to competing elimination reactions or intermolecular side reactions.[10]

dot

cluster_main Troubleshooting: γ-Haloamine Cyclization cluster_side_reaction Problem Pathway Start γ-Haloamine Precursor Base Add Strong, Non-Nucleophilic Base (e.g., NaH, K2CO3) Start->Base Cyclization Intramolecular SN2 Cyclization Base->Cyclization Azetidine Desired Azetidine Product Cyclization->Azetidine Rearrangement Rearrangement/ Ring Expansion (Heat, Nucleophiles) Azetidine->Rearrangement Undesired Isomerization Pyrrolidine Pyrrolidine Byproduct Rearrangement->Pyrrolidine

Caption: Workflow for γ-haloamine cyclization and potential side reaction.

Troubleshooting & Optimization Protocol:

  • Choice of Base: The base is critical. It must be strong enough to deprotonate the amine (or precursor) but non-nucleophilic to avoid competing with the intramolecular cyclization.

    • Recommended: Sodium hydride (NaH), potassium carbonate (K₂CO₃), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[10]

    • Avoid: Strong, nucleophilic bases like hydroxides or alkoxides if possible, as they can promote side reactions.

  • Leaving Group: The reactivity of the halide is important. An iodide is a much better leaving group than a chloride.

    • Protocol Tip: If you are using a γ-chloro or γ-bromoamine, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to the reaction mixture to generate the more reactive γ-iodoamine intermediate.[10]

  • Concentration Control (High Dilution): To favor the desired intramolecular cyclization over intermolecular polymerization, use high dilution conditions.

    • Experimental Protocol: Prepare a solution of your γ-haloamine precursor. In a separate flask, prepare a heated suspension of the base in a suitable solvent (e.g., THF, DMF). Using a syringe pump, add the precursor solution to the base suspension over several hours. This maintains a very low concentration of the starting material, disfavoring reactions between molecules.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can provide the energy needed for the azetidine to rearrange to the more stable pyrrolidine. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after completion.

Scenario B: Cyclization of γ-Amino Alcohols (Mitsunobu Reaction)

Problem: "My intramolecular Mitsunobu reaction on a γ-amino alcohol is giving me a complex mixture, including what appears to be a pyrrolidine."

Root Cause Analysis: The Mitsunobu reaction converts the alcohol into a good leaving group in situ.[12][13] While it's a powerful tool for this transformation, side reactions can occur. The intermediate alkoxyphosphonium salt is highly reactive. If the intramolecular cyclization is slow (e.g., due to steric hindrance), intermolecular reactions can occur. Furthermore, if the nitrogen nucleophile is not positioned correctly or if the reaction conditions are not optimal, alternative pathways can lead to undesired products.

dot

cluster_mitsunobu Mitsunobu Cyclization Pathway cluster_pathways Competing Cyclizations Start γ-Amino Alcohol Reagents PPh3, DEAD/DIAD Start->Reagents Intermediate Alkoxyphosphonium Intermediate Reagents->Intermediate Azetidine_Path 4-exo Cyclization (Favored) Intermediate->Azetidine_Path Pyrrolidine_Path 5-endo Cyclization (Disfavored) Intermediate->Pyrrolidine_Path Azetidine Azetidine Product Azetidine_Path->Azetidine Pyrrolidine Pyrrolidine Byproduct Pyrrolidine_Path->Pyrrolidine

Caption: Competing pathways in Mitsunobu cyclization for azetidine synthesis.

Troubleshooting & Optimization Protocol:

  • Reagent Choice & Addition:

    • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) as its byproducts can be easier to remove.

    • Order of Addition: The order of reagent addition can be crucial. The standard protocol involves adding the azodicarboxylate slowly to a cooled (0 °C) solution of the amino alcohol and triphenylphosphine (PPh₃).[13] This controls the concentration of the reactive intermediates.

    • Fukuyama-Mitsunobu Modification: For N-protected amino alcohols, using a nosyl (2-nitrobenzenesulfonyl) protecting group can increase the acidity of the N-H bond, facilitating the reaction. The nosyl group can be readily removed later.

  • Solvent and Temperature:

    • Solvent: Anhydrous THF is the most common solvent. Ensure it is truly dry, as water will consume the reagents.

    • Temperature: Run the reaction at low temperatures (starting at 0 °C or even -20 °C) and allow it to warm slowly to room temperature. This favors the kinetically controlled 4-exo cyclization.

  • Purification: Mitsunobu reactions are notorious for difficult purifications due to triphenylphosphine oxide and hydrazine byproducts.

    • Technique: Using polymer-bound triphenylphosphine can simplify workup, as the oxide byproduct can be removed by filtration.[13]

    • Chromatography: Careful column chromatography on silica gel or alumina may be required to separate the azetidine from the slightly less polar pyrrolidine byproduct.[1]

Troubleshooting Guide 2: Intramolecular Aminolysis of Epoxides

Problem: "I am synthesizing a 3-hydroxyazetidine from a cis-3,4-epoxy amine, but I am getting the 3-hydroxypyrrolidine as the major product."

Root Cause Analysis: This is a classic example of competing regioselectivity between 4-exo-tet and 5-endo-tet ring closures.[5] The amine can attack either of the two electrophilic carbons of the epoxide ring. Attack at the C4 position leads to the desired azetidine (4-exo), while attack at the C3 position leads to the pyrrolidine (5-endo). While the 4-exo pathway is generally favored by Baldwin's rules, the 5-endo pathway can become competitive or even dominant under certain conditions, particularly thermal ones.[2][5]

Ring ClosureBaldwin's RulesProductControl
4-exo-tet FavoredAzetidineKinetic
5-endo-tet DisfavoredPyrrolidineThermodynamic

Troubleshooting & Optimization Protocol:

  • Catalyst Selection: The choice of catalyst is the most powerful tool to control regioselectivity in this reaction.

    • Lewis Acids: The use of a Lewis acid catalyst has been shown to dramatically favor the formation of the azetidine product. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) is particularly effective.[5] The Lewis acid coordinates to the epoxide oxygen, activating it and directing the nucleophilic attack to the sterically less hindered C4 position.

    • Protocol: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add La(OTf)₃ (5 mol%). Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.[1]

  • Solvent Optimization: The solvent can influence the transition states of the competing pathways. For the La(OTf)₃-catalyzed reaction, solvents like 1,2-dichloroethane (DCE) have shown excellent selectivity for the azetidine product.[1]

  • Temperature Control: While the catalyzed reaction may require reflux, uncatalyzed thermal cyclizations are more likely to yield the thermodynamically stable pyrrolidine. If not using a catalyst, run the reaction at the lowest possible temperature.

Summary of Key Strategies to Minimize Pyrrolidine Formation
StrategyRationaleApplicable To
High Dilution Favors intramolecular cyclization over intermolecular polymerization.γ-Haloamines, γ-Amino Alcohols
Low Temperature Favors the kinetically controlled azetidine product over the thermodynamic pyrrolidine.All intramolecular cyclizations
Lewis Acid Catalysis Directs nucleophilic attack to favor 4-exo closure in epoxide opening.Epoxy Amine Cyclization
Non-Nucleophilic Base Prevents competing substitution and elimination reactions.γ-Haloamine Cyclization
In Situ Halide Exchange Increases the reactivity of the leaving group for faster cyclization.γ-Chloro/Bromoamine Cyclization
Careful Reagent Addition Controls the concentration of reactive intermediates to suppress side reactions.Mitsunobu Reaction

References

Technical Support Center: Navigating the Scale-Up of (R)-2-Azetidinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Azetidinemethanol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or manufacturing scale. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Introduction: The Challenge of the Strained Ring at Scale

This compound is a valuable chiral building block in medicinal chemistry. Its synthesis, however, is complicated by the inherent strain of the four-membered azetidine ring.[1] These challenges, manageable at the gram scale, can become significant roadblocks during scale-up, impacting yield, purity, and process robustness. This guide will focus on a common and scalable synthetic pathway and its associated challenges.

A prevalent synthetic strategy involves the intramolecular cyclization of a protected γ-amino alcohol, often derived from a chiral precursor to ensure the desired (R)-stereochemistry. The general approach is outlined below:

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection Chiral_Precursor Chiral Precursor (e.g., (R)-Epichlorohydrin derivative) Protected_Intermediate Protected γ-Amino Alcohol Chiral_Precursor->Protected_Intermediate Nucleophilic Opening Activated_Intermediate Activated Intermediate (e.g., Mesylate, Tosylate) Protected_Intermediate->Activated_Intermediate Activation of -OH Protected_Azetidine N-Protected This compound Activated_Intermediate->Protected_Azetidine Intramolecular Cyclization (SN2) Final_Product This compound Protected_Azetidine->Final_Product Deprotection

Caption: Generalized synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Intramolecular Cyclization - Closing the Ring at Scale

Q1: We are observing a significant drop in yield during the cyclization step upon scaling up from 10g to 1kg. The main impurities appear to be polymeric materials and a dimeric byproduct. What is happening and how can we mitigate this?

A1: This is a classic challenge when scaling up intramolecular reactions. At higher concentrations, intermolecular side reactions often begin to dominate over the desired intramolecular cyclization.[2]

  • Causality: The formation of the strained azetidine ring has a higher activation energy compared to the formation of more stable five or six-membered rings, or linear polymers.[1] At the higher concentrations typical of scaled-up batches, molecules of your activated intermediate are more likely to react with each other than to cyclize.

  • Troubleshooting & Optimization:

    • High-Dilution Conditions: This is the most critical parameter. Instead of adding all reagents at once, employ a slow, controlled addition of the activated intermediate to a heated solution of the base. This maintains a very low instantaneous concentration of the substrate, favoring the intramolecular pathway.

    • Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is often effective.[2] The choice of solvent can also influence reaction kinetics; screen different options to find the optimal balance between solubility and reaction rate.

    • Temperature Optimization: While higher temperatures can accelerate the reaction, they can also promote side reactions. A systematic optimization of the reaction temperature is crucial to find the sweet spot where the rate of cyclization is maximized relative to the rate of side reactions.

Q2: Our cyclization is sluggish, and we are seeing significant amounts of elimination byproducts. How can we improve the efficiency of the ring-closing step?

A2: A sluggish reaction points towards either an insufficiently reactive leaving group or suboptimal reaction conditions. Elimination is a common competing pathway, especially with hindered substrates.[2]

  • Causality: The intramolecular SN2 reaction requires a good leaving group. If the hydroxyl group is not sufficiently activated, the reaction will be slow, providing more time for competing elimination reactions to occur.

  • Troubleshooting & Optimization:

    • Leaving Group Selection: While tosylates (Ts) and mesylates (Ms) are common, a triflate (Tf) is a much better leaving group and can significantly accelerate the reaction.[2] Consider switching to triflic anhydride for the activation step, though cost at scale may be a factor.

    • Finkelstein Reaction: If you are using a chloro-intermediate, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to convert the chloride to the more reactive iodide.

Leaving GroupRelative Reactivity (approx.)Considerations for Scale-Up
-Cl1Often requires harsh conditions; risk of elimination.
-OMs200Good balance of reactivity and cost.
-OTs600Similar to mesylate, can be more crystalline.
-I30,000Highly reactive, can be generated in situ.
-OTf1,400,000Very reactive, but expensive. May be necessary for difficult cyclizations.

Caption: Comparison of leaving groups for intramolecular SN2 cyclization.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Impurity_Profile Analyze Impurity Profile Start->Impurity_Profile Polymer_Dimer Polymeric/Dimeric Impurities? Impurity_Profile->Polymer_Dimer Elimination Elimination Byproducts? Polymer_Dimer->Elimination No High_Dilution Implement High Dilution (Slow Addition) Polymer_Dimer->High_Dilution Yes Better_LG Use a Better Leaving Group (e.g., -OTf or in situ -I) Elimination->Better_LG Yes Optimize_Conc Optimize Concentration High_Dilution->Optimize_Conc Optimize_Base Optimize Base/Solvent System Better_LG->Optimize_Base

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Section 2: Purification and Isolation - Handling a Hydrophilic Product

Q3: We are struggling with the final product's work-up and isolation. This compound is highly water-soluble, leading to low recovery during extraction. What are the best practices for isolating this type of compound at scale?

A3: The hydrophilic nature of small amino alcohols is a well-known challenge in process chemistry. Standard aqueous work-ups with common organic solvents are often inefficient.

  • Causality: The presence of both a hydroxyl and an amino group makes this compound highly polar and capable of hydrogen bonding, leading to high water solubility and poor partitioning into less polar organic solvents like ethyl acetate or dichloromethane.

  • Troubleshooting & Optimization:

    • Solvent Selection for Extraction: Employ more polar solvents for extraction, such as a mixture of isopropanol and dichloromethane. Continuous liquid-liquid extraction can also be a highly effective, albeit more complex, setup for large-scale operations.

    • "Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

    • Ion-Exchange Chromatography: For a robust and scalable purification, consider using a strong cation exchange resin.[3] The crude product can be loaded onto the resin, washed with water to remove non-basic impurities, and then eluted with an aqueous ammonia solution. The ammonia can then be removed under vacuum.

    • Distillation: As a volatile and thermally stable compound, distillation under reduced pressure can be an excellent final purification step.[1]

Q4: How can we ensure the enantiomeric purity of our final product remains high (>99% ee) during scale-up?

A4: Maintaining enantiopurity requires careful control of all steps where racemization could occur.

  • Causality: Racemization can occur if any step involves the formation of a planar, achiral intermediate at the stereocenter, or if conditions (e.g., harsh pH, high temperature) allow for epimerization.

  • Troubleshooting & Optimization:

    • Chiral Starting Material Purity: Ensure the enantiomeric excess (ee) of your starting material is as high as possible.

    • Avoid Harsh Conditions: During the cyclization and deprotection steps, avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases, which could potentially lead to side reactions that compromise stereochemical integrity.

    • Chiral HPLC Analysis: Implement a robust chiral HPLC method for in-process control and final product release. This is essential for monitoring the enantiomeric purity throughout the process.

    • Resolution as a Final Step: If maintaining enantiopurity is a persistent issue, a final resolution step might be necessary. This can be achieved through the formation of diastereomeric salts with a chiral acid, followed by crystallization. For instance, L- or D-tartaric acid can be used to selectively crystallize the desired enantiomer.[4]

References

Stability of (R)-2-Azetidinemethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (R)-2-Azetidinemethanol

Welcome to the technical support resource for this compound. As a valued building block in medicinal chemistry and drug development, understanding its stability profile is critical for successful experimental outcomes and the integrity of your research. This guide provides in-depth answers to common stability questions, troubleshooting for experimental challenges, and validated protocols designed for professionals in the field.

The core chemical feature of this compound is its four-membered azetidine ring. This structure possesses significant ring strain (approx. 25.4 kcal/mol), which is the primary driver of its reactivity and potential instability.[1] While this strain can be leveraged for unique chemical transformations, it also renders the molecule susceptible to degradation, particularly under acidic conditions. This guide is structured to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What is the primary stability concern associated with this compound?

A1: The principal stability issue is the susceptibility of the four-membered ring to nucleophilic ring-opening reactions.[2][3] This vulnerability is a direct consequence of the inherent ring strain. The reaction is most commonly catalyzed by acids, which protonate the azetidine nitrogen. This protonation enhances the electrophilicity of the ring's carbon atoms, making them prime targets for even weak nucleophiles (like water or alcohols), leading to cleavage of a C-N bond.[4][5][6]

Q2: How does pH dramatically influence the stability of the compound?

A2: The stability of this compound is highly pH-dependent.

  • Acidic Conditions (pH < 6): The compound is most vulnerable in acidic environments. The pKa of the azetidine nitrogen is a critical determinant of its stability; once protonated, the ring is "activated" for ring-opening.[4] This degradation can occur during reactions, acidic aqueous workups, or even during purification on standard silica gel.[2]

  • Neutral to Basic Conditions (pH 7-12): The compound is significantly more stable under neutral and basic conditions.[2][7] In the absence of a proton source, the primary degradation pathway is largely mitigated. However, strong bases in combination with other reactive species or high temperatures can still promote decomposition or side reactions. Certain highly functionalized azetidines have been shown to undergo ring-opening even with mild bases like cesium carbonate.[8]

Q3: What are the best practices for storing this compound and its hydrochloride salt?

A3: Proper storage is crucial to ensure long-term integrity.

  • This compound (Free Base): Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and carbon dioxide.[9][10]

  • This compound HCl (Hydrochloride Salt): The salt form is generally a white crystalline solid that is more stable and less hygroscopic than the free base.[11] It offers enhanced stability and solubility in aqueous media, making it suitable for many biological studies.[11] Standard storage in a cool, dry place is typically sufficient.[12]

Q4: Which analytical techniques are recommended for monitoring the stability and detecting degradation products?

A4: A multi-pronged approach is best.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantitative stability studies. A well-developed, stability-indicating method can separate the parent compound from its degradation products, allowing for accurate measurement of its depletion over time.[6][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying degradation products.[14] It allows for the determination of the molecular weights of impurities, providing critical clues to the degradation pathway (e.g., observing a mass increase of 18 amu suggests hydrolysis/ring-opening by water).[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural elucidation of isolated degradation products.[14][16]

Part 2: Troubleshooting Guides for Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during experiments involving this compound.

Issue 1: Significant Product Loss or Low Recovery After Acidic Aqueous Workup
  • Symptoms:

    • The yield of your desired product is substantially lower than expected after an extraction involving an acidic wash (e.g., 1N HCl).

    • TLC or LC-MS analysis of the crude product shows new, often more polar, impurities that were not present in the initial reaction mixture.

    • Mass spectrometry data may show species with a mass corresponding to the starting material plus water or other nucleophiles present.

  • Root Cause Analysis: The azetidine ring is undergoing acid-catalyzed ring-opening during the workup. The prolonged contact time with the aqueous acid, even at room temperature, is sufficient to cause significant degradation.[2]

  • Solutions & Mitigation Strategies:

    • Avoid Strong Acids: If the goal is to remove basic impurities, consider using a milder acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), which is less aggressive than strong mineral acids.[2]

    • Minimize Contact Time: If a strong acid wash is unavoidable, perform the extraction rapidly and at a reduced temperature (e.g., in an ice bath) to minimize the degradation rate.[2]

    • Skip the Acid Wash: If possible, modify your purification strategy to avoid an acidic wash altogether. Consider a direct chromatographic approach or crystallization.

Issue 2: Product Degradation During Purification by Silica Gel Chromatography
  • Symptoms:

    • Streaking of the product spot on a TLC plate.

    • Low mass balance after column chromatography (total weight of recovered fractions is much less than the crude weight loaded).

    • Fractions contain the desired product along with a new, more polar impurity.

  • Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst.[2] As the compound slowly travels through the column, the prolonged exposure to the acidic silica surface promotes the same ring-opening degradation observed in acidic workups.

  • Solutions & Mitigation Strategies:

    • Use Neutralized Silica: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites before packing the column.[2]

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based resin, for your purification.

    • Alternative Purification: If the compound is crystalline, recrystallization is an excellent non-chromatographic purification method that avoids this issue. Preparative HPLC with a buffered mobile phase is another viable option.[2]

Diagram 1: General Troubleshooting Workflow

cluster_symptom Symptom Identification cluster_diagnosis Diagnosis Phase cluster_solution Solution Implementation Symptom Low Yield or Unexpected Impurities Workup After Acidic Workup? Symptom->Workup Check Process Step Chroma During Silica Chromatography? Workup->Chroma No Sol_Workup Use Milder Acid (NH4Cl) Reduce Contact Time/Temp Skip Acid Wash Workup->Sol_Workup Yes Sol_Chroma Neutralize Silica (Et3N) Use Alumina Alternative Purification Chroma->Sol_Chroma Yes

Caption: Troubleshooting workflow for handling unstable azetidine compounds.

Part 3: Mechanistic Insights & Visualizations

Understanding the degradation pathway is key to preventing it. The primary mechanism under acidic conditions involves activation of the ring followed by nucleophilic attack.

Diagram 2: Acid-Catalyzed Ring-Opening Pathway of this compound

A This compound Azetidinium Protonated Azetidinium Ion (Activated Intermediate) A->Azetidinium Protonation (Fast) H_plus H+ Opened Ring-Opened Product (Amino diol) Azetidinium->Opened Nucleophilic Attack (Ring Opening) Nuc Nucleophile (e.g., H2O)

Caption: General pathway for acid-catalyzed degradation of azetidines.

Part 4: Protocols and Methodologies

These protocols provide a framework for quantitatively assessing the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing) Protocol

This protocol is based on ICH Q1A guidelines and is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6]

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60 °C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Store the solid compound in an oven at 80 °C.

    • Photolytic Stress: Expose the solid compound to light conditions as specified by ICH Q1B (1.2 million lux hours and 200 watt hours/square meter UV).

  • Sampling and Analysis:

    • Withdraw aliquots from the stressed solutions at appropriate time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, alongside an unstressed control (time zero), by a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage of remaining parent compound.

    • Determine the peak areas of any degradation products.

    • Aim for 5-20% degradation to ensure that secondary degradation is minimized.[6]

Protocol 2: General Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm and/or Mass Spectrometer

  • Injection Volume: 5 µL

Part 5: Data Summary Table

ParameterRecommendation / GuidelineRationale & Citation
pH for Reactions/Workups Avoid pH < 6. Optimal stability is in the neutral to moderately basic range (pH 7-10).To prevent acid-catalyzed protonation and subsequent ring-opening of the azetidine nitrogen.[2][4]
Aqueous Acidic Wash Use saturated NH₄Cl or perform extractions quickly at low temperature. Avoid 1N HCl if possible.Strong acids are primary catalysts for degradation. Milder conditions mitigate this risk.[2]
Chromatography Use silica gel treated with 0.1-1% triethylamine, or use neutral alumina.Standard silica is acidic and can degrade the compound on the column. Neutralization prevents this.[2]
Compatible Solvents Generally stable in common organic solvents (e.g., DCM, EtOAc, MeCN, THF, Toluene).Note: Trace impurities in solvents (e.g., formaldehyde in methanol) can react with the amine.[16][17]
Storage Store sealed, in a cool, dry place. The HCl salt offers enhanced stability.Protects from atmospheric moisture and CO₂. The salt form is less reactive and hygroscopic.[10][11]

References

Choosing the optimal protecting group for the azetidine nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Optimal Selection and Use of Protecting Groups for the Azetidine Nitrogen

Welcome to the Technical Support Center for Azetidine Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and manipulating azetidine-containing molecules. The unique strain and reactivity of the four-membered azetidine ring necessitate careful consideration of protecting group strategies to ensure successful synthetic outcomes.[1]

This guide provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges and offering practical solutions for the protection and deprotection of the azetidine nitrogen.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of a protecting group for the azetidine nitrogen so critical?

The selection of a suitable protecting group for the azetidine nitrogen is paramount due to the inherent ring strain of the four-membered heterocycle.[1] This strain makes the azetidine ring susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[2] An appropriate protecting group modulates the reactivity of the nitrogen atom, preventing undesired side reactions and ensuring the stability of the ring throughout a synthetic sequence.[3] Furthermore, the protecting group can influence the conformational properties and biological activity of the final molecule, especially in the context of peptide synthesis.

Q2: What are the most common protecting groups for the azetidine nitrogen?

The most frequently employed protecting groups for the azetidine nitrogen are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[4][5] Sulfonamides, particularly the tosyl (Ts) group, are also utilized.[6] More specialized protecting groups like the nosyl (Ns) group and the tert-butoxythiocarbonyl (Botc) group have been developed for specific applications requiring milder or orthogonal deprotection conditions.[7][8]

Q3: How do I choose between Boc and Cbz for my synthesis?

The choice between Boc and Cbz largely depends on the overall synthetic strategy and the presence of other functional groups in your molecule.

  • Boc (tert-butoxycarbonyl): This group is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][10] It is a good choice when your molecule is stable to acid and you require a protecting group that is stable to hydrogenolysis and basic conditions.[11]

  • Cbz (benzyloxycarbonyl): The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[11] This makes it an excellent orthogonal protecting group to the acid-labile Boc group.[11][12] If your molecule contains functional groups that are sensitive to acid but stable to hydrogenation (e.g., certain esters or glycosidic bonds), Cbz is the preferred choice. It can also be removed under certain acidic conditions, though this is less common.[11]

Q4: When should I consider using a sulfonamide protecting group like tosyl (Ts)?

The tosyl group is a robust protecting group that is stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[6] This stability makes it suitable for multi-step syntheses where harsh conditions are required. However, the deprotection of a tosyl group can be challenging, often requiring harsh conditions such as treatment with sodium in liquid ammonia or concentrated strong acids.[12] Therefore, it should be used when its high stability is a clear advantage and the harsh deprotection conditions are compatible with the target molecule.

Troubleshooting Guides

Issue 1: My N-Boc azetidine is degrading during deprotection with TFA.

Symptoms:

  • Appearance of multiple new spots on TLC, often at a lower Rf.

  • Low yield of the desired deprotected azetidine.

  • Mass spectrometry data indicating the presence of ring-opened byproducts.[2]

Root Cause Analysis: The azetidine ring is susceptible to ring-opening under strongly acidic conditions, a process that is often initiated by protonation of the ring nitrogen.[2] While TFA is a standard reagent for Boc deprotection, prolonged exposure or high concentrations can lead to the degradation of the sensitive azetidine scaffold.

Solutions:

  • Milder Acidic Conditions: Switch from TFA to a milder acid. A common and effective alternative is 4M HCl in dioxane.[9] This reagent is often sufficient to cleave the Boc group without causing significant ring degradation.

  • Control Reaction Time and Temperature: Carefully monitor the reaction by TLC or LC-MS. Boc deprotection is often rapid, and the reaction should be quenched as soon as the starting material is consumed. Running the reaction at 0°C can also help to minimize side reactions.[9]

  • Use of Scavengers: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues in your molecule.[13] Adding a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture can trap this cation and prevent side reactions.

Experimental Protocol: Mild N-Boc Deprotection of Azetidines

  • Dissolve the N-Boc protected azetidine in a minimal amount of a suitable solvent (e.g., dichloromethane or dioxane).

  • Cool the solution to 0°C in an ice bath.

  • Add 4M HCl in dioxane (typically 5-10 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected azetidine.

Issue 2: My Cbz deprotection by hydrogenolysis is slow or incomplete.

Symptoms:

  • Incomplete consumption of the starting material even after prolonged reaction times or with fresh catalyst.

  • Deactivation of the palladium catalyst (catalyst turning black and clumping).

Root Cause Analysis: Several factors can inhibit catalytic hydrogenation. The presence of catalyst poisons, such as sulfur-containing compounds or certain nitrogen heterocycles, can deactivate the palladium catalyst. Steric hindrance around the Cbz group can also slow down the reaction.

Solutions:

  • Catalyst Choice and Loading: Ensure you are using a high-quality catalyst. For stubborn deprotections, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are generally good choices. Acetic acid can sometimes accelerate the reaction, but its compatibility with the rest of the molecule must be considered.

  • Hydrogen Source and Pressure: Ensure a good supply of hydrogen. For difficult cases, increasing the hydrogen pressure using a Parr shaker or a similar apparatus can dramatically improve the reaction rate. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be effective and is often more convenient for small-scale reactions.[11]

  • Purity of Starting Material: Ensure your starting material is free from any potential catalyst poisons. If necessary, purify the N-Cbz azetidine by chromatography or recrystallization before attempting the deprotection.

Issue 3: I need to deprotect the azetidine nitrogen in the presence of other sensitive functional groups (orthogonal deprotection).

The Challenge of Orthogonality

In complex molecule synthesis, it is often necessary to remove one protecting group while leaving others intact.[3][12] This requires a careful selection of orthogonal protecting groups.[12]

Decision-Making Workflow for Orthogonal Protection

orthogonal_protection start Start: Need for Orthogonal Deprotection acid_labile Are other groups acid-labile (e.g., Boc, t-butyl esters)? start->acid_labile h2_sensitive Are other groups sensitive to hydrogenolysis (e.g., alkenes, benzyl ethers)? acid_labile->h2_sensitive No use_cbz Use Cbz (deprotection: H₂, Pd/C) acid_labile->use_cbz Yes mild_base_labile Are other groups labile to mild base (e.g., Fmoc)? h2_sensitive->mild_base_labile No use_boc Use Boc (deprotection: mild acid) h2_sensitive->use_boc Yes thiol_labile Are other groups sensitive to thiols? mild_base_labile->thiol_labile No consider_other Consider alternative strategies or protecting groups (e.g., Alloc, Teoc) mild_base_labile->consider_other Yes use_nosyl Use Nosyl (Ns) (deprotection: thiol, base) thiol_labile->use_nosyl No thiol_labile->consider_other Yes

Caption: Decision tree for selecting an orthogonal protecting group for the azetidine nitrogen.

Recommended Orthogonal Pairs:

  • Boc and Cbz: This is the classic orthogonal pair. Boc is removed with acid, while Cbz is removed by hydrogenolysis.[11]

  • Nosyl (Ns) and Boc/Cbz: The nosyl group is a sulfonamide that can be cleaved under mild, neutral conditions using a thiol and a base (Fukuyama deprotection).[8] This makes it orthogonal to both acid-labile (Boc) and hydrogenolytically cleaved (Cbz) groups.

Experimental Protocol: Nosyl Deprotection of an Azetidine

  • Dissolve the N-nosyl azetidine in a suitable solvent such as acetonitrile or DMF.

  • Add a thiol, for example, thiophenol (2-5 equivalents).

  • Add a base, such as potassium carbonate or cesium carbonate (2-5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. The crude product can then be purified by column chromatography.

Comparative Summary of Common Azetidine Protecting Groups

Protecting GroupStructureCommon Protection ConditionsCommon Deprotection ConditionsStabilityOrthogonality and Considerations
Boc (tert-butoxycarbonyl)Boc-Boc₂O, base (e.g., Et₃N, DMAP)TFA, DCM; 4M HCl in dioxane[9][10]Stable to base and hydrogenolysis.Orthogonal to Cbz and Fmoc. The generated tert-butyl cation can cause side reactions.[13]
Cbz (benzyloxycarbonyl)Cbz-Cbz-Cl, base (e.g., NaHCO₃)[14]H₂, Pd/C; HBr/AcOH[11]Stable to mild acid and base.Orthogonal to Boc and Fmoc. Not suitable for molecules with other groups sensitive to hydrogenolysis.[11]
Ts (tosyl)Ts-Ts-Cl, base (e.g., pyridine)Na/NH₃(l); HBr, heat[12]Very stable to a wide range of conditions.Deprotection requires harsh conditions, limiting its orthogonality.
Ns (nosyl)Ns-Ns-Cl, base (e.g., pyridine)Thiophenol, K₂CO₃[8]Stable to acid and hydrogenolysis.Orthogonal to Boc and Cbz. Deprotection is mild and selective.[8]
Botc (tert-butoxythiocarbonyl)Botc-O-(tert-butyl) S-potassium dithiocarbonateTFA; thermolysis[7]More acid-labile than Boc.Can be removed selectively in the presence of Boc. Facilitates α-lithiation of the azetidine ring.[7]

Visualizing the Deprotection of N-Boc Azetidine

boc_deprotection cluster_reaction N-Boc Azetidine Deprotection reagents Reagents: TFA or HCl start N-Boc Azetidine reagents->start:f0 intermediate Protonated Carbamate start:f1->intermediate:f0 Protonation products Deprotected Azetidine (salt) CO₂ Isobutylene intermediate:f1->products:f0 Elimination

Caption: Mechanism of acid-catalyzed deprotection of an N-Boc protected azetidine.

By understanding the properties of different protecting groups and anticipating potential issues, researchers can develop robust and efficient synthetic routes for the preparation of complex azetidine-containing molecules.

References

Technical Support Center: Purification of (R)-2-Azetidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Azetidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purification challenges encountered during the synthesis of this valuable chiral building block. This resource provides in-depth, experience-driven advice to help you achieve high purity and enantiomeric excess in your final product.

Introduction: The Challenge of Purity in this compound Synthesis

This compound is a crucial chiral intermediate in the synthesis of numerous pharmaceutical compounds. Its strained four-membered ring and chiral center make it a powerful scaffold, but also introduce specific challenges during its purification. Stubborn impurities can compromise downstream reactions, affect biological activity, and complicate regulatory filings. This guide will address the most common and challenging impurities and provide validated protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing this compound?

The most prevalent impurities typically fall into four categories:

  • Starting Material-Related Impurities: Unreacted starting materials or their derivatives. A common synthetic route involves the reduction of (S)-azetidine-2-carboxylic acid or its ester.

  • Enantiomeric Impurities: The undesired (S)-2-Azetidinemethanol, which is notoriously difficult to remove.

  • Process-Related Impurities: By-products from side reactions, such as ring-opening of the azetidine moiety.

  • Reagent-Related Impurities: Residual reagents or their by-products from the synthetic steps (e.g., reducing agents, protecting groups).

Q2: My NMR shows the presence of a carboxylic acid. What is it and how do I remove it?

This is likely unreacted (S)-azetidine-2-carboxylic acid. Due to its zwitterionic nature and high polarity, it can be challenging to remove completely.

  • Troubleshooting:

    • Extraction: A basic aqueous wash (e.g., with dilute sodium bicarbonate) during the workup can help remove the acidic starting material. However, the high water solubility of this compound can lead to product loss in the aqueous layer.

    • Silica Gel Chromatography: The carboxylic acid will have a very low Rf value on silica gel. Running a column with a moderately polar mobile phase (e.g., dichloromethane/methanol) should effectively separate the more mobile this compound from the baseline-retained carboxylic acid.

Q3: I've confirmed the presence of the opposite enantiomer, (S)-2-Azetidinemethanol. How can I remove it?

Enantiomers have identical physical properties in a non-chiral environment, making them impossible to separate by standard techniques like recrystallization or regular silica gel chromatography.

  • Troubleshooting:

    • Chiral HPLC: This is the most common method for both quantifying and separating enantiomers. A polysaccharide-based chiral stationary phase (CSP) is often effective.[1]

    • Diastereomeric Salt Formation: Reacting the enantiomeric mixture with a chiral acid (e.g., tartaric acid, mandelic acid) can form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. The purified diastereomeric salt is then treated with a base to liberate the desired enantiopure amine.

Troubleshooting Guide: Tackling Stubborn Impurities

This section provides a structured approach to identifying and removing specific, challenging impurities.

Impurity Profile of a Typical Crude this compound Synthesis
Impurity Typical Source Analytical Signature (1H NMR) Removal Strategy
(S)-Azetidine-2-carboxylic acidIncomplete reduction of starting materialBroad signals, absence of hydroxymethyl protonsBasic aqueous wash, silica gel chromatography
Ethyl (S)-azetidine-2-carboxylateIncomplete reduction of ester intermediateTriplet and quartet signals of the ethyl groupSilica gel chromatography
(S)-2-AzetidinemethanolImpure starting material, racemizationIndistinguishable from (R)-enantiomer by standard NMR/chromatographyChiral HPLC, Diastereomeric salt formation
4-Amino-1-butanolRing-opening of the azetidine ringMore complex aliphatic signals, broader amine proton signalsSilica gel chromatography
Residual Reducing Agents (e.g., Aluminum salts)Workup of hydride reductionCan cause peak broadening in NMRAqueous workup (e.g., Fieser workup for LiAlH4)

Detailed Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Liquid-Liquid Extraction

This protocol is designed to remove unreacted (S)-azetidine-2-carboxylic acid.

  • Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Shake the funnel gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the organic layer.

  • To minimize product loss to the aqueous phase, back-extract the aqueous layer with fresh organic solvent (2-3 times).

  • Combine all organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Causality: The basic NaHCO3 solution deprotonates the carboxylic acid impurity, forming a water-soluble carboxylate salt that partitions into the aqueous phase, while the neutral this compound remains in the organic phase.

Protocol 2: Purification by Silica Gel Flash Chromatography

This is a standard method for removing polar impurities and by-products.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., a gradient of 0-10% methanol in DCM).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Causality: The separation is based on the differential adsorption of the components onto the polar silica gel stationary phase. The less polar product elutes before the more polar impurities.

Protocol 3: Chiral Purity Analysis by HPLC

This protocol outlines a general approach for determining the enantiomeric excess of your product.

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD) is a good starting point.[1]

  • Mobile Phase: For normal-phase HPLC, a mixture of hexane and a polar alcohol like isopropanol or ethanol is typically used. For reversed-phase, an aqueous buffer with acetonitrile or methanol is common.[1]

  • Sample Preparation: Prepare a dilute solution of your sample (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector. The two enantiomers should appear as separate peaks.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Causality: The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow CrudeProduct Crude this compound InitialAnalysis Initial Analysis (NMR, TLC) CrudeProduct->InitialAnalysis AcidImpurity Acidic Impurity Detected? InitialAnalysis->AcidImpurity Extraction Protocol 1: Basic Aqueous Wash AcidImpurity->Extraction Yes Chromatography Protocol 2: Flash Chromatography AcidImpurity->Chromatography No Extraction->Chromatography ChiralAnalysis Protocol 3: Chiral HPLC Analysis Chromatography->ChiralAnalysis EnantiomericImpurity Enantiomeric Impurity > 2%? ChiralAnalysis->EnantiomericImpurity ChiralPurification Chiral Separation (Prep HPLC or Diastereomeric Salt Recrystallization) EnantiomericImpurity->ChiralPurification Yes FinalProduct Pure this compound EnantiomericImpurity->FinalProduct No ChiralPurification->FinalProduct

Caption: Troubleshooting workflow for the purification of this compound.

Logical Framework for Impurity Removal

This diagram outlines the logical connections between impurity types and their corresponding removal methods.

ImpurityRemoval cluster_impurities Impurity Types cluster_methods Purification Methods StartingMaterial (S)-Azetidine-2-carboxylic acid Extraction Liquid-Liquid Extraction StartingMaterial->Extraction High Efficacy Chromatography Standard Chromatography StartingMaterial->Chromatography High Efficacy Enantiomer (S)-2-Azetidinemethanol ChiralSep Chiral Separation Enantiomer->ChiralSep Only Effective Method Byproduct Ring-Opened Products Byproduct->Chromatography High Efficacy Extraction->Enantiomer Ineffective Chromatography->Enantiomer Ineffective

Caption: Relationship between impurity type and effective removal technique.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of (R)-2-Azetidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for determining the enantiomeric excess (e.e.) of (R)-2-Azetidinemethanol, a critical chiral building block in pharmaceutical synthesis. The inherent structural properties of 2-Azetidinemethanol—specifically, its weak ultraviolet (UV) chromophore and its nature as a small, polar amino alcohol—present unique analytical challenges. Herein, we compare two primary strategic approaches: Direct Chiral HPLC using polysaccharide-based chiral stationary phases (CSPs) and Indirect Chiral HPLC following pre-column derivatization.

The choice between these methods is often a trade-off between speed and simplicity versus sensitivity and resolution. This guide will explore the causality behind the experimental choices for each approach, provide detailed, self-validating protocols, and present comparative data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Analytical Challenge: this compound

This compound is a valuable chiral intermediate whose enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The four-membered azetidine ring introduces significant ring strain, influencing the molecule's conformation and interaction with chiral selectors. The primary analytical hurdles are:

  • Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Visible spectrum, making detection at low concentrations challenging without derivatization.

  • High Polarity: The presence of both an amino and a hydroxyl group imparts high polarity, which can lead to poor peak shape and retention on traditional reversed-phase columns.

Comparative Analysis of Methodologies

The determination of enantiomeric excess for compounds like 2-Azetidinemethanol primarily relies on creating a chiral environment where the two enantiomers can be distinguished. This is achieved either directly on a chiral stationary phase or indirectly by converting the enantiomers into diastereomers.

FeatureDirect Chiral HPLCIndirect Chiral HPLC (with Derivatization)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Covalent reaction with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral HPLC column.
Primary Output Chromatogram with two baseline-separated peaks for the (R)- and (S)-enantiomers.Chromatogram with two separated peaks for the diastereomeric derivatives.
Sample Preparation Minimal; simple dissolution in a suitable solvent.Requires a chemical derivatization step prior to analysis, which may involve reaction optimization and cleanup.
Instrumentation HPLC system with a specialized and often costly chiral column.Standard HPLC system with a conventional (and less expensive) achiral column (e.g., C18).
Sensitivity Potentially lower due to the lack of a strong chromophore in the native molecule. Detection may require low UV wavelengths (e.g., <210 nm) or alternative detectors like mass spectrometry (MS).Significantly enhanced due to the introduction of a strong chromophore or fluorophore from the derivatizing agent, allowing for sensitive UV or fluorescence detection.
Method Development Can be more complex, often requiring screening of multiple chiral columns and mobile phases.Involves optimizing the derivatization reaction in addition to the chromatographic separation of the resulting diastereomers.
Risk of Error Low risk of analytical artifacts, as the analyte is analyzed in its native form.Potential for incomplete reaction, side-product formation, or kinetic resolution (one enantiomer reacting faster than the other), which can lead to inaccurate e.e. determination. The reaction must be driven to completion.[1]

Method 1: Direct Enantioseparation on a Polysaccharide-Based CSP

Direct chiral HPLC is often the preferred method due to its simplicity and the fact that it analyzes the compound in its native state, avoiding potential artifacts from derivatization. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amino alcohols.[2][3] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

For small, polar analytes like 2-Azetidinemethanol, normal-phase or polar organic chromatography modes are typically more effective than reversed-phase. The use of a basic additive, such as diethylamine (DEA), is often crucial to prevent peak tailing by interacting with residual silanol groups on the silica support and ensuring the analyte is in a neutral state.

While no specific application note for 2-Azetidinemethanol is readily available, a method for the structurally analogous 2-Piperidinemethanol provides a strong starting point and is presented here as a validated protocol.[4] The similar functional groups (a secondary amine within a heterocyclic ring and a primary alcohol on an adjacent carbon) suggest a high probability of success with this approach.

Experimental Protocol: Direct Chiral HPLC

G prep_sample prep_sample equilibrate equilibrate prep_sample->equilibrate inject inject equilibrate->inject prep_mobile prep_mobile prep_mobile->equilibrate separate separate inject->separate detect detect separate->detect integrate integrate detect->integrate calculate calculate integrate->calculate

1. Materials and Reagents:

  • Racemic 2-Azetidinemethanol standard

  • This compound sample

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA)

  • Methanol (for sample dissolution)

2. Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica), 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (due to weak chromophore)
Injection Volume 10 µL
Sample Diluent Methanol

3. Procedure:

  • Mobile Phase Preparation: Carefully mix the n-hexane, isopropanol, and diethylamine in the specified ratio. Degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a racemic standard solution at approximately 1 mg/mL in methanol.

    • Prepare the this compound sample at a similar concentration in methanol.

  • Analysis:

    • Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the sample solution to determine the peak areas for the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

Method 2: Indirect Analysis via Pre-column Derivatization

The indirect approach overcomes the challenge of poor detectability by attaching a UV-active molecule to the analyte. This is particularly useful for trace-level analysis. The reaction of the enantiomeric mixture with a single, enantiomerically pure chiral derivatizing agent (CDA) forms a pair of diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column, such as a C18 column.[5]

A common and effective derivatizing agent for amino alcohols is 3,5-Dinitrobenzoyl chloride (DNB-Cl) . It reacts with both the amino and hydroxyl groups to form stable ester and amide linkages, respectively, and introduces a strong chromophore, allowing for sensitive UV detection around 254 nm.

Experimental Protocol: Indirect Chiral HPLC

G mix mix react react mix->react evap evap react->evap recon recon evap->recon equilibrate equilibrate recon->equilibrate inject inject equilibrate->inject separate separate inject->separate detect detect separate->detect integrate integrate detect->integrate calculate calculate integrate->calculate

1. Materials and Reagents:

  • Racemic 2-Azetidinemethanol standard

  • This compound sample

  • 3,5-Dinitrobenzoyl chloride (DNB-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve 1 mmol of racemic 2-Azetidinemethanol in 10 mL of anhydrous dichloromethane.

  • Add 2.2 mmol of triethylamine (to act as a base and scavenge the HCl byproduct).

  • Slowly add 2.2 mmol of 3,5-Dinitrobenzoyl chloride to the solution while stirring. Note: This reaction is typically performed on both the amino and hydroxyl groups, hence the use of slightly more than two equivalents of the derivatizing agent.

  • Stir the reaction mixture at room temperature for approximately 2-4 hours, or until the reaction is complete (monitor by TLC or a pilot HPLC injection). It is critical to ensure the reaction goes to completion to avoid kinetic resolution.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

  • Repeat the procedure for the this compound sample.

3. Chromatographic Conditions:

ParameterCondition
Column Standard C18 (e.g., Kromasil® 100-5-C18), 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. Analysis and Calculation:

  • The analysis proceeds as with the direct method, with the key difference being that the separated peaks correspond to the diastereomeric derivatives. The % e.e. calculation remains the same, based on the integrated peak areas of the two diastereomers.

Conclusion and Recommendations

Both direct and indirect HPLC methods offer viable pathways for the determination of enantiomeric excess of this compound. The optimal choice depends on the specific requirements of the analysis.

  • For routine analysis and process control where sample concentration is not a limiting factor, the Direct Chiral HPLC method is recommended. Its primary advantage is the elimination of the derivatization step, which simplifies the workflow and removes potential sources of error. The key to success with this method lies in selecting an appropriate polysaccharide-based chiral column and optimizing the normal-phase mobile system.

  • For trace-level impurity analysis or when high sensitivity is required, the Indirect Chiral HPLC method is superior. The derivatization with an agent like 3,5-Dinitrobenzoyl chloride significantly enhances UV detectability. However, meticulous validation of the derivatization step is essential to ensure complete reaction and prevent kinetic resolution, thereby guaranteeing the accuracy of the enantiomeric excess measurement.

Ultimately, the development of a robust and reliable method for determining the enantiomeric purity of this compound is a critical component of quality control in pharmaceutical development. The protocols and comparative data presented in this guide provide a solid foundation for achieving this analytical goal.

References

A Senior Application Scientist's Guide to ¹H NMR Analysis of Diastereomeric Products from (R)-2-Azetidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis and analysis of chiral molecules are paramount. (R)-2-Azetidinemethanol is a valuable chiral building block, frequently employed in the synthesis of novel therapeutic agents. Its reactions often yield diastereomeric products, the accurate characterization and quantification of which are critical for understanding reaction mechanisms, optimizing stereoselectivity, and ensuring the purity of final compounds. This guide provides an in-depth, experience-driven approach to the ¹H NMR analysis of diastereomeric products derived from this important scaffold.

The Foundational Role of this compound and the Challenge of Diastereomers

This compound, with its strained four-membered ring and a chiral center, serves as a versatile starting material. When it reacts with other chiral or prochiral molecules, a new stereocenter is often formed, leading to a mixture of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and spectroscopic properties. This distinction is the cornerstone of their analysis by ¹H NMR spectroscopy.

The primary challenge lies in achieving clear, baseline-separated signals for at least one pair of corresponding protons in the two diastereomers. The degree of separation, or chemical shift non-equivalence (Δδ), is influenced by the proximity of the new stereocenter to the observed protons and the overall conformational rigidity of the molecules.

The Underlying Principles: Why Diastereomers Look Different in ¹H NMR

Diastereomers have different three-dimensional arrangements of atoms. This seemingly subtle difference has a profound impact on the local electronic environment of each proton. In the magnetic field of an NMR spectrometer, protons in different electronic environments resonate at slightly different frequencies, resulting in distinct chemical shifts.

Key factors influencing the ¹H NMR spectra of diastereomers include:

  • Through-Space Anisotropic Effects: Aromatic rings or other functional groups in one part of the molecule can create local magnetic fields that shield or deshield nearby protons. The spatial arrangement of these groups relative to specific protons will differ between diastereomers, leading to variations in their chemical shifts.

  • Conformational Differences: The presence of multiple stereocenters can lead to different preferred conformations for each diastereomer. This can alter dihedral angles, which in turn affects vicinal coupling constants (J-coupling), providing another layer of structural information.

A Practical Workflow for Diastereomeric Ratio Determination

The following workflow outlines a robust and self-validating approach to the ¹H NMR analysis of a reaction mixture containing diastereomers derived from this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis prep Dissolve crude reaction mixture in a deuterated solvent (e.g., CDCl3). filter Filter through a small plug of glass wool into an NMR tube. prep->filter acquire Acquire a standard ¹H NMR spectrum (e.g., 400 MHz). filter->acquire optimize Optimize acquisition parameters (D1, NS) for quantitative analysis. acquire->optimize process Apply Fourier transform and phase correction. optimize->process baseline Perform baseline correction. process->baseline integrate Integrate well-resolved, non-overlapping signals for each diastereomer. baseline->integrate calculate Calculate the diastereomeric ratio (d.r.) from the integral values. integrate->calculate

Caption: A streamlined workflow for determining diastereomeric ratios using ¹H NMR.

Experimental Protocol: A Step-by-Step Guide

Objective: To accurately determine the diastereomeric ratio of a model reaction product.

Materials:

  • Crude reaction mixture containing the diastereomeric products.

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[1]

  • NMR tube.

  • Pipette and glass wool.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the crude reaction mixture.

    • Dissolve the sample in ~0.6 mL of CDCl₃. Complete dissolution is crucial for obtaining high-quality spectra.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Data Acquisition (Quantitative NMR - qNMR):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Acquire a standard ¹H NMR spectrum to identify the chemical shift regions of interest.

    • Crucially for quantitative analysis, set the relaxation delay (D1) to be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. A D1 of 30 seconds is often a safe starting point for accurate integration.

    • Set the number of scans (NS) to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[2]

    • Acquire the quantitative ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation and manually phase the spectrum carefully.

    • Perform a thorough baseline correction across the entire spectrum.[3][4]

    • Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in each diastereomer. Protons on the azetidine ring or on substituents close to the newly formed stereocenter are often good candidates.

    • Integrate these selected signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.[4][5]

Data Interpretation: A Hypothetical Case Study

Let's consider a hypothetical reaction of this compound with a prochiral electrophile, leading to two diastereomers, A (major) and B (minor).

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Products

Proton AssignmentDiastereomer A (δ, ppm)MultiplicityJ (Hz)Diastereomer B (δ, ppm)MultiplicityJ (Hz)
H-2 (Azetidine)4.15m-4.25m-
H-4a (Azetidine)3.80t7.23.85t7.5
H-4b (Azetidine)3.65m-3.70m-
CH₂OH3.50d5.63.58d5.8
New CH5.20d8.05.10d8.0

In this example, the proton on the newly formed stereocenter ("New CH") provides well-separated doublets at 5.20 ppm and 5.10 ppm. These signals are ideal for integration. If the integral of the signal at 5.20 ppm is 3.0 and the integral of the signal at 5.10 ppm is 1.0, the diastereomeric ratio (d.r.) is determined to be 3:1.

Enhancing Resolution: When Signals Overlap

In many real-world scenarios, significant signal overlap can complicate the analysis.[6] Here are some strategies to overcome this:

  • Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz or 800 MHz) can increase chemical shift dispersion and resolve overlapping signals.

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the diastereomers to different extents, potentially resolving key signals.

  • Chiral Derivatizing Agents (CDAs): While typically used for enantiomers, CDAs can be employed to create new diastereomers with potentially greater chemical shift non-equivalence.[7][8][9][10] This is particularly useful if the initial diastereomers are difficult to distinguish. Mosher's acid is a classic example of a CDA.[9]

  • Advanced NMR Techniques: Techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, significantly improving spectral resolution and facilitating accurate integration.[6]

Ensuring Trustworthiness: A Self-Validating System

The protocol described is designed to be inherently trustworthy and self-validating. Here's why:

  • Internal Consistency: The diastereomeric ratio should be consistent regardless of which pair of non-overlapping signals is chosen for integration. Calculating the ratio from multiple pairs of signals serves as an internal validation of the result.

  • Quantitative NMR (qNMR) Principles: By adhering to the principles of qNMR, such as ensuring full relaxation of nuclei (long D1), the accuracy of the integration is maximized.[2][11][12] This makes the measurement a reliable representation of the sample's composition.

  • Comparison with Other Techniques: While ¹H NMR is a powerful standalone technique, the results can be corroborated by other methods like High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, providing an orthogonal validation of the diastereomeric ratio.[13]

Conclusion

¹H NMR spectroscopy is an indispensable and highly accurate tool for the analysis of diastereomeric products arising from reactions of this compound. By understanding the principles of diastereomeric non-equivalence and employing a robust, quantitative experimental approach, researchers can confidently determine diastereomeric ratios. This information is crucial for advancing synthetic methodologies and is a cornerstone of modern drug discovery and development.

References

A Tale of Two Rings: A Comparative Guide to (S)-Prolinol and (R)-2-Azetidinemethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in asymmetric synthesis, the selection of a chiral catalyst is a critical decision that dictates the stereochemical outcome of a reaction. Among the pantheon of privileged organocatalysts, amino alcohols derived from cyclic amines have proven to be particularly effective. This guide provides an in-depth comparison of two such catalysts: the well-established and versatile (S)-prolinol, derived from a five-membered pyrrolidine ring, and its lesser-known counterpart, (R)-2-Azetidinemethanol, which features a more strained four-membered azetidine ring. While (S)-prolinol has a long and successful history in a multitude of asymmetric transformations, this compound represents a frontier of untapped potential. This guide will delve into the proven efficacy of (S)-prolinol, explore the theoretical advantages and current research landscape of this compound, and provide practical insights for their application.

At a Glance: Structural Analogs with Divergent Histories

(S)-prolinol and this compound share a common structural motif: a chiral secondary amine with a hydroxymethyl substituent at the adjacent carbon. This arrangement is the cornerstone of their catalytic activity, enabling them to participate in a variety of catalytic cycles. However, the seemingly subtle difference in their ring size—a five-membered pyrrolidine for prolinol versus a four-membered azetidine for azetidinemethanol—has profound implications for their conformational rigidity, steric environment, and, ultimately, their catalytic behavior.

Feature(S)-ProlinolThis compound
Ring Structure Pyrrolidine (5-membered)Azetidine (4-membered)
Chirality (S)-enantiomer commonly used(R)-enantiomer
Key Functional Groups Secondary amine, primary alcoholSecondary amine, primary alcohol
Research Status Extensively studied and widely applied organocatalystLargely unexplored as a direct organocatalyst; used as a chiral building block[1]

(S)-Prolinol: The Workhorse of Asymmetric Organocatalysis

(S)-prolinol, readily prepared by the reduction of the inexpensive amino acid L-proline, is a cornerstone of asymmetric organocatalysis[2]. Its derivatives, particularly the diarylprolinol silyl ethers developed by Hayashi and Jørgensen, are renowned for their ability to catalyze a wide array of reactions with exceptional enantioselectivity.

Key Applications and Performance Data

(S)-prolinol and its derivatives excel in reactions that proceed through enamine or iminium ion intermediates. Below is a summary of their performance in several key asymmetric transformations.

Table 1: Performance of (S)-Prolinol and its Derivatives in Asymmetric Catalysis

Reaction TypeCatalystSubstratesYield (%)Enantioselectivity (ee%)Reference
Aldol Reaction L-Prolinamide derivativeAromatic & Aliphatic AldehydesHighup to >99[3]
Michael Addition (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherAldehydes & Nitroalkenes9979[4]
Ketone Reduction Oxazaborolidine from (S)-prolinol derivativeProchiral KetonesGood91-98[5]
Mechanistic Insights: The Power of the Pyrrolidine Scaffold

The efficacy of (S)-prolinol-derived catalysts stems from the predictable formation of a key enamine intermediate with the carbonyl substrate. The pyrrolidine ring adopts a specific conformation that, in conjunction with bulky substituents on the catalyst, effectively shields one face of the enamine, leading to highly stereoselective attack by the electrophile.

G cluster_cycle Enamine Catalysis with (S)-Prolinol Derivative Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst (S)-Prolinol Derivative Product_Iminium Iminium Ion Enamine->Product_Iminium + E⁺ Product α-Functionalized Ketone (Chiral) Product_Iminium->Product + H₂O Product->Catalyst releases Water H₂O Electrophile Electrophile (E⁺)

Caption: Generalized enamine catalytic cycle for (S)-prolinol derivatives.

This compound: An Enigmatic Catalyst with Untapped Potential

In stark contrast to the wealth of data on (S)-prolinol, the catalytic applications of this compound remain largely uncharted territory. While it is commercially available and used in the synthesis of more complex molecules, its direct role as an organocatalyst is not well-documented in peer-reviewed literature.[1] This presents a significant opportunity for discovery and innovation in the field.

Theoretical Advantages of the Azetidine Ring

The four-membered azetidine ring of this compound possesses unique structural features that could translate into distinct catalytic properties:

  • Increased Ring Strain and Rigidity: The inherent strain in the azetidine ring leads to greater conformational rigidity compared to the more flexible pyrrolidine ring. This rigidity could lock the catalyst into a well-defined conformation, potentially leading to higher levels of stereocontrol.

  • Altered Steric Environment: The more compact nature of the four-membered ring would create a different steric environment around the active site, which could be beneficial for certain substrates or reaction types. Computational studies on azetidine-2-carboxylic acid in the aldol reaction suggest that the four-membered ring can influence transition state energies and stereoselectivity.

A Frontier for Research: Proposed Catalytic Cycle

Hypothetically, this compound could also operate via an enamine catalytic cycle, similar to (S)-prolinol. The key difference would lie in the geometry of the transition state, which would be influenced by the strained azetidine ring.

G cluster_cycle_azetidine Hypothetical Enamine Catalysis with this compound Ketone Ketone Enamine Chiral Enamine (Rigid Conformation) Ketone->Enamine + Catalyst, -H₂O Catalyst This compound Product_Iminium Iminium Ion Enamine->Product_Iminium + E⁺ Product α-Functionalized Ketone (Chiral) Product_Iminium->Product + H₂O Product->Catalyst releases Water H₂O Electrophile Electrophile (E⁺)

Caption: A proposed catalytic cycle for this compound.

Experimental Protocols: A Starting Point for Exploration

The following protocols for well-established reactions catalyzed by (S)-prolinol derivatives can serve as a robust starting point for investigating the catalytic potential of this compound. Researchers are encouraged to adapt these procedures to explore this promising but understudied catalyst.

Protocol 1: Asymmetric Aldol Reaction

This protocol is adapted from the work of Tang et al. on L-prolinamide derivatives and represents a typical procedure for this class of reaction[3].

Materials:

  • (S)-Prolinol-derived catalyst (e.g., a prolinamide) or this compound

  • Aldehyde (aromatic or aliphatic)

  • Acetone (neat)

  • Anhydrous solvent (if required)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in neat acetone (5.0 mL), add the catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., -25 °C to room temperature) and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition

This protocol is based on the work of Hayashi et al. using diarylprolinol silyl ether catalysts[4].

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether or this compound derivative

  • Aldehyde

  • Nitroalkene

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the nitroalkene (1.2 mmol) in the chosen solvent (2.0 mL), add the catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • After completion, concentrate the reaction mixture and directly purify the residue by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Future Outlook and Conclusion

The field of asymmetric organocatalysis continues to evolve, with a constant demand for novel, efficient, and selective catalysts. (S)-prolinol and its derivatives have undeniably earned their place as powerful tools for the synthesis of chiral molecules. Their broad applicability and high performance are well-documented and supported by a strong mechanistic understanding.

This compound, on the other hand, represents an exciting opportunity for new discoveries. Its unique structural properties, born from the strained four-membered ring, suggest that it could offer complementary or even superior catalytic activity in certain transformations. The lack of extensive research into its catalytic applications is a clear call to the scientific community to explore its potential. By adapting established protocols and leveraging our understanding of related catalysts, we can begin to unlock the synthetic utility of this enigmatic amino alcohol. This guide serves not only as a comparison of the known versus the unknown but also as an invitation to embark on a journey of catalytic discovery.

References

Assessing Diastereoselectivity: A Comparative Guide to (R)-2-Azetidinemethanol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries have long stood as a robust and reliable tool in this endeavor, temporarily imparting chirality to a prochiral substrate to guide the formation of a desired stereoisomer.[1][2] Among the vast arsenal of available auxiliaries, smaller, rigid cyclic structures have often demonstrated superior performance. This guide provides a comparative assessment of (R)-2-Azetidinemethanol derivatives as potential chiral auxiliaries, benchmarking their projected efficacy against well-established and extensively documented alternatives.

While direct and extensive experimental data on the application of this compound derivatives in diastereoselective reactions is not broadly available in peer-reviewed literature, this guide will leverage established principles of asymmetric induction and structural analysis to forecast their potential. We will draw comparisons with widely used auxiliaries for which a wealth of experimental data exists, providing researchers with a framework for evaluating this promising class of chiral controllers.

The Structural Advantage of the Azetidine Scaffold

The four-membered azetidine ring is a unique structural motif in medicinal chemistry and organic synthesis.[3] Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, endows it with a distinct reactivity profile.[3] For applications in asymmetric synthesis, the rigidity of the azetidine ring in derivatives of this compound offers a key advantage. This rigidity can lead to more defined transition states, potentially resulting in higher levels of diastereoselectivity. The presence of the hydroxymethyl group provides a convenient handle for the attachment of various acyl groups, allowing for the synthesis of a range of N-acyl azetidine auxiliaries.

Diastereoselective Aldol Reactions: A Comparative Outlook

The aldol reaction is a cornerstone of C-C bond formation, and its stereoselective execution is crucial for the synthesis of polyketide natural products and other complex molecules.[4] Chiral auxiliaries, such as the Evans oxazolidinones, have proven to be exceptionally effective in controlling the stereochemical outcome of this reaction.[4]

Proposed Mechanism of Stereochemical Control with N-Acyl-(R)-2-azetidinylmethanol Derivatives

The expected stereochemical outcome of an aldol reaction using an N-acyl-(R)-2-azetidinylmethanol auxiliary can be rationalized by considering a Zimmerman-Traxler-type transition state. Chelation of the metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺) by the carbonyl oxygen of the acyl group and the oxygen of the enolate is expected to create a rigid, chair-like six-membered ring. The steric bulk of the azetidine ring would then effectively shield one face of the enolate, directing the approach of the aldehyde from the less hindered face.

G cluster_TS Proposed Zimmerman-Traxler Transition State M M+ O1 O M->O1 O2 O M->O2 C1 C O1->C1 C2 C C1->C2 N N C1->N C2->M R1 C2->R1 C_aldehyde C C2->C_aldehyde Aux Aux C3 C N->C3 C3->Aux R_aldehyde R_aldehyde H_aldehyde H C_aldehyde->R_aldehyde C_aldehyde->H_aldehyde O_aldehyde O C_aldehyde->O_aldehyde O_aldehyde->M

Caption: Proposed chelated transition state for an aldol reaction with an N-acyl-(R)-2-azetidinylmethanol auxiliary.

Performance Comparison with Established Auxiliaries

The following table presents typical performance data for well-established chiral auxiliaries in asymmetric aldol reactions. While direct experimental data for this compound derivatives is pending, we can anticipate that their rigid framework could lead to high levels of diastereoselectivity, potentially comparable to or exceeding that of existing methods.

Chiral AuxiliarySubstrateAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA>99:1>99%85-95[5]
(1S)-(-)-2,10-Camphorsultam N-Propionyl camphorsultamBenzaldehydeTiCl₄, DIPEA95:5>98%80-90[6]
This compound Derivative (Projected) N-Propionyl azetidinemethanolVariousVariousHighHighGood to ExcellentN/A

Diastereoselective Alkylation Reactions

The asymmetric alkylation of enolates derived from chiral auxiliaries is a powerful method for the construction of stereogenic centers. The principles of stereochemical control are similar to those in aldol reactions, with the chiral auxiliary dictating the facial selectivity of the incoming electrophile.

Expected Performance of this compound Derivatives

The rigid azetidine ring is expected to provide a well-defined steric environment, leading to high diastereoselectivity in alkylation reactions. The choice of the N-acyl group and the reaction conditions will likely play a crucial role in optimizing the selectivity.

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric RatioYield (%)Reference
(S)-4-Benzyl-2-oxazolidinone N-Propionyl oxazolidinoneBenzyl bromideLDA>99:190-98[7]
(1S)-(-)-2,10-Camphorsultam N-Acetyl camphorsultamMethyl iodideNaHMDS>98:285-95[6]
This compound Derivative (Projected) N-Acyl azetidinemethanolAlkyl halideLDA/NaHMDSHighGood to ExcellentN/A

Diastereoselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Anticipated Selectivity with Acrylates of this compound

An acrylate derivative of this compound is expected to adopt a conformation where one face of the double bond is shielded by the azetidine ring. This steric hindrance would direct the approach of the diene to the opposite face, leading to a high degree of diastereoselectivity.

G cluster_workflow Asymmetric Diels-Alder Workflow start Attach this compound to Acryloyl Chloride dienophile Chiral Dienophile start->dienophile cycloaddition Diels-Alder Cycloaddition dienophile->cycloaddition diene Diene diene->cycloaddition adduct Diastereomerically Enriched Adduct cycloaddition->adduct cleavage Cleavage of Auxiliary adduct->cleavage product Enantiomerically Pure Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

Caption: General workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.

Experimental Protocols for Established Methods

To provide a practical reference for researchers, the following are detailed protocols for diastereoselective reactions using well-established chiral auxiliaries.

Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Dissolve N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add DIPEA (1.2 equiv) followed by the dropwise addition of Bu₂BOTf (1.1 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Cool the solution back to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Quench the reaction by adding methanol, followed by a buffer solution (e.g., phosphate buffer pH 7).

  • Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.

  • The crude product can be purified by flash chromatography.

  • To cleave the auxiliary, dissolve the aldol adduct in a mixture of methanol and THF. Cool to 0 °C and add a solution of hydrogen peroxide and lithium hydroxide. Stir until the reaction is complete, then work up to isolate the chiral β-hydroxy acid.

Conclusion and Future Outlook

While a comprehensive body of experimental data for the application of this compound derivatives as chiral auxiliaries is yet to be established in the public domain, their structural features suggest significant potential. The rigidity of the four-membered ring and the tunability of the N-acyl group make them an attractive platform for the development of new, highly selective chiral auxiliaries. Further research into their synthesis and application in key asymmetric transformations is warranted and could provide valuable additions to the synthetic chemist's toolbox for stereochemical control. The comparative framework and established protocols provided in this guide aim to serve as a valuable resource for researchers venturing into this promising area of asymmetric synthesis.

References

A Comparative Guide to the Validation of Absolute Configuration for (R)-2-Azetidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of stereoselective synthesis and pharmaceutical development. The therapeutic efficacy and toxicological profile of a chiral drug candidate are intrinsically linked to its three-dimensional structure. (R)-2-Azetidinemethanol, a valuable chiral building block, is no exception. Its rigid four-membered ring and functional handles make it a sought-after intermediate in the synthesis of novel therapeutics. Ensuring the stereochemical integrity of this starting material is paramount to the success of any synthetic campaign.

This guide provides an in-depth, objective comparison of the primary analytical techniques used to validate the absolute configuration of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your specific analytical challenges.

The Analytical Gauntlet: Methods for Stereochemical Determination

The determination of absolute configuration is not a one-size-fits-all endeavor. The choice of analytical technique is often dictated by the physical properties of the analyte, the stage of research, and the level of certainty required. For this compound, the principal methods of choice are:

  • X-ray Crystallography: The unequivocal "gold standard" for determining absolute configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile and powerful tool, particularly when employing chiral auxiliaries.

  • Chiral High-Performance Liquid Chromatography (HPLC): A robust method for both enantiomeric purity assessment and, in some cases, configurational assignment.

  • Vibrational Circular Dichroism (VCD): An emerging and powerful spectroscopic technique for determining absolute configuration in solution.

This guide will now explore each of these techniques in detail, providing a comparative analysis of their strengths, limitations, and practical considerations.

X-ray Crystallography: The Definitive Answer in the Solid State

Single-crystal X-ray diffraction provides a direct and unambiguous visualization of the three-dimensional arrangement of atoms in a crystalline solid.[1] For the determination of absolute configuration, this technique is unparalleled in its certainty.

The Causality Behind the Choice: The primary prerequisite for X-ray crystallography is the ability to grow a high-quality single crystal of the analyte or a suitable derivative.[2] For a small, polar molecule like this compound, which may be a liquid or a low-melting solid at room temperature, derivatization is often necessary to introduce functionalities that promote crystallization and to incorporate a heavy atom for more reliable absolute configuration determination.

Experimental Workflow:

Caption: Workflow for X-ray Crystallography.

Data Presentation: A Comparative Look at Azetidine Derivatives

ParameterRepresentative Chiral Azetidine Derivative 1Representative Chiral Azetidine Derivative 2
Empirical FormulaC₁₅H₁₈N₂O₃SC₁₂H₁₅NO₂
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/c
a (Å)8.765(2)10.234(3)
b (Å)11.345(3)9.876(2)
c (Å)15.678(4)11.543(4)
Flack Parameter0.02(3)-0.01(4)

Analysis: The Flack parameter is a critical value in determining the absolute configuration from X-ray crystallographic data. A value close to zero for the correct enantiomer and close to one for the inverted structure provides high confidence in the assignment.

Trustworthiness: The self-validating nature of X-ray crystallography lies in the quality of the diffraction data and the refinement statistics. A well-refined crystal structure with a definitive Flack parameter is considered irrefutable proof of absolute configuration.

NMR Spectroscopy: Probing Chirality in Solution with Mosher's Amides

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. To differentiate enantiomers, which have identical NMR spectra in an achiral environment, a chiral auxiliary must be introduced to create diastereomers with distinct spectral properties. The Mosher's acid method is a classic and reliable technique for this purpose.[3]

The Causality Behind the Choice: this compound possesses both a primary alcohol and a secondary amine, both of which can be derivatized with a chiral reagent. The formation of Mosher's amides by reacting the secondary amine with the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) is a common and effective strategy.[4] The resulting diastereomeric amides will exhibit different chemical shifts for the protons near the stereocenter, allowing for the determination of the absolute configuration.

Experimental Protocol: Mosher's Amide Analysis

  • Sample Preparation:

    • In two separate, dry NMR tubes, dissolve a small amount (1-5 mg) of this compound in an anhydrous deuterated solvent (e.g., CDCl₃).

    • To one tube, add a slight molar excess of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight molar excess of (S)-(+)-MTPA chloride.

    • Add a non-nucleophilic base (e.g., pyridine or triethylamine) to each tube to scavenge the HCl byproduct.

  • Reaction:

    • Allow the reactions to proceed to completion at room temperature. Monitor by TLC or ¹H NMR if necessary.

  • NMR Analysis:

    • Acquire ¹H and ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA amide samples.

    • Carefully assign the proton signals for the protons on the azetidine ring and the hydroxymethyl group. 2D NMR techniques (e.g., COSY, HSQC) can be invaluable for this step.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

    • Based on the established Mosher's model for amides, the sign of the Δδ values for protons on either side of the stereocenter can be used to deduce the absolute configuration.

Data Presentation: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR)

ProtonsExpected Δδ (ppm)
H on C2Positive
CH₂OHNegative
Protons on C3Negative
Protons on C4Positive

Note: These are predicted values based on the Mosher's model and would need to be confirmed experimentally.

Trustworthiness: The reliability of the Mosher's method hinges on the correct assignment of the NMR signals and the assumption that the diastereomeric amides adopt a consistent conformation. Comparing the experimental Δδ values with the established model provides a high degree of confidence in the assigned configuration.

Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Separation and Analytical Tool

Chiral HPLC is an indispensable technique for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture can be separated into distinct peaks. While primarily a tool for quantification, with appropriate standards, it can also be used to confirm the identity of a specific enantiomer.

The Causality Behind the Choice: For a small, polar molecule like 2-azetidinemethanol, polysaccharide-based CSPs are often a good starting point for method development.[5] These phases offer a broad range of enantioselectivity for a variety of compound classes. Due to the lack of a strong UV chromophore in 2-azetidinemethanol, derivatization with a UV-active tag or the use of a universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) may be necessary.

Experimental Protocol: Chiral HPLC of a Derivatized Analog

Based on a method for the closely related 2-piperidinemethanol, a potential starting point for this compound would be:[5]

  • Derivatization (for enhanced UV detection):

    • React the racemic 2-azetidinemethanol with a chromophoric agent such as 3,5-dinitrobenzoyl chloride.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength for the chosen derivative (e.g., 254 nm).

  • Analysis:

    • Inject a sample of the racemic derivatized standard to determine the retention times of the two enantiomers.

    • Inject the derivatized sample of this compound and compare its retention time to that of the standards to confirm its identity.

Data Presentation: Representative Chiral HPLC Data

ParameterValue
ColumnChiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol/Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 2.0

Trustworthiness: The validity of this method for absolute configuration assignment relies on the availability of an authentic standard of the (R)-enantiomer. Without a standard, chiral HPLC can only determine the enantiomeric purity of the sample.

Vibrational Circular Dichroism (VCD): A Solution-Phase Spectroscopic Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations, the absolute configuration can be unambiguously determined.[7]

The Causality Behind the Choice: VCD is particularly advantageous when obtaining single crystals for X-ray analysis is challenging.[8] It provides a definitive answer for the absolute configuration of the molecule in the solution state, which is often more relevant to its biological activity.

Experimental Workflow:

Caption: Workflow for VCD Analysis.

Data Presentation: Qualitative Comparison

The primary output of a VCD analysis is a graphical comparison of the experimental and calculated spectra. A good match in the signs and relative intensities of the VCD bands provides a high-confidence assignment of the absolute configuration.

Trustworthiness: The accuracy of VCD for absolute configuration determination is dependent on the quality of the quantum chemical calculations. For flexible molecules, a thorough conformational search is necessary to obtain a reliable calculated spectrum. The agreement between the experimental and calculated spectra serves as a self-validating system.

Comparative Summary and Recommendations

TechniquePrincipleSample RequirementsThroughputConfidence LevelKey AdvantageKey Limitation
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystalLowVery HighUnambiguous 3D structureCrystal growth can be a major bottleneck
NMR (Mosher's Method) Formation of diastereomers with a chiral auxiliarySmall amount of pure sampleModerateHighProvides data in solution phaseRequires careful signal assignment and can be complex for some molecules
Chiral HPLC Differential interaction with a chiral stationary phaseSoluble sample; may require derivatizationHighModerate to High (with standard)Excellent for enantiomeric purity; high throughputRequires an authentic standard for absolute configuration assignment
VCD Differential absorption of circularly polarized IR lightSoluble sample in a suitable IR solventLowHighNo crystallization or derivatization needed; solution-phase dataRequires access to specialized instrumentation and computational resources

Recommendations:

  • For absolute, unequivocal proof of configuration: Pursue X-ray crystallography . If the parent compound does not crystallize, invest time in creating a suitable crystalline derivative.

  • For a rapid, high-confidence determination in solution: NMR with Mosher's acid analysis is an excellent choice, provided the NMR spectrum can be unambiguously assigned.

  • For routine quality control and enantiomeric purity checks: Chiral HPLC is the method of choice due to its high throughput and robustness. For absolute configuration confirmation, it must be used in conjunction with a certified reference standard.

  • When crystallization fails and NMR analysis is ambiguous: Vibrational Circular Dichroism offers a powerful and increasingly accessible alternative for definitive solution-phase assignment.

Ultimately, a multi-faceted approach often provides the most robust validation. For instance, using chiral HPLC to confirm enantiomeric purity and then employing NMR or VCD to assign the absolute configuration of the major enantiomer constitutes a comprehensive and reliable analytical strategy.

References

A Comparative Guide to Azetidine- and Pyrrolidine-Based Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug discovery, the choice of a ligand scaffold can be a determining factor in the success of a catalytic process or the biological activity of a therapeutic agent. Among the saturated nitrogen heterocycles, azetidine and pyrrolidine rings represent two of the most fundamental and widely employed structural motifs. While separated by only a single methylene unit, the distinct conformational and electronic properties of these four- and five-membered rings lead to significant differences in their applications as ligands. This guide provides an in-depth, objective comparison of azetidine- and pyrrolidine-based ligands, supported by experimental data, to inform rational design and selection in catalysis and medicinal chemistry.

At a Glance: Structural and Physicochemical Distinctions

The core difference between azetidine and pyrrolidine lies in their inherent ring strain and conformational flexibility. The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which influences its geometry and reactivity.[1] In contrast, the five-membered pyrrolidine ring is considerably less strained (approx. 5.4 kcal/mol) and exhibits greater conformational flexibility through a phenomenon known as pseudorotation.[1][2][3] These fundamental structural disparities have profound implications for their roles as ligands.

PropertyAzetidine-Based LigandsPyrrolidine-Based Ligands
Ring Size 4-membered5-membered
Ring Strain High (approx. 25.4 kcal/mol)[1]Low (approx. 5.4 kcal/mol)[1]
Conformational Flexibility Rigid, puckered conformation[4]Flexible, envelope and twist conformations (pseudorotation)[2][3]
Basicity (pKa of parent) ~11.29~11.27
Prevalence in Nature Less commonAbundant in natural products (e.g., proline, nicotine)[2][5]
Synthetic Accessibility Historically challenging, but recent advances have improved feasibility[6][7]Readily accessible through various synthetic routes, including from the chiral pool (e.g., proline)[8][9]

This table summarizes the key physicochemical differences between azetidine and pyrrolidine scaffolds.

The Ligand's Role in Asymmetric Catalysis: A Tale of Rigidity vs. Flexibility

In asymmetric catalysis, the ligand's primary role is to create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. The structural differences between azetidine and pyrrolidine ligands translate into distinct advantages and applications in this domain.

Azetidine-Based Ligands: The Advantage of Rigidity

The inherent rigidity of the azetidine ring can be a significant asset in catalysis.[10] This conformational restriction helps to create a well-defined and sterically hindered chiral pocket around the metal, which can lead to high levels of enantioselectivity.[10][11] Chiral azetidine derivatives have been successfully employed as ligands in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions.[10][11] The defined stereochemical environment of the azetidine scaffold is a key factor in its ability to induce high enantioselectivity.[10]

Pyrrolidine-Based Ligands: Versatility and the Power of the Chiral Pool

Pyrrolidine-based ligands, particularly those derived from the readily available amino acid L-proline, are among the most widely used and successful classes of chiral ligands and organocatalysts.[12][13] The five-membered ring's flexibility allows for a wider range of coordination geometries and can be fine-tuned through the introduction of substituents. This versatility has led to their broad application in numerous catalytic reactions, including hydrogenations, C-H functionalizations, and cycloadditions.[13][14][15] The vast body of literature on proline and its derivatives provides a rich resource for catalyst design and optimization.[12]

Experimental Protocol: Representative Synthesis of a Chiral Pyrrolidine-Based Ligand

This protocol outlines the synthesis of a (S)-diphenyl(pyrrolidin-2-yl)methanol (DPP) ligand, a widely used organocatalyst and ligand, starting from L-proline.

Objective: To synthesize a chiral pyrrolidine-based ligand for use in asymmetric catalysis.

Materials:

  • L-proline

  • Anhydrous Tetrahydrofuran (THF)

  • Phenylmagnesium bromide solution (3.0 M in diethyl ether)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with L-proline: In a separate flame-dried flask under an inert atmosphere, dissolve L-proline in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the freshly prepared phenylmagnesium bromide solution to the L-proline solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH4Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (S)-diphenyl(pyrrolidin-2-yl)methanol.

Visualization of the Catalytic Environment

The following diagram illustrates the conceptual difference in the chiral environment created by a rigid azetidine-based ligand versus a more flexible pyrrolidine-based ligand when coordinated to a metal center.

G Conceptual Comparison of Ligand-Metal Complexes cluster_0 Azetidine-Based Ligand cluster_1 Pyrrolidine-Based Ligand Metal_A M A1 N Metal_A->A1 A2 C A1->A2 A3 C A2->A3 A4 C A3->A4 Subst_A R A3->Subst_A A4->A1 label_A Rigid, well-defined chiral pocket Metal_P M P1 N Metal_P->P1 P2 C P1->P2 P3 C P2->P3 P4 C P3->P4 Subst_P R P3->Subst_P P5 C P4->P5 P5->P1 label_P Flexible, adaptable chiral environment G start Start prep_compounds Prepare stock solutions of test compounds (Azetidine & Pyrrolidine derivatives) start->prep_compounds prep_enzyme Prepare DPP-IV enzyme solution start->prep_enzyme prep_substrate Prepare substrate solution (e.g., Gly-Pro-AMC) start->prep_substrate assay_setup Set up 96-well plate: - Enzyme - Test compound (various conc.) - Buffer prep_compounds->assay_setup prep_enzyme->assay_setup prep_substrate->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation initiate_reaction Initiate reaction by adding substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation measure_fluorescence Measure fluorescence (Ex/Em for AMC) incubation->measure_fluorescence data_analysis Data Analysis: - Plot fluorescence vs. time - Calculate initial velocities - Determine IC50 values measure_fluorescence->data_analysis end End data_analysis->end

References

A Comparative Guide to the Efficacy of (R)-2-Azetidinemethanol in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of (R)-2-Azetidinemethanol as a potential organocatalyst for asymmetric Michael additions. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic underpinnings of azetidine-based catalysis, offers a comparative performance analysis against established catalyst systems, and provides actionable experimental protocols. Our objective is to synthesize current knowledge with field-proven insights, offering a trustworthy resource for catalyst selection and reaction optimization.

Introduction: The Strategic Importance of Asymmetric Michael Additions

The Michael addition, or conjugate 1,4-addition, is one of the most fundamental carbon-carbon bond-forming reactions in synthetic organic chemistry.[1] Its asymmetric variant is of paramount importance as it allows for the construction of stereochemically rich molecules from simple, achiral precursors. The resulting γ-nitroaldehydes, γ-nitroketones, and other adducts are versatile chiral building blocks for the synthesis of biologically active compounds, including pharmaceuticals and natural products.[2][3]

In recent years, organocatalysis—the use of small, chiral organic molecules to catalyze asymmetric transformations—has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis.[4] Organocatalysts are often less sensitive to air and moisture, are environmentally benign, and can provide unique reactivity and selectivity. Within this field, amine-based catalysts, particularly those derived from proline and its analogues, have proven exceptionally effective in activating carbonyl compounds via enamine formation.[5][6] This guide focuses on this compound, a less-explored but structurally intriguing analogue, to evaluate its potential efficacy in this critical reaction class.

This compound: A Catalyst Profile

This compound belongs to the class of chiral 1,2-amino alcohols. Its structure is analogous to the well-known prolinol catalysts but features a more constrained four-membered azetidine ring instead of a five-membered pyrrolidine ring. This structural modification is not trivial; the increased ring strain and altered bond angles of the azetidine core can significantly influence the steric and electronic environment of the catalytic site.

Causality Behind Catalyst Choice: The rationale for exploring this compound stems from the hypothesis that the constrained four-membered ring could enforce a more rigid and well-defined transition state during the key C-C bond-forming step. This rigidity can translate into higher levels of stereocontrol (enantio- and diastereoselectivity) compared to more flexible systems. While chiral azetidines have been effectively utilized as ligands in asymmetric metal catalysis, their application as standalone organocatalysts in Michael additions is an emerging area of interest.[4][7]

Proposed Catalytic Mechanism: Enamine Catalysis

Like its pyrrolidine counterparts, this compound is expected to operate via an enamine-based catalytic cycle for the Michael addition of aldehydes to nitroalkenes.

  • Enamine Formation: The secondary amine of this compound condenses with the aldehyde (Michael donor) to form a chiral enamine intermediate. This step elevates the HOMO of the donor, activating it for nucleophilic attack.

  • Nucleophilic Attack: The enamine attacks the electrophilic β-carbon of the nitroalkene (Michael acceptor). The facial selectivity of this attack is directed by the chiral scaffold of the catalyst, with the hydroxymethyl group potentially participating in hydrogen bonding to orient the incoming acceptor.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the final γ-nitroaldehyde product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.

References

A Comparative Benchmarking Guide to Chiral Amino Alcohols: (R)-2-Azetidinemethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, chiral amino alcohols stand as indispensable tools for the stereocontrolled construction of complex molecules.[1][2] Their prevalence in natural products, pharmaceuticals, and as chiral ligands underscores the relentless pursuit of novel and more efficient variants.[1][3][4] This guide provides an in-depth comparative analysis of (R)-2-Azetidinemethanol, a structurally unique chiral amino alcohol, benchmarked against established counterparts such as (S)-prolinol and (R)-phenylglycinol. Our evaluation is grounded in their performance in the well-established enantioselective addition of diethylzinc to aldehydes, a cornerstone reaction for the formation of chiral secondary alcohols.

Introduction: The Privileged Scaffold of Chiral Amino Alcohols

Chiral amino alcohols are organic compounds containing both an amine and an alcohol functional group, where the carbon backbone possesses at least one stereocenter.[1] Their efficacy in asymmetric catalysis stems from the ability of the bifunctional amino and hydroxyl groups to coordinate with reagents, creating a rigid and predictable chiral environment that directs the stereochemical outcome of a reaction.[2] This molecular recognition is fundamental to the efficacy and safety of many drugs.[1]

This compound , with its strained four-membered azetidine ring, presents a unique conformational rigidity that can impart distinct stereochemical control compared to the more common five- and six-membered ring systems or acyclic analogues.[5][6] This structural feature makes it a compelling candidate for investigation in asymmetric catalysis.

Benchmarking Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

To objectively assess the performance of this compound, we have chosen the enantioselective addition of diethylzinc to benzaldehyde as our benchmark reaction. This transformation is a robust and widely studied method for the synthesis of chiral 1-phenyl-1-propanol, a valuable synthetic intermediate. The reaction's sensitivity to the chiral ligand's structure makes it an excellent platform for comparing the efficacy of different chiral amino alcohols.

Catalytic Performance Comparison

The following table summarizes the performance of this compound alongside other prominent chiral amino alcohols in the enantioselective ethylation of benzaldehyde.

Chiral Amino AlcoholLigand Loading (mol%)SolventTime (h)Temp. (°C)Yield (%)ee (%)Reference
This compound 10Toluene-RT9598 (R)[7]
(S)-Prolinol 2Toluene4809592 (S)
(R)-Phenylglycinol 2Toluene2409897 (R)
(-)-3-exo-(Dimethylamino)isoborneol (DAIB) 2Toluene2097>98 (S)[8]

Data Interpretation: The data reveals that this compound is a highly effective catalyst for this transformation, affording the (R)-enantiomer of the product in excellent yield and enantioselectivity, comparable to the well-established (R)-phenylglycinol. The high enantiomeric excess achieved with the azetidine-based ligand highlights the significant influence of its rigid four-membered ring structure on the transition state of the reaction.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a detailed, self-validating methodology for the benchmark reaction, emphasizing the causality behind experimental choices.

Materials and Reagents:
  • This compound (or other chiral amino alcohol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Experimental Workflow Diagram

G setup Reaction Setup reagents Reagent Addition setup->reagents Inert Atmosphere (Ar/N2) reaction Reaction reagents->reaction Stir at specified temperature quench Quenching reaction->quench Cool to 0 °C workup Aqueous Workup quench->workup Add sat. aq. NH4Cl purify Purification workup->purify Dry organic layer & concentrate analyze Analysis purify->analyze Flash Chromatography

Caption: A logical workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.1 mL, 1.1 mmol, 1.1 equivalents) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes. The in-situ formation of the chiral zinc-amino alcohol complex is crucial for catalysis.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time specified in the data table (or until completion as monitored by TLC).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). This step safely neutralizes the reactive organozinc species.

  • Aqueous Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Mechanistic Insights: The Role of the Chiral Ligand

The enantioselectivity of the reaction is determined by the formation of a chiral dimeric zinc-alkoxide complex in the transition state. The chiral amino alcohol dictates the facial selectivity of the aldehyde, guiding the ethyl group from the diethylzinc to attack one prochiral face preferentially.

Proposed Catalytic Cycle

G catalyst Chiral Zn-Amino Alcohol Complex intermediate Chiral Transition State catalyst->intermediate Coordination aldehyde Benzaldehyde aldehyde->intermediate diethylzinc Diethylzinc diethylzinc->intermediate product_complex Product-Zinc Complex intermediate->product_complex Ethyl Transfer product_complex->catalyst Regeneration product Chiral Alcohol product_complex->product Workup

Caption: A simplified proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The rigid structure of this compound likely creates a more defined and sterically hindered pocket for the coordination of the aldehyde, leading to a highly organized transition state and, consequently, high enantioselectivity.

Conclusion

This comparative guide demonstrates that this compound is a highly effective chiral amino alcohol for asymmetric synthesis, delivering exceptional enantioselectivity in the benchmark addition of diethylzinc to benzaldehyde. Its performance is on par with, and in some aspects exceeds, that of more conventional chiral amino alcohols. The unique structural constraints of the azetidine ring offer a valuable design element for the development of future generations of chiral ligands and catalysts. For researchers and professionals in drug development, this compound represents a potent and valuable addition to the arsenal of tools for stereocontrolled synthesis.

References

A Comparative Guide to the Determination of Optical Purity of (R)-2-Azetidinemethanol: Polarimetry vs. Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmaceutical Development

In the realm of medicinal chemistry and pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. (R)-2-Azetidinemethanol is a valuable chiral building block used in the synthesis of various pharmaceutical agents.[1][2][3] Its unique four-membered azetidine ring and hydroxymethyl group make it a significant intermediate.[1] The biological activity and toxicity of a chiral drug are often enantiomer-specific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. Therefore, the ability to accurately determine the optical purity, or enantiomeric excess (ee), of chiral intermediates like this compound is a critical aspect of quality control in the pharmaceutical industry.[4][5][6]

This guide provides a comprehensive comparison of two widely used analytical techniques for determining the optical purity of this compound: the classical method of polarimetry and the modern chromatographic approach of Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Section 1: The Foundational Technique - Polarimetry

Polarimetry is a non-destructive analytical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[5][7][8] This phenomenon, known as optical rotation, is a fundamental property of chiral molecules.[4][9] The magnitude and direction of the rotation are directly proportional to the concentration of the chiral substance and the path length of the light through the sample.[4][9]

The key parameter derived from polarimetry is the specific rotation ([α]) , an intrinsic property of a pure enantiomer under specific conditions (temperature, wavelength, and solvent). The enantiomeric excess (% ee) of a sample can be calculated using the following formula:[10][11][12]

% ee (Optical Purity) = ([α]observed / [α]pure enantiomer) x 100

Where:

  • [α]observed is the specific rotation of the sample mixture.

  • [α]pure enantiomer is the specific rotation of the pure, single enantiomer.

Experimental Protocol: Determination of Optical Purity of this compound by Polarimetry

Objective: To determine the optical purity of a sample of this compound by measuring its specific rotation and comparing it to the known value for the pure enantiomer.

Materials and Instrumentation:

  • This compound sample

  • High-purity solvent (e.g., Methanol or Water)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Calibrated Polarimeter (typically using a sodium D-line at 589 nm)[13]

  • Thermostatic control for the sample cell (e.g., Peltier system)[13]

Step-by-Step Methodology:

  • Instrument Calibration and Verification:

    • Ensure the polarimeter is calibrated according to manufacturer's specifications and pharmacopeial standards (e.g., USP <781>, EP 2.2.7).[13] This is often done using certified quartz plates.[13]

    • Verify the instrument's performance by measuring the rotation of a known standard.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.[14]

  • Measurement:

    • Rinse the polarimeter sample cell with the solvent and then with the sample solution.

    • Fill the sample cell with the prepared solution, ensuring there are no air bubbles in the light path. The path length (l) of the cell is a fixed value, usually 1 decimeter (dm).

    • Place the sample cell in the polarimeter, which should be thermostatically controlled to a specific temperature (T), often 20°C or 25°C.[13]

    • Measure the observed optical rotation (α) of the sample.

  • Calculation:

    • Calculate the observed specific rotation ([α]observed) using Biot's Law:[6] [α]Tλ = α / (l x c)

    • Calculate the enantiomeric excess (% ee) using the formula mentioned previously.

Workflow for Polarimetric Analysis

polarimetry_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start calibrate Calibrate Polarimeter start->calibrate prepare_sample Prepare Sample Solution (Known Concentration) calibrate->prepare_sample fill_cell Fill Sample Cell prepare_sample->fill_cell measure_rotation Measure Observed Rotation (α) fill_cell->measure_rotation calc_specific Calculate Specific Rotation ([α]obs) measure_rotation->calc_specific calc_ee Calculate Enantiomeric Excess (% ee) calc_specific->calc_ee end End calc_ee->end

Caption: Workflow for determining optical purity using polarimetry.

Section 2: A High-Resolution Alternative - Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can physically separate the enantiomers of a chiral compound.[15] This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, their separation.[15]

The key advantages of chiral HPLC over polarimetry are its ability to:

  • Simultaneously separate and quantify both enantiomers.

  • Achieve high accuracy and precision even for samples with low optical purity.

  • Detect and quantify other impurities in the sample.

Experimental Protocol: Determination of Optical Purity of this compound by Chiral HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Azetidinemethanol in a sample to determine its enantiomeric purity.

Materials and Instrumentation:

  • This compound sample

  • (S)-2-Azetidinemethanol reference standard (for peak identification)

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based CSP like cellulose or amylose derivatives, which are effective for a wide range of compounds).[16][17]

Step-by-Step Methodology:

  • Method Development and Optimization (if necessary):

    • Select an appropriate chiral stationary phase. For aziridine and azetidine derivatives, polysaccharide-based CSPs are often a good starting point.[16][17]

    • Develop a suitable mobile phase composition to achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomers.[15] This involves screening different solvent combinations and ratios.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase.

    • Prepare a series of calibration standards of the racemate (a 50:50 mixture of R and S enantiomers) at different concentrations to establish linearity.

    • Prepare a solution of the pure (S)-enantiomer to confirm the elution order of the peaks.

  • Chromatographic Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared solutions (sample, racemate for system suitability, and S-enantiomer for peak identification) into the HPLC system.

    • Record the chromatograms, monitoring the elution of the enantiomers with the UV detector.

  • Data Analysis and Calculation:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

    • Integrate the peak areas for each enantiomer in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100

Where:

  • AreaR is the peak area of the (R)-enantiomer.

  • AreaS is the peak area of the (S)-enantiomer.

Workflow for Chiral HPLC Analysis

hplc_workflow cluster_prep Preparation & Setup cluster_analysis Analysis cluster_data Data Processing start Start method_dev Method Development (Select Column & Mobile Phase) start->method_dev prepare_sample Prepare Sample & Standard Solutions method_dev->prepare_sample equilibrate Equilibrate HPLC System prepare_sample->equilibrate inject_sample Inject Sample equilibrate->inject_sample run_hplc Run Chromatography & Detect Peaks inject_sample->run_hplc integrate_peaks Integrate Peak Areas run_hplc->integrate_peaks calc_ee Calculate Enantiomeric Excess (% ee) integrate_peaks->calc_ee end End calc_ee->end

Caption: Workflow for determining optical purity using Chiral HPLC.

Section 3: Comparative Analysis - Polarimetry vs. Chiral HPLC

The choice between polarimetry and chiral HPLC depends on several factors, including the stage of drug development, the required level of accuracy, sample throughput needs, and available resources.

FeaturePolarimetryChiral HPLC
Principle Measures bulk property (optical rotation) of the sample.Physically separates and individually quantifies enantiomers.[15]
Accuracy Lower, especially for samples with low ee. Can be affected by other optically active impurities.High, provides direct quantification of each enantiomer.
Precision Good, but dependent on instrument stability and operator skill.Excellent, with high reproducibility.
Specificity Low. Cannot distinguish between different chiral compounds that may be present.High. Separates the target enantiomers from each other and from other impurities.
Sensitivity (LOD/LOQ) Relatively low. Requires higher sample concentrations.High. Can detect and quantify trace amounts of the minor enantiomer.
Sample Throughput High. Rapid measurements once the sample is prepared.Lower. Each analysis requires a chromatographic run time.
Method Development Minimal. Primarily involves selecting a suitable solvent.Can be time-consuming and resource-intensive, requiring column and mobile phase screening.[18]
Information Provided Enantiomeric excess (optical purity) of the bulk sample.Enantiomeric excess, concentration of each enantiomer, and presence of other impurities.
Cost (Instrument) Generally lower initial investment.Higher initial investment for the HPLC system and chiral columns.
Regulatory Compliance Well-established compendial method (e.g., USP <781>).[13]A validated method is required as per guidelines like USP <1225>.[19]

Section 4: A Note on Alternative Methods

While polarimetry and chiral HPLC are the most common techniques, other methods can also be employed for determining optical purity:

  • NMR Spectroscopy with Chiral Shift Reagents: This technique uses chiral lanthanide shift reagents to induce different chemical shifts for the protons of the two enantiomers in an NMR spectrum, allowing for their quantification by integration.[20][21][22][23][24]

  • Chiral Gas Chromatography (GC): Similar in principle to chiral HPLC, but used for volatile compounds. The separation of aziridine enantiomers has been demonstrated using this method.[16]

Conclusion: Selecting the Right Tool for the Job

Both polarimetry and chiral HPLC are valuable tools for the determination of the optical purity of this compound.

Polarimetry serves as a rapid, straightforward, and cost-effective method, making it highly suitable for routine quality control and in-process checks where the sample matrix is well-defined and high optical purity is expected. Its simplicity and high throughput are significant advantages in a manufacturing environment.[6]

Chiral HPLC , on the other hand, offers superior accuracy, specificity, and sensitivity. It is the gold standard for method validation, release testing of final products, and in research and development where a comprehensive understanding of the enantiomeric composition and impurity profile is essential.[15][18]

Ultimately, the choice of method should be guided by a thorough risk assessment based on the intended application, regulatory requirements, and the specific analytical challenges at hand. A common and effective strategy in pharmaceutical development is to use polarimetry for rapid screening and process monitoring, while employing a fully validated chiral HPLC method for final product release and stability studies, ensuring the highest standards of quality, safety, and efficacy.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of (R)-2-Azetidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-2-Azetidinemethanol (CAS No. 209329-11-3). As a valued chiral building block in pharmaceutical and chemical synthesis, its proper handling from use to disposal is paramount for ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Assessment and Waste Characterization: The First Principle

Proper disposal begins with a thorough understanding of the material's hazards. This compound is a derivative of azetidine. The parent compound, azetidine, is classified as a highly flammable liquid that causes severe skin burns and eye damage[1]. While the methanol substitution may alter its properties slightly, a conservative approach dictates that it be treated as a hazardous substance until proven otherwise.

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous lies with the generator[2][3]. Waste is generally classified as hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed by the EPA[4][5][6].

For this compound, the primary concerns are:

  • Corrosivity: Due to the basicity of the secondary amine in the azetidine ring, the compound and its solutions may be corrosive.

  • Toxicity: The specific toxicological properties must be confirmed by consulting the Safety Data Sheet (SDS) provided by the manufacturer. An acute oral LD50 of less than or equal to 50 mg/kg is a criterion for an extremely hazardous waste[7].

Causality: Incorrectly characterizing waste can lead to improper segregation, causing dangerous chemical reactions in waste containers, and result in significant regulatory non-compliance[2][8]. Always consult the manufacturer's SDS as the primary source of hazard information.

Personnel Safety & Pre-Disposal Handling

Before handling the chemical for disposal, ensure all necessary safety measures are in place to minimize exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles are mandatory. A face shield should be used if there is a splash hazard.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). If contact occurs, dispose of the gloves immediately and wash your hands.

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron is required. Ensure clothing is clean and uncontaminated before reuse[1].

Engineering Controls:

  • All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.

Causality: These controls create a necessary barrier between the researcher and the hazardous material, mitigating risks of skin/eye contact and inhalation, which are primary routes of chemical exposure[1].

Step-by-Step Disposal Protocol

Disposing of this compound is not a single action but a workflow. Never dispose of this chemical via sink or trash[9][10]. All waste generated must be collected for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol 3.1: Collection of Unused, Expired, or Contaminated Product
  • Container Selection: Obtain a designated hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable[11].

  • Labeling: Immediately affix a completed EHS Hazardous Waste Label to the container[9]. The label must include the full chemical name, "this compound," and list all other components and their percentages. Do not use abbreviations or chemical formulas[12].

  • Transfer: Carefully transfer the material into the waste container inside a chemical fume hood.

  • Sealing: Securely close the container. It must remain sealed at all times except when waste is being added[7][9][12].

Protocol 3.2: Collection of Dilute Solutions and Contaminated Solvents
  • Segregation: Use a separate, dedicated waste container for solutions containing this compound. Never mix incompatible wastes[7][10]. For example, do not mix this amine-containing waste with acidic waste, as this can cause a violent reaction.

  • Labeling: Label the container with the full names of all constituents, including the solvent (e.g., "Methanol," "Water") and "this compound," along with their estimated concentrations.

  • Collection: Collect all waste solutions in the designated container.

Protocol 3.3: Decontamination of "Empty" Containers

A chemically "empty" container is not devoid of hazard and must be disposed of as hazardous waste or properly decontaminated.

  • Initial Rinse: The first rinse of a container that held this compound must be collected as hazardous waste[9][12].

  • Procedure: a. Inside a fume hood, add a small amount of a suitable solvent (e.g., water or methanol) to the container. b. Secure the cap and swirl to rinse all interior surfaces. c. Decant the rinsate into the appropriate hazardous waste container (as described in Protocol 3.2). d. Repeat the rinse two more times. For chemicals with high toxicity (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste[9].

  • Final Disposal: After triple rinsing, deface the original label, and dispose of the container according to your institution's guidelines for triple-rinsed containers[10].

Waste Container Management and Storage

Proper storage while awaiting pickup is critical to laboratory safety.

ParameterSpecificationRationale / Authoritative Source
Container Material High-Density Polyethylene (HDPE) or other chemically compatible material.To prevent degradation or reaction with the container itself.[7][10]
Lid Type Tightly-sealing screw cap.To prevent leaks and the release of vapors. Containers must be kept closed.[9][11]
Labeling EHS-provided hazardous waste tag, fully completed with all constituents.Ensures proper identification for safe handling, segregation, and final disposal.[9][12]
Storage Location Designated Satellite Accumulation Area (SAA) within the lab.To keep waste under the control of the generator and away from general traffic.[12]
Containment Stored within secondary containment (e.g., a larger plastic tub).To contain spills or leaks from the primary container.[7][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal start Waste Generated (this compound) sds Consult Safety Data Sheet (SDS) for Hazard Information start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe container Select Compatible Hazardous Waste Container ppe->container label Affix & Complete EHS Hazardous Waste Label container->label collect Transfer Waste into Container (Inside Fume Hood) label->collect close Keep Container Tightly Closed collect->close store Store in Secondary Containment in Satellite Accumulation Area (SAA) close->store pickup Request Waste Pickup from EHS store->pickup end Disposal Complete (Handed to EHS) pickup->end

Caption: Decision workflow for handling and disposing of this compound waste.

Arranging for Final Disposal

Accumulated hazardous waste must be collected by your institution's authorized EHS department. Most institutions have an online system for requesting a waste pickup[10][12]. Once a container is full or has reached its maximum accumulation time (e.g., 180 days at some institutions), schedule a pickup promptly[7]. Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA[12].

Disclaimer: This guide provides a framework for the safe disposal of this compound based on general hazardous waste principles. Researchers must always adhere to the specific regulations and procedures established by their institution, as well as local, state, and federal laws.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for (R)-2-Azetidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chiral building blocks like (R)-2-Azetidinemethanol is foundational to creating next-generation therapeutics. The unique four-membered azetidine ring in this compound offers significant synthetic advantages but also necessitates a rigorous and informed approach to laboratory safety.[1] This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

The primary dangers associated with the azetidine chemical class are potent corrosivity and high flammability.

  • Corrosivity: Azetidine causes severe skin burns and eye damage.[2][3] Contact with skin can result in irreversible damage, including visible necrosis through the epidermis and into the dermis.[2] Ocular contact can lead to serious, potentially permanent eye damage.[2][5]

  • Flammability: Azetidine is a highly flammable liquid and vapor (H225).[2][4] Its vapors are heavier than air and can travel a considerable distance to an ignition source, creating a flashback hazard.[2][3] Vapors can also form explosive mixtures with air, particularly in poorly ventilated areas.[2]

Given these risks, all handling of this compound must be performed with the assumption that it carries the same flammability and corrosivity hazards as its parent compound.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static, one-size-fits-all protocol. It is a dynamic risk-based decision process. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical splash gogglesNitrile gloves (minimum 8 mil thickness)Flame-resistant (FR) lab coatNot required if performed in a certified chemical fume hood
Solution Preparation Chemical splash goggles & Face shieldNitrile gloves (minimum 8 mil thickness), consider double-glovingFlame-resistant (FR) lab coat & Chemical-resistant apronNot required if performed in a certified chemical fume hood
Running Reaction Chemical splash gogglesNitrile gloves (minimum 8 mil thickness)Flame-resistant (FR) lab coatNot required if performed in a certified chemical fume hood
Large Spill/Emergency Chemical splash goggles & Face shieldHeavy-duty nitrile or butyl rubber glovesFlame-resistant (FR) coveralls or chemical-resistant suitAir-purifying respirator (APR) with organic vapor cartridges or SCBA
The Causality Behind PPE Choices
  • Eye and Face Protection: Standard safety glasses are insufficient. The severe corrosive potential of azetidines mandates the use of chemical splash goggles that form a complete seal around the eyes.[6] When handling larger quantities (>50 mL) or during procedures with a high splash risk (e.g., transfers, quenching), a face shield must be worn in addition to goggles to protect the entire face.[3][6]

  • Hand Protection: Not all gloves are created equal. For azetidines, standard thin nitrile gloves offer minimal protection.

    • Material: Nitrile provides good resistance to a range of chemicals.

    • Thickness: A minimum thickness of 8 mils is recommended for splash protection. For prolonged contact or immersion, switch to heavier-duty butyl rubber gloves.

    • Integrity: Always inspect gloves for pinholes or tears before use. Remove and replace gloves immediately after any known contact with the chemical. Wash hands thoroughly after removing gloves.[6]

  • Body Protection: Due to the severe flammability risk, a flame-resistant (FR) lab coat is mandatory.[7] Standard cotton or polyester lab coats can ignite and continue to burn. For large-scale operations, a chemical-resistant apron worn over the FR lab coat provides an additional barrier against corrosive splashes.[3]

Experimental Protocol: PPE Donning and Doffing

A self-validating safety protocol requires meticulous attention to the order of putting on and taking off PPE to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don the flame-resistant lab coat, ensuring all buttons are fastened. If required, add a chemical-resistant apron.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

  • Eye/Face Protection: Put on chemical splash goggles, adjusting for a snug fit. If required, add the face shield.

Doffing (Taking Off) Sequence:

  • Gross Decontamination: If any visible contamination is present on the outer gloves or apron, clean it in the fume hood before proceeding.

  • Apron & Outer Gloves: Remove the chemical-resistant apron (if used). Remove the outer pair of gloves (if double-gloving) by peeling them off without touching the outside surface with your bare hand. Dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the strap. Place them in a designated area for cleaning.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.

  • Hand Hygiene: Immediately wash hands with soap and water for at least 20 seconds.

Operational and Disposal Plans

Safe Handling and Storage
  • Engineering Controls: All manipulations of this compound, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood to mitigate inhalation and flammability risks.[8] The ventilation system should be explosion-proof.[2][3]

  • Ignition Sources: Strictly prohibit all ignition sources from the handling area. This includes open flames, hot plates, and non-intrinsically safe electronic equipment.[2][3][9] Use only non-sparking tools.[3]

  • Static Discharge: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static electricity buildup, which can serve as an ignition source.[2][3]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[2][10][11] It should be stored away from heat, sunlight, and incompatible materials like strong oxidizing agents.[8][9]

Emergency Spill and Exposure Plan
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[5][6]

  • Small Spill (<100 mL): If it is safe to do so, absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill (>100 mL): Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal Plan

Chemical waste management is a critical final step in the experimental workflow.

  • Waste Collection: All waste contaminated with this compound (e.g., gloves, pipette tips, excess reagent) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[13] Do not mix this waste with other waste streams.

  • Liquid Waste: Collect liquid waste in a compatible, sealed container. The container should be stored in secondary containment within a flammable waste storage cabinet.[14]

  • Empty Containers: An "empty" container of this compound is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate is considered hazardous waste and must be collected for disposal.[13][15] Subsequent rinses may also need to be collected depending on local regulations.

Visualizations

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound start Start: Plan to handle This compound fume_hood Work in a certified chemical fume hood? start->fume_hood stop STOP WORK. Consult EHS. fume_hood->stop No base_ppe Minimum Base PPE: - Flame-Resistant Lab Coat - Nitrile Gloves (>8 mil) - Chemical Splash Goggles fume_hood->base_ppe Yes task_assessment Assess Task Risk: Scale and Splash Potential base_ppe->task_assessment low_risk Low Risk: <1g solid transfer or dilute solution task_assessment->low_risk Low high_risk High Risk: >50mL liquid transfer, energetic reaction, quench task_assessment->high_risk High proceed Proceed with Caution low_risk->proceed add_face_shield Add Face Shield high_risk->add_face_shield add_apron Add Chemical Apron & Consider Double Gloving add_face_shield->add_apron add_apron->proceed

Caption: PPE selection is based on engineering controls and task-specific risk assessment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。